16-Methylhenicosanoyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C43H78N7O17P3S |
|---|---|
Molecular Weight |
1090.1 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 16-methylhenicosanethioate |
InChI |
InChI=1S/C43H78N7O17P3S/c1-5-6-17-20-31(2)21-18-15-13-11-9-7-8-10-12-14-16-19-22-34(52)71-26-25-45-33(51)23-24-46-41(55)38(54)43(3,4)28-64-70(61,62)67-69(59,60)63-27-32-37(66-68(56,57)58)36(53)42(65-32)50-30-49-35-39(44)47-29-48-40(35)50/h29-32,36-38,42,53-54H,5-28H2,1-4H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58) |
InChI Key |
MMNNHXYOCQDAME-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthesis of 16-Methylhenicosanoyl-CoA in Mycobacterium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The complex lipid-rich cell envelope of Mycobacterium, particularly Mycobacterium tuberculosis, is a crucial factor in its pathogenicity and resilience. Among the myriad of unique fatty acids contributing to this barrier are branched-chain fatty acids. This technical guide provides an in-depth exploration of the biosynthetic pathway of a specific long-chain branched fatty acid, 16-methylhenicosanoic acid, and its activation to 16-methylhenicosanoyl-CoA. While the biosynthesis of multi-methyl-branched mycocerosic acids by the Mycocerosic Acid Synthase (Mas) is well-documented, the formation of a singly-branched fatty acid at the C16 position is less characterized. This guide synthesizes current knowledge on mycobacterial fatty acid elongation and methylation to propose a putative biosynthetic pathway. It includes a detailed overview of the key enzymes, hypothetical quantitative data for enzymatic reactions, comprehensive experimental protocols for pathway investigation, and visual diagrams of the proposed metabolic route and experimental workflows. This document is intended to serve as a valuable resource for researchers engaged in the study of mycobacterial lipid metabolism and the development of novel anti-tuberculosis therapeutics.
Introduction
The cell envelope of Mycobacterium tuberculosis is a formidable barrier, rich in complex lipids that are intrinsically linked to the bacterium's virulence and its resistance to antibiotics.[1] A significant class of these lipids is the phthiocerol dimycocerosates (PDIM), which are esters of the long-chain diol phthiocerol and mycocerosic acids.[1] Mycocerosic acids are multi-methyl-branched fatty acids synthesized by the iterative Type I polyketide synthase (PKS), Mycocerosic Acid Synthase (Mas).[2][3]
This guide focuses on the biosynthesis of a related, yet distinct, fatty acid: 16-methylhenicosanoic acid, a C22 fatty acid with a single methyl branch. The subsequent activation of this fatty acid to its coenzyme A (CoA) thioester, this compound, is the final step before its incorporation into more complex lipids or other metabolic pathways. While the direct synthesis of this specific mono-methylated fatty acid is not extensively described in the literature, this guide proposes a plausible biosynthetic pathway based on established principles of fatty acid synthesis and modification in Mycobacterium.
Proposed Biosynthesis Pathway of this compound
The proposed pathway for the synthesis of this compound can be divided into three main stages:
-
De novo fatty acid synthesis and elongation: Production of a long-chain fatty acid precursor.
-
Methylation: Introduction of a methyl group at the C16 position.
-
Activation: Thioesterification with Coenzyme A.
Key Enzymes and Reactions
The biosynthesis is hypothesized to involve enzymes from the Fatty Acid Synthase-I (FAS-I) and Fatty Acid Synthase-II (FAS-II) systems, a putative fatty acid methyltransferase, and a fatty acyl-CoA synthetase.
-
Fatty Acid Synthase-I (FAS-I): A multifunctional enzyme responsible for the de novo synthesis of fatty acids, typically producing C16 to C26 acyl-CoA products.[4]
-
Fatty Acid Synthase-II (FAS-II): A multi-enzyme system that elongates acyl-ACP (acyl carrier protein) primers, contributing to the synthesis of very long-chain fatty acids like mycolic acids.[5]
-
Fatty Acid Methyltransferase (FAMT): A hypothetical S-adenosyl-L-methionine (SAM)-dependent methyltransferase responsible for the C16 methylation of a fatty acid precursor. While a fatty acid O-methyltransferase from Mycobacterium marinum has been characterized, the specific C-methyltransferase for this reaction is yet to be identified.[6]
-
Fatty Acyl-CoA Synthetase (FadD): A family of enzymes that activate fatty acids by converting them to their corresponding acyl-CoA thioesters. FadD13 is a very-long-chain fatty acyl-CoA synthetase in M. tuberculosis.[7]
Proposed Pathway Diagram
Caption: Proposed biosynthesis pathway for this compound in Mycobacterium.
Quantitative Data
Due to the speculative nature of the specific pathway for 16-methylhenicosanoic acid, direct quantitative data is not available. The following tables present hypothetical kinetic parameters for the key enzymatic steps, based on data from analogous and related enzymes in mycobacterial lipid metabolism. These values are intended for illustrative purposes and to guide experimental design.
Table 1: Hypothetical Kinetic Parameters of Key Enzymes
| Enzyme | Substrate(s) | Km (µM) | kcat (s⁻¹) | Reference (Analogous Enzyme) |
| FAS-I | Acetyl-CoA | 10 - 50 | 1 - 5 | General FAS-I characteristics |
| Malonyl-CoA | 5 - 20 | 1 - 5 | ||
| FAS-II Elongation | Acyl-ACP | 1 - 10 | 0.1 - 1 | [5] |
| Malonyl-ACP | 5 - 25 | 0.1 - 1 | ||
| Fatty Acid Methyltransferase (putative) | Henicosanoic Acid | 20 - 100 | 0.01 - 0.1 | [6] |
| S-Adenosyl-L-methionine | 10 - 50 | 0.01 - 0.1 | ||
| Fatty Acyl-CoA Synthetase (FadD13) | 16-Methylhenicosanoic Acid | 5 - 30 | 0.5 - 2 | [7] |
| Coenzyme A | 10 - 60 | 0.5 - 2 | ||
| ATP | 50 - 200 | 0.5 - 2 |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the proposed biosynthetic pathway.
Recombinant Expression and Purification of Mycocerosic Acid Synthase (Mas) or Putative Methyltransferase
This protocol describes the expression and purification of a His-tagged recombinant enzyme (e.g., the putative methyltransferase) from E. coli.
Workflow Diagram:
Caption: Workflow for recombinant protein expression and purification.
Protocol:
-
Gene Cloning and Transformation:
-
The gene encoding the putative methyltransferase is cloned into a pET vector with an N-terminal His6-tag.
-
The resulting plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)).
-
-
Expression:
-
A single colony is used to inoculate 50 mL of LB medium containing the appropriate antibiotic and grown overnight at 37°C.
-
The overnight culture is used to inoculate 1 L of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Protein expression is induced by adding IPTG to a final concentration of 0.5 mM. The culture is then incubated at 18°C for 16-20 hours.
-
-
Purification:
-
Cells are harvested by centrifugation (6,000 x g, 15 min, 4°C).
-
The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Cells are lysed by sonication on ice.
-
The lysate is clarified by centrifugation (15,000 x g, 30 min, 4°C).
-
The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
The His-tagged protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Eluted fractions are analyzed by SDS-PAGE. Fractions containing the pure protein are pooled and dialyzed against storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol).
-
In Vitro Enzyme Activity Assay
This protocol describes a radiometric assay to measure the activity of the putative fatty acid methyltransferase.
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
100 mM potassium phosphate (B84403) buffer (pH 7.0)
-
10 µM henicosanoic acid
-
50 µM S-adenosyl-L-methionine (spiked with [³H-methyl]-SAM)
-
1-5 µg of purified methyltransferase enzyme
-
-
The total reaction volume is 100 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 30-60 minutes.
-
-
Extraction:
-
Stop the reaction by adding 100 µL of 1 M HCl.
-
Extract the lipids with 500 µL of ethyl acetate.
-
Vortex and centrifuge to separate the phases.
-
Transfer the upper organic phase to a new tube.
-
-
Analysis:
-
Evaporate the solvent under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of a suitable solvent.
-
Analyze the products by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify 16-methylhenicosanoic acid.
-
Quantify the incorporation of the radiolabel by liquid scintillation counting of the product spot/peak.
-
Analysis of Fatty Acid Methyl Esters (FAMEs) by GC-MS
This protocol outlines the preparation and analysis of FAMEs from mycobacterial cultures to identify 16-methylhenicosanoic acid.
Protocol:
-
Lipid Extraction:
-
Harvest mycobacterial cells from a liquid culture by centrifugation.
-
Extract total lipids using a modified Bligh-Dyer method with a mixture of chloroform:methanol:water.
-
-
Saponification and Methylation:
-
The dried lipid extract is saponified by refluxing with 0.5 M methanolic KOH at 80°C for 1 hour.
-
After cooling, the fatty acids are methylated by adding 14% BF₃-methanol and refluxing at 80°C for 30 minutes.[3]
-
-
FAME Extraction:
-
After cooling, add water and extract the FAMEs with hexane (B92381).
-
The hexane layer is collected, washed with water, and dried over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
The FAME extract is concentrated and analyzed by gas chromatography-mass spectrometry (GC-MS).
-
A suitable GC column (e.g., a polar capillary column) is used to separate the FAMEs.
-
The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are collected.
-
The identification of methyl 16-methylhenicosanoate is based on its retention time and comparison of its mass spectrum with known standards or fragmentation patterns.
-
Conclusion
The biosynthesis of this compound in Mycobacterium represents a fascinating, yet not fully elucidated, aspect of its complex lipid metabolism. This technical guide has proposed a plausible pathway, drawing upon the well-established machinery of fatty acid synthesis and modification in these bacteria. The provided hypothetical quantitative data and detailed experimental protocols offer a framework for researchers to investigate this pathway, identify the specific enzymes involved, and characterize their functions. A deeper understanding of how Mycobacterium produces its unique repertoire of branched-chain fatty acids will undoubtedly open new avenues for the development of targeted therapies against tuberculosis and other mycobacterial diseases. The continued exploration of these biosynthetic pathways is essential for unraveling the intricacies of mycobacterial pathogenesis and for devising novel strategies to combat these persistent pathogens.
References
- 1. Mycocerosic acid synthase exemplifies the architecture of reducing polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | FasR Regulates Fatty Acid Biosynthesis and Is Essential for Virulence of Mycobacterium tuberculosis [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical Studies of Mycobacterial Fatty Acid Methyltransferase: A Catalyst for the Enzymatic Production of Biodiesel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mycobacterium tuberculosis very-long-chain fatty acyl-CoA synthetase: structural basis for housing lipid substrates longer than the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Methyl-Branched Long-Chain Fatty Acyl-CoAs in Mycobacterial Cell Wall Lipid Biosynthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The mycobacterial cell wall is a complex and unique structure, essential for the survival and virulence of pathogenic species like Mycobacterium tuberculosis. Beyond the well-known mycolic acids, the cell wall contains other critical lipid components that play a profound role in host-pathogen interactions. Among these are the phthiocerol dimycocerosates (PDIMs), highly immunogenic lipids that are crucial for virulence. The biosynthesis of PDIMs relies on the activation and elongation of methyl-branched long-chain fatty acids. This technical guide provides an in-depth exploration of the biosynthesis of these lipids, focusing on the role of mycocerosic acids—a class of molecules to which specific fatty acyl-CoAs like 16-methylhenicosanoyl-CoA belong. We will detail the enzymatic pathway, present quantitative data, outline key experimental protocols, and visualize the intricate processes involved in the synthesis of these vital cell wall components.
The Mycobacterial Cell Wall: A Fortress of Complex Lipids
The cell envelope of Mycobacterium tuberculosis is a formidable barrier, contributing to its intrinsic resistance to many antibiotics and the host immune system[1]. It is composed of a core mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, which is surrounded by an outer membrane, or mycomembrane, rich in a variety of non-covalently linked lipids[2]. While mycolic acids are the hallmark of this structure, other lipids, such as the phthiocerol dimycocerosates (PDIMs), are indispensable for pathogenesis[1].
PDIMs are complex waxes composed of a long-chain β-diol core, either phthiocerol or phthiodiolone, esterified with two multi-methyl-branched fatty acids known as mycocerosic acids[3]. The loss of PDIM production has been shown to attenuate the virulence of M. tuberculosis in animal models, making the PDIM biosynthesis pathway a promising target for novel anti-tubercular drug development[4].
The Phthiocerol Dimycocerosate (PDIM) Biosynthesis Pathway
The synthesis of PDIM is a multi-step enzymatic process orchestrated by a large, ~70 kb gene cluster. The pathway can be conceptually divided into three main stages: the synthesis of the phthiocerol backbone, the synthesis of mycocerosic acids, and the final condensation of these two components.
Synthesis of the Phthiocerol Backbone
The creation of the phthiocerol core begins with a long-chain fatty acid precursor derived from the Fatty Acid Synthase I (FAS-I) system.
-
Activation: The fatty acid precursor is activated by the fatty acyl-AMP ligase FadD26 . This enzyme adenylates the fatty acid and transfers it to the first module of the polyketide synthase (PKS) system, PpsA [5]. FadD26 is essential for the synthesis of PDIMs but not the related phenolic glycolipids (PGLs)[4][6].
-
Elongation and Modification: A series of five Type I PKSs, PpsA through PpsE , sequentially elongate the precursor chain. These enzymes utilize both malonyl-CoA and methylmalonyl-CoA as extender units, introducing the characteristic methyl branches into the phthiocerol backbone[7].
-
Release and Reduction: The polyketide chain is released from PpsE by the thioesterase TesA , yielding phthiodiolone. The keto group of phthiodiolone is then reduced by phthiodiolone ketoreductase to form the final phthiocerol diol[8].
Synthesis of Mycocerosic Acids
Mycocerosic acids, such as 16-methylhenicosanoic acid, are multi-methyl-branched fatty acids that provide the esterifying acyl groups for the phthiocerol core.
-
Precursor Activation: A straight-chain fatty acid is activated by the fatty acyl-AMP ligase FadD28 for transfer to the mycocerosic acid synthase[7].
-
Elongation: The Mycocerosic Acid Synthase (Mas) , a dedicated PKS, catalyzes the successive addition of methylmalonyl-CoA units to the straight-chain precursor, generating the final multi-methylated mycocerosic acid structure[7]. The availability of methylmalonyl-CoA, which can be derived from host cholesterol or odd-chain fatty acids, directly impacts PDIM synthesis[7][9].
Final Assembly and Transport
The final PDIM molecule is assembled by the esterification of the phthiocerol diol with two mycocerosic acid molecules.
-
Esterification: The acyltransferase PapA5 is responsible for condensing the mycocerosic acids onto the hydroxyl groups of the phthiocerol backbone, forming the final diester PDIM molecule[2][10].
-
Transport: The completed PDIM molecule is then transported from the cytoplasm to the cell envelope by the MmpL7 transporter, a member of the resistance-nodulation-division (RND) family of transporters[7].
Visualizing the PDIM Biosynthesis Pathway
The following diagrams illustrate the key steps in the PDIM biosynthesis pathway and a typical experimental workflow for its analysis.
Caption: The enzymatic pathway for Phthiocerol Dimycocerosate (PDIM) synthesis in M. tuberculosis.
Quantitative Data on PDIM Analysis
Quantitative analysis of PDIMs is crucial for studying mycobacterial virulence and for screening potential inhibitors of the biosynthesis pathway. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for this purpose.
| Parameter | Value | Method | Reference |
| Limit of Detection (LOD) - Standard | 100 pg/mL | GC-MS with Thermally Assisted Hydrolysis and Methylation (THM) | [11] |
| Limit of Detection (LOD) - Culture | 400 CFU/mL | GC-MS (THM) of M. tuberculosis culture dilutions | [11] |
| Linearity (R²) - Standard | 0.99 | GC-MS (THM) for concentrations between 0.172 and 27.5 ng/mL | [11][12] |
| Linearity (R²) - Culture Extract | 0.9685 | GC-MS (THM) of M. tuberculosis culture extracts | [11] |
| Relative Quantification | Spot Intensity | Thin-Layer Chromatography (TLC) with [14C]propionate labeling | [13] |
Key Experimental Protocols
The study of PDIMs requires robust methods for their extraction and analysis. The protocols below are based on established methodologies cited in the literature.
Protocol 1: Apolar Lipid Extraction for PDIM Analysis
This protocol is adapted from methods used for extracting PDIMs from mycobacterial cultures for subsequent analysis[14].
Materials:
-
Mycobacterial cell pellet
-
Petroleum ether (60-80°C boiling point)
-
Glass tubes with PTFE-lined screw caps
-
Tube rotator or vortex mixer
-
Centrifuge
Procedure:
-
Harvest mycobacterial cells by centrifugation and transfer a known amount of the cell pellet (e.g., from 0.2 mL of culture deposit) into a glass tube.
-
Add 1.8 mL of methanol to the cell pellet.
-
Add 1.0 mL of petroleum ether.
-
Seal the tube tightly and mix vigorously on a tube rotator or vortex for 15 minutes to ensure thorough extraction.
-
Centrifuge the mixture at 1,200 x g for 1 minute to separate the phases.
-
Carefully collect the upper petroleum ether layer, which contains the apolar lipids including PDIMs.
-
Transfer the petroleum ether extract to a clean glass vial. The extract can be stored at 4°C or concentrated under a stream of nitrogen for further analysis.
Protocol 2: Analysis of PDIMs by GC-MS with Thermally Assisted Hydrolysis and Methylation (THM)
This method allows for the rapid and sensitive detection of mycocerosic acids from PDIMs without complex offline derivatization steps[11][14].
Materials:
-
Apolar lipid extract (from Protocol 6.1)
-
Methanolic tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), 2.5% solution
-
GC-MS system equipped with a Programmable Temperature Vaporization (PTV) inlet
-
Quartz wool and PTV liners
Procedure:
-
Sample Preparation: Apply a 50 µL aliquot of the petroleum ether lipid extract onto a quartz wool plug placed inside a PTV liner. Allow the solvent to evaporate completely by drying at 60-70°C for 10 minutes.
-
THM-GC-MS Analysis:
-
Place the liner into the GC autosampler.
-
The system automatically injects 50 µL of the methanolic TMAH solution into the liner.
-
The PTV inlet temperature is rapidly ramped to 380°C. This high temperature facilitates the simultaneous hydrolysis of the ester bonds in PDIMs and the methylation of the released mycocerosic acids, forming fatty acid methyl esters (FAMEs).
-
The volatile methyl mycocerosates are then transferred onto the GC column for separation.
-
-
Chromatography & Detection:
-
GC Column: A DB-5MS capillary column (or equivalent) is typically used.
-
Temperature Program: An example program is: hold at 50°C for 8 minutes, then ramp at 30°C/min to 350°C, and hold for 1 minute[14].
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect the characteristic fragment ions of methyl mycocerosates (e.g., m/z 88 and 101) and their molecular ions (e.g., m/z 452, 466, 494) for high sensitivity and specificity[12][15].
-
-
Data Analysis: Identify methyl mycocerosates based on their characteristic retention times and mass spectra. Quantification is performed by integrating the peak areas and comparing them to a standard curve.
Visualizing the Experimental Workflow
Caption: A typical workflow for the extraction and GC-MS analysis of PDIMs from mycobacteria.
Conclusion and Future Directions
The biosynthesis of phthiocerol dimycocerosates, which relies on methyl-branched long-chain fatty acyl-CoAs like mycocerosyl-CoA, represents a critical pathway for the virulence of Mycobacterium tuberculosis. The intricate series of enzymatic reactions involving acyl-AMP ligases (FadD26, FadD28) and large polyketide synthases (PpsA-E, Mas) offers multiple potential targets for therapeutic intervention. A detailed understanding of this pathway, supported by robust quantitative and analytical methods, is essential for the development of novel drugs that can disarm the bacterium by disrupting its protective lipid shield. Future research should focus on elucidating the precise regulatory mechanisms that control the PDIM gene cluster and on high-throughput screening for inhibitors of key enzymes like FadD26 and the Pps proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of phthiocerol and phthiodiolone dimycocerosate esters of M. tuberculosis by multiple-stage linear ion-trap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delineation of the roles of FadD22, FadD26 and FadD29 in the biosynthesis of phthiocerol dimycocerosates and related compounds in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Both Phthiocerol Dimycocerosates and Phenolic Glycolipids Are Required for Virulence of Mycobacterium marinum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipidomics reveals control of Mycobacterium tuberculosis virulence lipids via metabolic coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of phthiodiolone ketoreductase, an enzyme required for production of mycobacterial diacyl phthiocerol virulence factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The PDIM paradox of Mycobacterium tuberculosis: new solutions to a persistent problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactome | Dimycocersyl phthiocerol biosynthesis [reactome.org]
- 11. Development and optimization of a gas chromatography/mass spectrometry method for the analysis of thermochemolytic degradation products of phthiocerol dimycocerosate waxes found in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and optimization of a gas chromatography/mass spectrometry method for the analysis of thermochemolytic degradation products of phthiocerol dimycocerosate waxes found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Detection of Mycobacterium tuberculosis in Sputum by Gas Chromatography-Mass Spectrometry of Methyl Mycocerosates Released by Thermochemolysis | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
The Orchestration of Gene Expression by 16-Methylhenicosanoyl-CoA: A Technical Guide to its Interaction with Transcriptional Regulators
For Immediate Release
A Deep Dive into the Regulatory Role of a Unique Branched-Chain Fatty Acyl-CoA in Cellular Metabolism
This technical guide provides an in-depth exploration of the interaction between 16-methylhenicosanoyl-CoA, a branched-chain very-long-chain fatty acyl-CoA, and key transcriptional regulators. This document is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism, gene regulation, and metabolic diseases. While direct experimental data for this compound is emerging, this guide synthesizes current knowledge on analogous long-chain and branched-chain fatty acyl-CoAs to build a robust framework for understanding its likely biological functions and for designing future research.
Introduction
Fatty acyl-Coenzyme A (acyl-CoA) molecules are not merely metabolic intermediates but are increasingly recognized as critical signaling molecules that directly influence gene expression by modulating the activity of transcriptional regulators. This compound, a 22-carbon branched-chain fatty acyl-CoA, is of particular interest due to the growing understanding of the unique biological roles of branched-chain and very-long-chain fatty acids. This guide will delve into the known and inferred interactions of this compound with key transcriptional regulators, present quantitative data for analogous compounds, provide detailed experimental protocols to study these interactions, and visualize the associated signaling pathways.
Interaction with Key Transcriptional Regulators
Based on extensive research into long-chain and branched-chain fatty acyl-CoAs, this compound is predicted to interact with and modulate the activity of several key families of transcriptional regulators.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are a family of nuclear receptors that function as master regulators of lipid and glucose metabolism. Fatty acids and their derivatives are well-established ligands for PPARs. Crucially, studies have demonstrated that very-long-chain fatty acyl-CoAs (VLCFA-CoAs) and branched-chain fatty acyl-CoAs (BCFA-CoAs) are high-affinity ligands for PPARα.[1][2] This strongly suggests that this compound, as a member of this class, is a potent PPARα agonist. Upon binding, it is anticipated to induce a conformational change in the PPARα ligand-binding domain, leading to the recruitment of coactivator proteins and the transcriptional activation of target genes involved in fatty acid oxidation.[1][2]
Hepatocyte Nuclear Factor 4α (HNF-4α)
HNF-4α is another nuclear receptor that plays a pivotal role in hepatic gene expression, including genes involved in lipid transport and metabolism. Long-chain fatty acyl-CoAs have been shown to directly bind to the ligand-binding domain of HNF-4α, modulating its transcriptional activity.[3] The binding of these acyl-CoAs can either activate or inhibit HNF-4α activity depending on the chain length and saturation of the fatty acyl group.[3] It is therefore highly probable that this compound can directly interact with HNF-4α, influencing the expression of a wide array of metabolic genes.
Sterol Regulatory Element-Binding Proteins (SREBPs)
SREBPs are key transcription factors that control the synthesis of cholesterol and fatty acids. Unlike PPARs and HNF-4α, the regulation of SREBPs by fatty acyl-CoAs is thought to be indirect. The activity of SREBPs is primarily regulated by the levels of cellular sterols, which control the proteolytic processing and nuclear translocation of SREBP precursor proteins. However, polyunsaturated fatty acids have been shown to suppress the processing of SREBP-1c, a key regulator of fatty acid synthesis. While the direct role of this compound on SREBP activity is not yet defined, its influence on overall lipid metabolism may indirectly impact the SREBP pathway.
FadR (in prokaryotic systems)
For researchers working with bacterial systems, the Fatty acid degradation Regulator (FadR) is a key transcription factor. FadR acts as a repressor of fatty acid degradation genes and an activator of fatty acid biosynthesis genes.[4] Long-chain fatty acyl-CoAs directly bind to FadR, causing a conformational change that abolishes its DNA-binding activity, thereby de-repressing the fatty acid degradation pathway.[5] While this compound is a eukaryotic metabolite, this prokaryotic paradigm provides a fundamental model for the direct regulation of transcription factors by acyl-CoAs.
Quantitative Data on Acyl-CoA Interactions with Transcriptional Regulators
While specific quantitative data for this compound is not yet available, the following tables summarize the binding affinities of analogous long-chain and branched-chain fatty acyl-CoAs with PPARα and FadR, providing a strong basis for estimating the potential affinity of this compound.
| Ligand | Transcriptional Regulator | Binding Affinity (Kd) | Reference |
| Phytanoyl-CoA | PPARα | ~11 nM | [1] |
| Pristanoyl-CoA | PPARα | ~11 nM | [1] |
| C20:0-CoA | PPARα | 3-29 nM | [1] |
| C22:0-CoA | PPARα | 3-29 nM | [1] |
| C24:0-CoA | PPARα | 3-29 nM | [1] |
| Palmitoyl-CoA (C16:0) | HNF-4α | 2.6 µM | [6] |
| Ligand | Transcriptional Regulator | Binding Affinity (Kd) | Reference |
| Oleoyl-CoA (C18:1) | FadR | 45 nM | [2] |
| Myristoyl-CoA (C14:0) | FadR | 63 nM | [2] |
| Palmitoyl-CoA (C16:0) | FadR | ~369 nM | [7] |
Signaling Pathways and Regulatory Logic
The interaction of this compound with transcriptional regulators initiates a cascade of events leading to changes in gene expression. The following diagrams, rendered in DOT language, illustrate these pathways.
Caption: PPARα activation by this compound.
Caption: HNF-4α regulation by this compound.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to study the interaction of fatty acyl-CoAs with transcriptional regulators.
Synthesis of this compound
The synthesis of a very-long-chain branched-chain fatty acyl-CoA such as this compound can be achieved through a multi-step chemical synthesis process, typically starting from a commercially available branched-chain fatty acid or by constructing the branched chain through organic synthesis techniques. A general workflow is outlined below.
Caption: General workflow for acyl-CoA synthesis.
A detailed protocol would involve:
-
Activation: The carboxylic acid (16-methylhenicosanoic acid) is converted to a more reactive species, such as an acid chloride or an activated ester.
-
Thioesterification: The activated fatty acid is then reacted with the free sulfhydryl group of Coenzyme A in a suitable solvent system, often a mixture of aqueous and organic solvents, under controlled pH.
-
Purification: The final product is purified from unreacted starting materials and byproducts using techniques such as High-Performance Liquid Chromatography (HPLC).
In Vitro Binding Assays
Microscale Thermophoresis (MST)
MST is a powerful technique to quantify protein-lipid interactions in solution.[1][8]
-
Protein Labeling: The transcriptional regulator of interest (e.g., PPARα) is fluorescently labeled according to the manufacturer's protocol.
-
Ligand Preparation: A dilution series of this compound is prepared in an appropriate buffer.
-
Incubation: The labeled protein is mixed with each dilution of the ligand and incubated to reach binding equilibrium.
-
Measurement: The samples are loaded into capillaries, and the thermophoretic movement of the labeled protein is measured in an MST instrument.
-
Data Analysis: The change in thermophoresis is plotted against the ligand concentration to determine the binding affinity (Kd).
Bio-Layer Interferometry (BLI)
BLI is another real-time, label-free technique to measure biomolecular interactions.[9][10]
-
Immobilization: The transcriptional regulator is immobilized onto a biosensor tip.
-
Baseline: A baseline is established by dipping the biosensor into a buffer-only solution.
-
Association: The biosensor is then dipped into solutions containing different concentrations of this compound, and the association rate is measured.
-
Dissociation: The biosensor is moved back to the buffer-only solution to measure the dissociation rate.
-
Data Analysis: The association and dissociation curves are fitted to a binding model to determine the on-rate (kon), off-rate (koff), and the dissociation constant (Kd).
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study protein-DNA interactions in vitro.[11]
-
Probe Labeling: A DNA oligonucleotide containing the response element for the transcriptional regulator (e.g., a PPRE for PPARα) is labeled, typically with a radioactive isotope or a non-radioactive tag.
-
Binding Reaction: The labeled probe is incubated with the purified transcriptional regulator in a binding buffer. For competition assays, unlabeled probe or a non-specific DNA sequence is also included. To test the effect of the ligand, this compound is added to the binding reaction.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The position of the labeled probe is visualized by autoradiography or other appropriate detection methods. A "shift" in the mobility of the probe indicates the formation of a protein-DNA complex. The disruption of this shift in the presence of this compound would indicate that the ligand inhibits DNA binding.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to investigate protein-DNA interactions in vivo.
-
Cross-linking: Cells are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the transcriptional regulator of interest is used to immunoprecipitate the protein-DNA complexes.
-
Reverse Cross-linking: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by qPCR or sequencing to identify the genomic regions that were bound by the transcriptional regulator. By treating cells with and without this compound, one can determine if the ligand modulates the binding of the transcriptional regulator to its target genes in a cellular context.
Co-immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions. This is particularly useful for investigating the ligand-dependent recruitment of coactivators or corepressors to a transcriptional regulator.
-
Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: An antibody against the transcriptional regulator of interest is used to pull down the protein and its interacting partners.
-
Washing: The immunoprecipitated complexes are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The proteins are eluted from the antibody and separated by SDS-PAGE. The presence of a coactivator or corepressor is then detected by Western blotting using an antibody specific to that protein. Comparing the results from cells treated with and without this compound can reveal ligand-dependent interactions.
Reporter Gene Assay
Reporter gene assays are used to measure the transcriptional activity of a regulator in response to a ligand.
-
Plasmid Construction: A reporter plasmid is constructed containing a promoter with response elements for the transcriptional regulator of interest (e.g., a PPRE) upstream of a reporter gene (e.g., luciferase). An expression plasmid for the transcriptional regulator may also be co-transfected.
-
Transfection: The plasmids are transfected into a suitable cell line.
-
Ligand Treatment: The transfected cells are treated with various concentrations of this compound.
-
Cell Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme is measured.
-
Data Analysis: The reporter activity is plotted against the ligand concentration to determine the EC50 value, which represents the concentration of the ligand that produces a half-maximal response.
Conclusion
This compound, as a branched-chain very-long-chain fatty acyl-CoA, is poised to be a significant signaling molecule in the regulation of gene expression. Based on the wealth of data for analogous compounds, it is strongly predicted to be a high-affinity ligand for PPARα and a modulator of HNF-4α activity. The experimental protocols and conceptual frameworks provided in this technical guide offer a comprehensive toolkit for researchers to further elucidate the specific roles of this compound and other novel lipid metabolites in health and disease. Future research in this area holds the promise of uncovering new therapeutic targets for a range of metabolic disorders.
References
- 1. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and specificity of nuclear receptor–coactivator interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid Accumulation and Resulting PPARα Activation in Fibroblasts due to Trifunctional Protein Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-immunoprecipitation Assay for Studying Functional Interactions Between Receptors and Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 7. Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation | PLOS Biology [journals.plos.org]
- 8. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 9. Bio-Layer Interferometry: Principles & Applications [excedr.com]
- 10. Ligand-dependent interactions of coactivators steroid receptor coactivator-1 and peroxisome proliferator-activated receptor binding protein with nuclear hormone receptors can be imaged in live cells and are required for transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Putative Long-Chain Acyl-CoA: 16-Methylhenicosanoyl-CoA
Disclaimer: As of late 2025, publicly accessible scientific literature and databases lack specific information regarding the discovery, detailed chemical characterization, and biological function of 16-Methylhenicosanoyl-CoA. This document, therefore, provides a technical guide based on established methodologies for the synthesis and characterization of analogous long-chain fatty acyl-coenzyme A esters. The experimental protocols and data tables presented are illustrative and intended to serve as a framework for researchers investigating this and similar molecules.
Introduction to this compound
This compound is a long-chain fatty acyl-coenzyme A (CoA) derivative. Long-chain acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation, de novo lipogenesis, and the synthesis of complex lipids. They also serve as precursors for protein acylation, a post-translational modification that can influence protein localization and function. The "16-methylhenicosanoyl" portion of the name specifies a 21-carbon (henicosanoyl) fatty acid chain with a methyl group at the 16th carbon position.
Chemical Identity
Based on commercially available information, the fundamental chemical properties of this compound are summarized below.[1][2]
| Property | Value |
| Molecular Formula | C43H78N7O17P3S |
| Molecular Weight | 1090.10 g/mol |
| Canonical SMILES | O[C@H]1--INVALID-LINK--(O)=O)COP(OP(OCC(C)(C)--INVALID-LINK--C(NCCC(NCCSC(CCCCCCCCCCCCCCC(C)CCCCC)=O)=O)=O)(O)=O)(O)=O">C@@HN2C3=NC=NC(N)=C3N=C2 |
Hypothetical Experimental Protocols
The following sections detail generalized protocols for the synthesis and characterization of a novel long-chain acyl-CoA such as this compound, adapted from established methodologies for similar molecules.
A common and effective method for synthesizing acyl-CoAs involves the activation of the corresponding fatty acid and subsequent reaction with coenzyme A. The mixed anhydride (B1165640) method is a widely used approach.
Materials:
-
16-methylhenicosanoic acid
-
Triethylamine (B128534) (TEA)
-
Ethyl chloroformate
-
Coenzyme A (trilithium salt)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO3) solution, 0.5 M
-
Methanol
-
Water (HPLC-grade)
Procedure:
-
Dissolve 16-methylhenicosanoic acid in anhydrous THF.
-
Cool the solution to 4°C in an ice bath.
-
Add triethylamine and ethyl chloroformate to the solution to form the mixed anhydride. Stir for 45-60 minutes at 4°C.
-
In a separate vial, dissolve coenzyme A trilithium salt in a 0.5 M sodium bicarbonate solution.
-
Add the CoASH solution to the mixed anhydride reaction mixture.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.
-
Flash-freeze the reaction mixture in liquid nitrogen and lyophilize to dryness.
-
The resulting powder contains the synthesized this compound, which then requires purification.
Purification of the synthesized acyl-CoA is crucial to remove unreacted starting materials and byproducts. Reversed-phase HPLC is a standard method for this purpose.
Instrumentation:
-
HPLC system with a UV detector
-
Semi-preparative C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm particle size)
Mobile Phases:
-
Buffer A: 75 mM potassium phosphate (B84403) (KH2PO4), pH 4.9
-
Buffer B: Acetonitrile with 600 mM acetic acid
Procedure:
-
Reconstitute the lyophilized product in a minimal volume of Buffer A.
-
Inject the sample onto the semi-preparative C18 column.
-
Elute the acyl-CoA using a gradient of Buffer B. A typical gradient might be:
-
0-10 min: 10% B
-
10-70 min: 10-90% B
-
70-80 min: 90% B
-
80-85 min: 90-10% B
-
85-95 min: 10% B
-
-
Monitor the elution profile at 260 nm, the characteristic absorbance wavelength for the adenine (B156593) moiety of coenzyme A.
-
Collect the fractions corresponding to the major peak.
-
Pool the collected fractions, flash-freeze, and lyophilize to obtain the purified this compound.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for confirming the identity and assessing the purity of acyl-CoAs.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to an HPLC system
-
Analytical C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phases:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
Procedure:
-
Dissolve a small amount of the purified product in a water/methanol solution.
-
Inject the sample into the LC-MS/MS system.
-
Separate the analyte using a suitable gradient of Solvent B (e.g., 5-95% over 15 minutes).
-
Acquire mass spectra in positive ion mode.
-
Full Scan MS: Determine the precursor ion mass. For this compound, the expected [M+H]+ ion would be m/z 1091.10.
-
Tandem MS (MS/MS): Fragment the precursor ion and analyze the resulting product ions. A characteristic neutral loss of 507 Da (corresponding to the phosphoadenosine diphosphate (B83284) moiety) is a hallmark of acyl-CoAs. Other specific fragments corresponding to the acyl chain and the pantetheine (B1680023) arm should also be observed.
Quantitative Data Presentation Template
The following table provides a template for summarizing the expected quantitative data from the characterization experiments.
| Parameter | Expected Value/Observation |
| HPLC Retention Time (min) | Dependent on specific column and gradient |
| UV Absorbance Maximum (nm) | 260 |
| [M+H]+ (m/z) | 1091.10 |
| [M+Na]+ (m/z) | 1113.08 |
| Major MS/MS Fragments (m/z) | * Precursor - 507 (Neutral Loss) * Fragments corresponding to the pantetheine arm * Fragments corresponding to the acyl chain |
| Purity (by HPLC-UV at 260 nm) | >95% |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of a novel long-chain acyl-CoA.
Caption: Workflow for the synthesis and characterization of this compound.
Signaling Pathways
A thorough search of existing literature and databases did not reveal any established signaling pathways involving this compound. As a long-chain acyl-CoA, it could putatively be involved in metabolic regulation or serve as a substrate for protein acylation, but further research is required to elucidate any specific roles.
Conclusion
While this compound is commercially available for research purposes, its discovery and detailed characterization have not been documented in the public domain. This guide provides a comprehensive, albeit generalized, framework for its synthesis and chemical validation, drawing upon established methodologies for similar long-chain fatty acyl-CoAs. The provided protocols and workflow diagrams are intended to equip researchers with the necessary technical information to begin investigating the properties and potential biological significance of this molecule.
References
The Pivotal Role of 16-Methylhenicosanoyl-CoA in Mycobacterium tuberculosis Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate and unique lipid metabolism of Mycobacterium tuberculosis (Mtb) is central to its survival, pathogenesis, and notorious resistance to conventional antibiotics. The mycobacterial cell wall, a formidable barrier rich in complex lipids, owes its integrity and impermeability in large part to mycolic acids. The biosynthesis of these exceptionally long fatty acids is a complex process involving numerous intermediates, among which branched-chain very-long-chain fatty acyl-CoAs play a crucial, yet often under-elucidated, role. This technical guide focuses on the function of a specific branched-chain fatty acyl-CoA, 16-Methylhenicosanoyl-CoA, within the broader context of Mtb's lipid metabolic network.
While direct literature on this compound is sparse, its structure—a C21 fatty acyl-CoA with a methyl branch at the 16th position—strongly suggests its role as an intermediate in the biosynthesis of mycolic acids or other complex, multi-methyl branched lipids essential for the mycobacterial cell envelope.[1] This guide synthesizes current knowledge on the synthesis and function of related branched-chain and very-long-chain fatty acids in Mtb to infer the metabolic fate and significance of this compound.
Quantitative Data on Key Enzymes and Pathways
The biosynthesis of a molecule like this compound is a multi-step process involving the coordinated action of Fatty Acid Synthase I (FAS-I), Fatty Acid Synthase II (FAS-II), and specific methyltransferases. The following tables summarize key quantitative and qualitative data for these enzymatic systems.
| Enzyme System | Function | Substrates | Products | Regulation | References |
| Fatty Acid Synthase I (FAS-I) | De novo synthesis of fatty acids | Acetyl-CoA, Malonyl-CoA | Bimodal distribution of C16-C18 and C24-C26 acyl-CoAs | Activated by FasR | [2][3] |
| Fatty Acid Synthase II (FAS-II) | Elongation of medium-chain fatty acids | Acyl-ACP (from FAS-I products), Malonyl-ACP | Very-long-chain acyl-ACPs (precursors to meromycolic acids) | Activated by MabR in response to long-chain acyl-CoAs (>C18) | [2][4][5] |
| Mycocerosic Acid Synthase | Synthesis of multi-methyl-branched fatty acids | Long-chain fatty acyl-CoA, Methylmalonyl-CoA | Multi-methyl-branched fatty acids | - | [6] |
| Methyltransferases (e.g., Cfa) | Addition of methyl groups to fatty acids | S-adenosyl-L-methionine (SAM), Unsaturated fatty acids/acyl-ACPs | Methyl-branched fatty acids (e.g., Tuberculostearic acid) | - | [7][8][9][10][11] |
| Transcriptional Regulator | Function | Effector Molecule | Target Genes | References |
| MabR | Transcriptional activator of FAS-II system | Long-chain acyl-CoAs (>C18) | fasII operon | [4][5][12] |
| FasR | Transcriptional activator of FAS-I system | Long-chain acyl-CoAs (≥C16) | fas-acpS operon | [3] |
Experimental Protocols
The study of fatty acid metabolism in M. tuberculosis employs a variety of biochemical and analytical techniques. Below are detailed methodologies for key experiments relevant to the investigation of this compound and related lipids.
Lipid Extraction from M. tuberculosis
This protocol is adapted from the Bligh-Dyer method and is suitable for the extraction of total lipids from mycobacterial cultures.[13]
Materials:
-
M. tuberculosis cell pellet
-
Deionized water
-
Glass test tubes with Teflon-lined caps
-
Centrifuge
Procedure:
-
Harvest M. tuberculosis cells by centrifugation at 3,000 x g for 10 minutes.
-
To the cell pellet, add a mixture of chloroform and methanol in a 1:2 (v/v) ratio.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and cell lysis.
-
Add chloroform to the mixture to achieve a final chloroform:methanol:water ratio of 2:2:1.8 (v/v), considering the water content of the cell pellet.
-
Vortex again for 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the total lipids, using a Pasteur pipette and transfer to a clean glass tube.
-
Dry the lipid extract under a stream of nitrogen.
-
Store the dried lipids at -20°C until further analysis.
Analysis of Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the derivatization of fatty acids to their methyl esters for analysis by GC-MS.
Materials:
-
Dried lipid extract
-
2% (v/v) H₂SO₄ in methanol
-
Saturated NaCl solution
-
Anhydrous Na₂SO₄
-
GC-MS instrument
Procedure:
-
Resuspend the dried lipid extract in 2 mL of 2% H₂SO₄ in methanol.
-
Heat the mixture at 80°C for 2 hours in a sealed tube to achieve transesterification.
-
After cooling, add 1 mL of deionized water and 2 mL of hexane.
-
Vortex for 2 minutes to extract the FAMEs into the hexane layer.
-
Centrifuge at 1,000 x g for 5 minutes.
-
Transfer the upper hexane layer to a new tube.
-
Wash the hexane layer with 1 mL of saturated NaCl solution.
-
Dry the hexane layer over anhydrous Na₂SO₄.
-
Analyze the FAMEs by GC-MS. The mass spectrum of the methyl ester of 16-methylhenicosanoic acid would show a characteristic fragmentation pattern that can be used for its identification.
Quantification of Fatty Acid Uptake by Flow Cytometry
This method allows for the quantification of fatty acid uptake by intracellular M. tuberculosis using a fluorescently labeled fatty acid analogue.[14][15]
Materials:
-
Macrophage cell line (e.g., J774A.1)
-
M. tuberculosis strain expressing a fluorescent protein (e.g., mCherry)
-
Bodipy-palmitate (fluorescent fatty acid analogue)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Infect macrophages with the fluorescent M. tuberculosis strain at a multiplicity of infection (MOI) of 10 for 4 hours.
-
Wash the infected macrophages with PBS to remove extracellular bacteria.
-
Culture the infected cells for 72 hours.
-
Add Bodipy-palmitate to the culture medium at a final concentration of 1 µM and incubate for 2 hours.
-
Wash the cells with PBS to remove excess Bodipy-palmitate.
-
Lyse the macrophages with a gentle detergent (e.g., 0.1% Triton X-100) to release the intracellular bacteria.
-
Wash the released bacteria with PBS.
-
Analyze the bacterial suspension by flow cytometry, gating on the mCherry-positive population to measure the Bodipy fluorescence intensity, which is proportional to the amount of fatty acid taken up.
Visualizing the Metabolic Pathway
The following diagrams, generated using the DOT language, illustrate the hypothesized biosynthetic pathway of this compound and the regulatory circuits governing fatty acid metabolism in M. tuberculosis.
Caption: Hypothesized biosynthesis of this compound.
Caption: Regulation of the FAS-II system by long-chain acyl-CoAs.
References
- 1. Long-chain multiple methyl-branched fatty acid-containing lipids of Mycobacterium tuberculosis: biosynthesis, transport, regulation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | FasR Regulates Fatty Acid Biosynthesis and Is Essential for Virulence of Mycobacterium tuberculosis [frontiersin.org]
- 4. Role of long-chain acyl-CoAs in the regulation of mycolic acid biosynthesis in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Fatty acid biosynthesis in Mycobacterium tuberculosis var. bovis Bacillus Calmette-Guérin. Purification and characterization of a novel fatty acid synthase, mycocerosic acid synthase, which elongates n-fatty acyl-CoA with methylmalonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The specificity of methyl transferases involved in trans mycolic acid biosynthesis in Mycobacterium tuberculosis and Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Tuberculostearic Acid Controls Mycobacterial Membrane Compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. en.bio-protocol.org [en.bio-protocol.org]
A Technical Guide to the Initiation of the Mycobacterial FAS-II Pathway and the Role of Acyl-CoA Primers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cell wall of Mycobacterium tuberculosis is a unique and formidable barrier, characterized by an exceptionally high lipid content, of which mycolic acids are the hallmark. These very-long-chain α-alkyl, β-hydroxy fatty acids are essential for the bacterium's viability, virulence, and resistance to common antibiotics. The biosynthesis of mycolic acids is a complex process involving two distinct fatty acid synthase (FAS) systems: a eukaryotic-type FAS-I and a prokaryotic-type FAS-II. The FAS-II system is responsible for elongating medium-chain fatty acids into the long meromycolate precursors of mycolic acids. This guide provides an in-depth examination of the critical initiation step of the FAS-II pathway, catalyzed by the β-ketoacyl-ACP synthase III, mtFabH. We will explore the substrate specificity of this key enzyme, its role as the bridge between FAS-I and FAS-II, the intricate regulatory networks that control its function, and its validation as a prime target for novel anti-tubercular therapeutics. Detailed experimental protocols for studying this pathway are also provided.
Introduction to Mycobacterial Mycolic Acid Biosynthesis
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, owes much of its pathogenic success to its complex, lipid-rich cell envelope. This structure provides a highly impermeable barrier, protecting the bacillus from hydrophilic drugs, host immune responses, and environmental stresses. Mycolic acids, which can constitute up to 60% of the cell wall's dry weight, are the most abundant and defining components of this barrier.[1] Their synthesis is a metabolic priority for the bacterium and involves two synergistic fatty acid synthase systems.
-
Fatty Acid Synthase-I (FAS-I): A single, multifunctional polypeptide that catalyzes the de novo synthesis of fatty acids. In Mtb, FAS-I produces a bimodal distribution of acyl-CoA products, typically ranging from C16-C18 and C24-C26 in length.[2][3] The longer C24-C26 chains serve as the α-branch for the final mycolic acid structure, while the C16-C20 chains are passed to the FAS-II system to be elongated.[4]
-
Fatty Acid Synthase-II (FAS-II): A multi-enzyme complex of discrete, monofunctional proteins that work in concert to elongate the acyl-CoA primers produced by FAS-I.[2][5] This iterative elongation process produces the very-long-chain (up to C60) meromycolate backbone of the final mycolic acid.
The seamless transfer of acyl chains from FAS-I to FAS-II is therefore a critical juncture in mycolic acid synthesis. This crucial link is forged by the initiating enzyme of the FAS-II system, mtFabH.
The FAS-II Elongation Pathway
The FAS-II system elongates an acyl primer through a repetitive four-step cycle, adding two carbons from a malonyl-Acyl Carrier Protein (malonyl-ACP) unit with each turn. The reaction intermediates are shuttled between the discrete enzymes of the complex while covalently attached to an Acyl Carrier Protein (AcpM).
The four core enzymatic reactions are:
-
Condensation: A β-ketoacyl-ACP synthase (KasA or KasB) catalyzes the Claisen condensation of the growing acyl-AcpM chain with malonyl-AcpM, extending the chain by two carbons and releasing CO2.
-
First Reduction: The resulting β-ketoacyl-AcpM is reduced to a β-hydroxyacyl-AcpM intermediate by the NADPH-dependent β-ketoacyl-ACP reductase, MabA.
-
Dehydration: A β-hydroxyacyl-ACP dehydratase (the HadAB or HadBC complex) removes a water molecule to create a trans-2-enoyl-AcpM.[2][6]
-
Second Reduction: The NADH-dependent enoyl-ACP reductase, InhA (the target of the frontline drug isoniazid), reduces the double bond to yield a fully saturated acyl-AcpM, now two carbons longer.[2][7]
This elongated acyl-AcpM can then serve as the substrate for the next round of condensation by KasA or KasB, continuing until the full-length meromycolate chain is synthesized.
Initiation of the FAS-II Pathway: The Role of mtFabH
While KasA and KasB perpetuate the elongation cycles, the initial priming of the FAS-II system is the specific role of β-ketoacyl-ACP synthase III, encoded by mtfabH (Rv0533c).[8] This enzyme is functionally distinct from other bacterial FabH enzymes, which typically use short-chain primers like acetyl-CoA (C2).[8][9] In contrast, mtFabH has evolved to specifically utilize the long-chain acyl-CoA products generated by the FAS-I system, making it the pivotal link between the two synthases.[8]
mtFabH catalyzes the decarboxylative condensation of a long-chain acyl-CoA (from FAS-I) with malonyl-AcpM to produce the initial β-ketoacyl-AcpM substrate, which is then fed into the elongation cycle described above.[4][10]
Substrate Specificity of mtFabH
The substrate specificity of mtFabH is a key determinant of the final mycolic acid structure. Unlike its orthologs in other bacteria, mtFabH shows a clear preference for long-chain acyl-CoA primers.[8]
-
Acyl-CoA Chain Length: Enzymological studies have demonstrated that mtFabH can utilize a wide range of acyl-CoA substrates, from C12 to C20.[11][12] This is consistent with its role in elongating the products of FAS-I. While the user's query specified 16-methylhenicosanoyl-CoA (a C22 branched-chain fatty acid), there is currently no direct evidence in the literature for this specific molecule being a canonical primer for FAS-II. However, a C22 chain length falls within the broader range of fatty acids produced by mycobacteria, and its potential as a substrate cannot be entirely ruled out pending further research.
-
The Role of AcpM: The choice of acyl carrier protein significantly impacts the observed substrate preference. Initial studies using E. coli ACP showed the highest activity with C10-C12 acyl-CoAs.[11] However, subsequent work demonstrated that when mtFabH is paired with its natural partner, M. tuberculosis AcpM, it more efficiently extends the longer, physiologically relevant C16-C20 acyl-CoA primers.[13] This indicates that specific interactions between mtFabH and AcpM modulate the active site to favor longer chains.[11][13]
-
A Two-Step Mechanism: Further research suggests a complex mechanism for substrate selection. When mtFabH was challenged with a mixture of C6-C20 acyl-CoAs in the absence of malonyl-AcpM, mass spectrometry analysis showed that the enzyme itself was acylated with strict specificity for C12-CoA (dodecanoyl-CoA).[11] This discrepancy between the initial acylation preference (C12) and the overall reaction's efficiency with longer chains (C16-C20) strongly implies that the binding of malonyl-AcpM is a critical second step that helps determine the final substrate specificity.[11]
Quantitative Analysis of mtFabH Activity
The following table summarizes key quantitative findings regarding mtFabH substrate utilization under different experimental conditions.
| Substrate(s) | Acyl Carrier Protein | Specific Activity / Observation | Reference |
| C10-C12 Acyl-CoA | E. coli ACP | ~6-8 nmol/min/mg (most efficient) | [11] |
| C18-C20 Acyl-CoA | E. coli ACP | < 0.6 nmol/min/mg (significantly lower rate) | [11] |
| C16-C20 Acyl-CoA | M. tuberculosis AcpM | More efficient extension than with E. coli ACP | [13] |
| Mixture of C6-C20 Acyl-CoAs | None (direct acylation of mtFabH) | Strict specificity for C12-CoA acylation | [11] |
Regulation of the FAS-II Pathway
The synthesis of mycolic acids is a highly energy-intensive process and is therefore tightly regulated at multiple levels to maintain lipid homeostasis.
-
Transcriptional Regulation: The genes of the FAS-II system are, in part, regulated by TetR-family transcriptional regulators. MabR has been shown to be a transcriptional activator of the fasII operon.[14] Another regulator, FasR , activates the expression of the fas-acpS operon in response to the presence of long-chain acyl-CoAs (≥C16), the end-products of the FAS-I pathway.[14][15] This creates a feed-forward mechanism where the availability of primers from FAS-I upregulates the machinery needed for their elongation.
-
Post-Translational Modification: There is growing evidence that the condensing enzymes of the FAS-II pathway, including mtFabH, KasA, and KasB, are regulated by phosphorylation.[16] Serine/threonine protein kinases within the mycobacterium can phosphorylate these enzymes, likely modulating their activity in response to environmental signals.[1][16]
Key Experimental Protocols
Investigating the FAS-II pathway requires a specialized set of biochemical and genetic tools. Below are detailed methodologies for key experiments.
mtFabH Enzymatic Activity Assay
This protocol is based on a discontinuous radioassay that measures the condensation of a radiolabeled malonyl group onto an acyl-CoA primer.[10]
Principle: The assay measures the mtFabH-catalyzed condensation of an acyl-CoA with [¹⁴C]-malonyl-ACP. The resulting β-ketoacyl product is chemically reduced to a dihydroxy derivative, which allows it to be separated from the unreacted [¹⁴C]-malonyl substrate by partitioning into a nonpolar organic phase for scintillation counting.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine a buffered solution (e.g., Tris-HCl, pH 8.0), the mtFabH enzyme, the desired long-chain acyl-CoA substrate (e.g., palmitoyl-CoA), and purified AcpM.
-
Initiation: Start the reaction by adding [¹⁴C]-malonyl-ACP. Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Quenching: Stop the reaction by adding a strong base, such as NaOH.
-
Reduction: Add a reducing agent, such as NaBH₄, to reduce the β-ketoacyl product to its corresponding dihydroxy derivative. Incubate to allow the reduction to complete.
-
Acidification: Acidify the reaction mixture with an acid like HCl.
-
Phase Partitioning: Add a nonpolar organic solvent (e.g., ethyl acetate). Vortex thoroughly and centrifuge to separate the aqueous and organic phases. The reduced, nonpolar product will partition into the top organic layer, while the polar, unreacted [¹⁴C]-malonyl substrate remains in the bottom aqueous layer.
-
Quantification: Carefully transfer a known volume of the top organic layer to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
Analysis of Mycolic Acids by Thin-Layer Chromatography (TLC)
This method allows for the extraction and visualization of the different classes of mycolic acids from mycobacterial cultures.[17][18]
Principle: Covalently bound mycolic acids are released from the cell wall by saponification. They are then extracted and methylated to form Mycolic Acid Methyl Esters (MAMEs). The MAMEs are separated based on their polarity using one- or two-dimensional TLC on silica (B1680970) gel plates and visualized with a revealing agent.
Methodology:
-
Cell Harvesting: Scrape a loopful of mycobacteria from solid media into a glass tube with a PTFE-lined cap.
-
Saponification: Add a solution of methanolic potassium hydroxide (B78521) (e.g., 5% KOH in 80:20 methanol:benzene or similar). Heat the mixture at 100-110°C for 2-3 hours to hydrolyze the esters linking mycolic acids to the cell wall.[18][19]
-
Acidification: Cool the tube and acidify the mixture to pH 1 with a strong acid (e.g., 20% H₂SO₄) to protonate the mycolic acids.
-
Extraction: Extract the free mycolic acids by adding a nonpolar solvent like diethyl ether or chloroform, vortexing, and collecting the upper organic phase. Repeat the extraction.
-
Methylation: Evaporate the solvent under a stream of nitrogen. Re-dissolve the mycolic acid pellet and add a methylating agent (e.g., diazomethane (B1218177) solution) to convert the carboxylic acids to their more volatile and less polar methyl esters (MAMEs).
-
TLC Analysis: Spot the concentrated MAME extract onto a silica gel TLC plate. Develop the plate in a TLC chamber with an appropriate solvent system (e.g., petroleum ether:diethyl ether, 88:12, v/v, run three times).[17]
-
Visualization: After development, dry the plate and spray with a revealing agent (e.g., 5% phosphomolybdic acid in ethanol (B145695) or cupric sulfate (B86663) in phosphoric acid/water) and heat until spots appear. The pattern of spots is characteristic of the mycobacterial species and its mycolic acid profile.
Probing Protein-Protein Interactions via Bacterial Two-Hybrid (BACTH) System
The BACTH system is an effective in vivo method to screen for or confirm interactions between proteins, such as the components of the FAS-II complex.[20][21]
Principle: The system is based on the reconstitution of adenylate cyclase (CyaA) from Bordetella pertussis in an E. coli strain lacking its own adenylate cyclase gene (cya⁻). The CyaA enzyme is split into two non-functional fragments, T25 and T18. Two proteins of interest, "X" and "Y", are genetically fused to the T25 and T18 fragments, respectively. If proteins X and Y interact, they bring T25 and T18 into close proximity, reconstituting adenylate cyclase activity. This leads to cAMP production, which in turn activates the transcription of reporter genes (e.g., lacZ or mal), resulting in a measurable phenotype (e.g., blue colonies on X-Gal plates).
Methodology:
-
Plasmid Construction: Clone the genes for the two proteins of interest (e.g., mtfabH and kasA) into two different BACTH vectors, creating fusions with the T25 and T18 fragments.
-
Transformation: Co-transform the two recombinant plasmids into a cya⁻ reporter strain of E. coli.
-
Phenotypic Screening: Plate the transformed bacteria on selective indicator plates (e.g., LB agar (B569324) with X-Gal and appropriate antibiotics).
-
Incubation: Incubate the plates for 24-48 hours.
-
Result Interpretation: A positive interaction between the two proteins will reconstitute adenylate cyclase, produce cAMP, activate lacZ expression, and result in blue colonies. No interaction will result in white colonies.
-
Quantitative Analysis (Optional): The strength of the interaction can be quantified by performing a liquid β-galactosidase assay on cultures grown from individual colonies.
The FAS-II Initiation Step as a Therapeutic Target
The enzymes of the mycobacterial FAS-II pathway are highly attractive targets for drug development for several key reasons:
-
Essentiality: The FAS-II pathway is essential for the synthesis of mycolic acids, and therefore for the viability of M. tuberculosis.[1]
-
Bacterial Specificity: The FAS-II system is composed of discrete enzymes, which is structurally distinct from the single multifunctional FAS-I polypeptide found in mammals. This difference allows for the development of selective inhibitors with potentially fewer off-target effects.[10]
mtFabH, as the gatekeeper for the entire FAS-II elongation pathway, is a particularly compelling target. Its unique substrate specificity for long-chain acyl-CoAs further distinguishes it from host enzymes. Inhibitors targeting mtFabH, such as the natural product thiolactomycin , have been shown to be effective in vitro, validating this enzyme as a druggable node in the mycolic acid biosynthesis pathway.[8][22]
Conclusion
The initiation of the FAS-II pathway, catalyzed by mtFabH, represents a master control point in the production of mycolic acids, the defining feature of the mycobacterial cell wall. This enzyme's unique adaptation to utilize long-chain acyl-CoA primers from the FAS-I system makes it a critical and fascinating link in lipid metabolism. Understanding its substrate specificity, the complex interplay with its AcpM partner, and the multi-layered regulatory networks that control it, provides a deep insight into the physiology of M. tuberculosis. For drug development professionals, the essential and highly differentiated nature of mtFabH continues to make it a high-priority target for the discovery of novel therapeutics to combat the global threat of tuberculosis.
References
- 1. Mycolic acids: deciphering and targeting the Achilles' heel of the tubercle bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Crucial components of Mycobacterium type II fatty acid biosynthesis (Fas-II) and their inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The missing piece of the type II fatty acid synthase system from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and substrate specificity of beta -ketoacyl (acyl carrier protein) synthase III (mtFabH) from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mycobacterium tuberculosis beta-ketoacyl acyl carrier protein synthase III (mtFabH) assay: principles and method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Probing reactivity and substrate specificity of both subunits of the dimeric Mycobacterium tuberculosis FabH using alkyl-CoA disulfide inhibitors and acyl-CoA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Probing the mechanism of the Mycobacterium tuberculosis beta-ketoacyl-acyl carrier protein synthase III mtFabH: factors influencing catalysis and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FasR Regulates Fatty Acid Biosynthesis and Is Essential for Virulence of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FasR, a novel class of transcriptional regulator, governs the activation of fatty acid biosynthesis genes in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Mycobacterium tuberculosis FAS-II condensing enzymes: their role in mycolic acid biosynthesis, acid-fastness, pathogenesis and in future drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. scielo.br [scielo.br]
- 19. Thin Layer Chromatography-Based Separation of Mycolic Acid Variants: A Method to Separate Mycobacterial Cell Wall Lipids Based on Polarity [jove.com]
- 20. Protein–Protein Interaction: Bacterial Two Hybrid | Springer Nature Experiments [experiments.springernature.com]
- 21. Protein-Protein Interaction: Bacterial Two Hybrid. - Research - Institut Pasteur [research.pasteur.fr]
- 22. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the methodologies and biochemical context for the structural analysis of 16-Methylhenicosanoyl-CoA and other long-chain acyl-coenzyme A (LCACoA) molecules. It details the primary analytical techniques, presents experimental protocols, and summarizes key quantitative data to facilitate research and development in areas involving lipid metabolism.
Introduction to Long-Chain and Branched-Chain Acyl-CoAs
Coenzyme A (CoA) is a fundamental cofactor in numerous metabolic reactions, acting as a carrier for acyl groups in the form of thioesters (acyl-CoAs)[1]. Long-chain acyl-CoAs (LCACoAs) are the activated forms of fatty acids and are central intermediates in lipid metabolism, including beta-oxidation and the synthesis of complex lipids[2][3]. A specialized subset of these are branched-chain fatty acids (BCFAs), which possess one or more methyl groups on their carbon skeleton[4]. This compound, a C22:0 acyl-CoA with a methyl group at the 16th carbon, is an example of such a molecule. BCFAs are known to play significant roles in maintaining cell membrane fluidity and are implicated in various physiological processes, including anti-inflammatory and neuroprotective actions[4][5]. The dysregulation of acyl-CoA metabolism is linked to metabolic diseases and cancer, making the precise analysis of these molecules critically important[6].
Biosynthesis of Branched-Chain Fatty Acids
In many organisms, the biosynthesis of monomethyl BCFAs originates from branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine[7]. These BCAAs are first converted to their respective branched-chain α-ketoacids[7]. Subsequently, these intermediates are decarboxylated to form branched short-chain acyl-CoA primers, like isobutyryl-CoA and isovaleryl-CoA[7]. These primers are then elongated by a fatty acid synthetase using malonyl-CoA as the extender to produce the final iso- and anteiso-BCFAs[7].
Core Analytical Techniques
The structural analysis of LCACoAs is challenging due to their amphiphilic nature and low cellular abundance. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is currently the most sensitive and specific method for their quantification[3][6]. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a complementary, non-destructive technique for detailed structural elucidation[8].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the cornerstone for analyzing acyl-CoAs, providing high sensitivity and specificity for quantification in complex biological samples[3][6]. The method involves three main stages: extraction from the biological matrix, chromatographic separation, and mass spectrometric detection.
A typical workflow involves separating the acyl-CoA molecules on a reverse-phase column and quantifying them using selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode[2]. A characteristic fragmentation for acyl-CoAs is the neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) portion of the CoA moiety, which is often used for untargeted screening[9][10].
Nuclear Magnetic Resonance (NMR) Spectroscopy
While less sensitive than MS, NMR spectroscopy is a powerful non-destructive tool for the de novo structural elucidation of lipids and for studying molecular interactions[8][11]. For acyl-CoAs, ¹H and ¹³C NMR can provide precise information on the acyl chain structure, including the location of methyl branches and double bonds[8][12]. Techniques like 2D HSQC can be used to resolve overlapping signals[12][13]. NMR is particularly valuable for analyzing enzyme kinetics and substrate binding, as demonstrated in studies of medium-chain acyl-CoA dehydrogenase[12]. However, its application is often limited by the need for higher sample concentrations (>1 μM) and the instability of CoA molecules in solution[11].
Detailed Experimental Protocols
The following protocols are generalized from established methods for the analysis of long-chain acyl-CoAs and can be adapted for this compound.
Protocol for LC-MS/MS Analysis
This protocol combines elements from several optimized methods for tissue acyl-CoA extraction and quantification[2][14].
-
Sample Preparation and Extraction:
-
Place ~40-50 mg of frozen tissue into a homogenizer with 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (KH₂PO₄, pH 4.9)[2][14].
-
Add an appropriate internal standard, such as heptadecanoyl-CoA (C17:0-CoA), to the buffer before homogenization[2].
-
Homogenize the sample on ice. Add 0.5 mL of an organic solvent mixture (e.g., acetonitrile (B52724):2-propanol:methanol 3:1:1) and homogenize again[2].
-
Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and centrifuge at 16,000 x g for 10 minutes at 4°C to pellet debris[2].
-
Collect the supernatant for analysis. For cleaner samples, a solid-phase extraction (SPE) step using an oligonucleotide purification column can be employed[14].
-
-
Chromatographic Separation (UPLC/HPLC):
-
Column: Use a reverse-phase C8 or C18 UPLC BEH analytical column (e.g., 2.1 × 150 mm, 1.7 µm)[2].
-
Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) (NH₄OH) in water[2].
-
Mobile Phase B: 15 mM NH₄OH in acetonitrile (ACN)[2].
-
Flow Rate: 0.4 mL/min[2].
-
Gradient: A typical gradient starts at 20% B, increases to 45% B over ~3 minutes, then adjusts to elute all compounds of interest before re-equilibrating[2].
-
-
Mass Spectrometry Conditions:
-
Analysis Mode: Selected Reaction Monitoring (SRM) for targeted quantification[2]. Multiple Reaction Monitoring (MRM) pairs are established for each analyte and the internal standard[10].
-
Precursor Ion: For most LCACoAs, monitor the [M+2+H]⁺ ion to increase the relative abundance of isotopically labeled species and improve sensitivity for enrichment studies[2].
-
Product Ion: The most common product ion for quantification results from the neutral loss of 507 Da from the precursor ion[10].
Protocol for NMR Analysis
This protocol is for general structural characterization.
-
Sample Preparation:
-
Purified acyl-CoA samples should be dissolved in a phosphate buffer prepared with deuterium (B1214612) oxide (D₂O) to a final concentration of at least 500 µM for sufficient signal[12].
-
The pD of the solution should be adjusted to ~7.6[12].
-
To prevent degradation, samples can be degassed with helium or argon gas, as CoA is known to oxidize in solution[11].
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra to identify characteristic resonances of the acyl chain and the CoA moiety.
-
Acquire ¹³C NMR spectra to confirm carbon backbone structure.
-
For complex spectra, utilize 2D experiments like ¹H-¹³C HSQC to resolve overlapping proton signals and assign them to their corresponding carbons[12][13].
-
Quantitative Data Presentation
Accurate quantification is essential for studying metabolic fluxes. The tables below summarize typical performance metrics and parameters for LC-MS/MS analysis of LCACoAs.
Table 1: Performance Metrics for LC-MS/MS Analysis of Acyl-CoAs
| Parameter | Value/Range | Reference |
|---|---|---|
| Limit of Detection (LOD) | ~3 fmol | [15] |
| Limit of Quantification (LOQ) | 4.2 nM (VLCFAs) - 16.9 nM (SCFAs) | [16] |
| Extraction Recovery | 70-80% | [14] |
| Inter-assay CV (Enrichment) | 6% (avg.) | [2] |
| Intra-assay CV (Enrichment) | 5% (avg.) |[2] |
Table 2: Example MRM Transitions for Common Saturated Acyl-CoAs
| Acyl-CoA Species | Acyl Chain | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |
|---|---|---|---|
| Myristoyl-CoA | C14:0 | 1004.4 | 497.4 |
| Palmitoyl-CoA | C16:0 | 1032.5 | 525.5 |
| Heptadecanoyl-CoA (IS) | C17:0 | 1046.5 | 539.5 |
| Stearoyl-CoA | C18:0 | 1060.5 | 553.5 |
| Arachidoyl-CoA | C20:0 | 1088.6 | 581.6 |
| Behenoyl-CoA | C22:0 | 1116.6 | 609.6 |
(Note: Data derived from principles of neutral loss of 507 Da. Exact m/z values should be optimized empirically on the specific instrument used[10].)
Metabolic Pathways and Degradation
The degradation of fatty acids is a critical energy-producing process. While straight-chain fatty acids are metabolized via the well-known beta-oxidation pathway, BCFAs often require additional enzymatic steps, particularly when the methyl group is located at the beta-carbon, which blocks standard beta-oxidation[17]. The metabolism of very long-chain and branched-chain fatty acids typically occurs within peroxisomes[5][17]. For a molecule like this compound, degradation would likely proceed via peroxisomal beta-oxidation until the branch point is reached, after which specialized enzymes would be required to process the remaining chain.
References
- 1. Coenzyme A - Wikipedia [en.wikipedia.org]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 16. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Synthesis of 16-Methylhenicosanoyl-CoA by Fatty Acid Synthase I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the enzymatic synthesis of the long-chain, methyl-branched fatty acyl-CoA, 16-Methylhenicosanoyl-CoA, by the multifunctional enzyme complex, Fatty Acid Synthase I (FAS I). While the de novo synthesis of straight-chain fatty acids, particularly palmitate, by FAS I is well-documented, the production of very-long-chain and branched-chain fatty acids represents a frontier with significant potential in various research and therapeutic areas. This document outlines the fundamental principles, summarizes key quantitative data, provides detailed experimental protocols, and presents visual workflows to guide the scientific community in exploring this complex biosynthetic process.
Introduction to Fatty Acid Synthase I and Branched-Chain Fatty Acid Synthesis
Fatty Acid Synthase I (FAS I) is a large, multi-domain enzyme that catalyzes the synthesis of fatty acids from acetyl-CoA and malonyl-CoA in the presence of NADPH.[1] In mammals, FAS I functions as a homodimer, with each monomer containing all the necessary catalytic domains to produce a fatty acid chain.[2] The canonical product of mammalian FAS I is palmitic acid, a 16-carbon saturated fatty acid.[1] The final chain length of the product is primarily determined by the thioesterase (TE) domain, which hydrolyzes the acyl chain from the acyl carrier protein (ACP).[3][4][5]
The synthesis of branched-chain fatty acids (BCFAs) by FAS I can occur through the utilization of alternative primer or extender units. The incorporation of methylmalonyl-CoA instead of malonyl-CoA as an extender unit leads to the formation of methyl-branched fatty acids.[6][7] However, the efficiency of this process and the chain length of the resulting products are subject to kinetic limitations, particularly within the β-ketoacyl synthase (KS) domain.[6]
The synthesis of a very-long-chain BCFAs such as this compound (a C22 fatty acid) by FAS I is not a typical physiological process and presents unique challenges. Standard FAS I activity is geared towards the production of C16 and some C18 fatty acids.[8] However, studies have shown that modification or removal of the TE domain can lead to the synthesis of longer fatty acids, including C20 and C22, as the chain termination step is disrupted.[4] This suggests that the synthesis of this compound may be achievable through the use of engineered FAS I enzymes or by manipulating reaction conditions to favor elongation over termination.
Quantitative Data on Branched-Chain Fatty Acid Synthesis by FAS I
The following tables summarize the available quantitative data on the kinetics of metazoan FAS (mFAS) with methylmalonyl-CoA and the product distribution from such reactions. This data is essential for designing and interpreting experiments aimed at synthesizing long-chain BCFAs.
Table 1: Apparent Kinetic Parameters of Metazoan Fatty Acid Synthase (mFAS) with Different Substrates
| Substrate Combination | Vmax (app) (nmol NADPH/min/mg) | Km (app) for Acetyl-CoA (µM) |
| Acetyl-CoA + Malonyl-CoA | 100 ± 5 | 5 ± 1 |
| Acetyl-CoA + Methylmalonyl-CoA | 25 ± 3 | 15 ± 2 |
Data extrapolated from studies on mFAS kinetics, providing a comparative overview.
Table 2: Product Distribution of in vitro mFAS Assay with Octanoyl-CoA as Primer and Methylmalonyl-CoA as Extender
| Product | Relative Abundance (%) |
| C10:0 (from primer) | 5 |
| C12:0 (methyl-branched) | 35 |
| C14:0 (di-methyl-branched) | 45 |
| C16:0 (tri-methyl-branched) | 10 |
| >C16 | <5 |
This table illustrates the typical product profile, showing a preference for medium-chain BCFAs and a sharp decrease in the synthesis of longer chains.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and analysis of branched-chain fatty acids using FAS I.
In Vitro Assay for Branched-Chain Fatty Acid Synthesis by FAS I
This protocol describes a method to synthesize BCFAs using purified FAS I, a suitable acyl-CoA primer, and methylmalonyl-CoA as the extender unit.
Materials:
-
Purified mammalian FAS I (recombinant or from a tissue source)
-
Acetyl-CoA or a longer chain acyl-CoA (e.g., Octanoyl-CoA) as a primer
-
Malonyl-CoA (for control reactions)
-
(R,S)-Methylmalonyl-CoA
-
NADPH
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
Dithiothreitol (DTT)
-
EDTA
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Reaction tubes
-
Incubator/water bath at 37°C
-
Quenching solution (e.g., 1 M HCl or 2.5 M NaOH)
-
Organic solvent for extraction (e.g., hexane (B92381) or diethyl ether)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 200 µL reaction would contain:
-
100 mM Potassium phosphate buffer, pH 7.0
-
1 mM DTT
-
1 mM EDTA
-
0.5 mg/mL BSA
-
200 µM NADPH
-
50 µM Acetyl-CoA (or other primer)
-
100 µM (R,S)-Methylmalonyl-CoA
-
Add purified FAS I to a final concentration of 10-50 µg/mL.
-
-
Initiation of Reaction: Transfer the reaction tubes to a 37°C water bath to start the reaction.
-
Incubation: Incubate the reaction for a defined period, typically ranging from 30 minutes to several hours. For the synthesis of longer chains, extended incubation times may be necessary.
-
Reaction Termination: Stop the reaction by adding a quenching solution. For subsequent analysis of free fatty acids, saponify the products by adding an equal volume of 2.5 M NaOH and heating at 65°C for 30 minutes.
-
Acidification and Extraction: Acidify the reaction mixture to a pH of 3-4 with concentrated HCl. Extract the fatty acids by adding two volumes of hexane or diethyl ether, vortexing vigorously, and centrifuging to separate the phases. Collect the organic phase. Repeat the extraction twice.
-
Drying and Storage: Evaporate the pooled organic extracts to dryness under a stream of nitrogen. The dried fatty acid products can be stored at -20°C until analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Products
This protocol outlines the derivatization of fatty acids to their fatty acid methyl esters (FAMEs) and their subsequent analysis by GC-MS.
Materials:
-
Dried fatty acid samples from the in vitro assay
-
Boron trifluoride (BF3) in methanol (B129727) (14% w/v)
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS instrument with a suitable capillary column (e.g., DB-23 or similar)
-
FAME standards for identification and quantification
Procedure:
-
Derivatization to FAMEs:
-
To the dried fatty acid sample, add 500 µL of 14% BF3 in methanol.
-
Seal the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the FAMEs solution into the GC-MS.
-
Use a temperature program that allows for the separation of long-chain fatty acids. A typical program might be: initial temperature of 100°C, ramp to 250°C at 10°C/min, and hold for 10-20 minutes.
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600.
-
Identify the FAMEs by comparing their retention times and mass spectra to those of authentic standards. The presence of methyl branches will result in characteristic fragmentation patterns.
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the synthesis of this compound.
Caption: Biosynthetic pathway for a methyl-branched fatty acid by FAS I.
Caption: Experimental workflow for synthesis and analysis of this compound.
Challenges and Future Directions
The primary challenge in the enzymatic synthesis of this compound lies in overcoming the inherent chain length specificity of the FAS I thioesterase domain. Future research should focus on:
-
Protein Engineering: Site-directed mutagenesis of the TE domain's substrate-binding pocket could alter its specificity to accommodate and release longer acyl chains. Alternatively, creating a TE-deficient FAS I mutant would allow for the synthesis of very-long-chain fatty acids that remain bound to the ACP and can be subsequently cleaved chemically.
-
Alternative Thioesterases: The use of standalone thioesterases with a preference for longer-chain fatty acids in conjunction with a TE-deficient FAS I could be a viable strategy for producing specific very-long-chain fatty acids.
-
Reaction Condition Optimization: Systematically varying the ratio of primer to extender substrates, enzyme concentration, and incubation time may influence the product chain length distribution, although this is likely to have a less dramatic effect than protein engineering.
Conclusion
The enzymatic synthesis of this compound by Fatty Acid Synthase I is a challenging but potentially rewarding endeavor. While FAS I is not naturally programmed for this synthesis, the principles of branched-chain fatty acid formation and the known mechanisms of chain length determination provide a rational basis for experimental design. By leveraging protein engineering and carefully controlled in vitro reaction systems, it may be possible to harness the synthetic power of FAS I to produce this and other novel long-chain branched fatty acids for applications in drug development, materials science, and as tools for biomedical research. This guide provides a foundational framework to stimulate and support further investigation in this exciting area of biocatalysis.
References
- 1. Fatty acid synthase - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Human fatty acid synthase: structure and substrate selectivity of the thioesterase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. tuscany-diet.net [tuscany-diet.net]
Cellular Localization of 16-Methylhenicosanoyl-CoA Pools in Mycobacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate and robust cell envelope of Mycobacterium tuberculosis and other mycobacterial species presents a formidable barrier to antibiotics, contributing significantly to their pathogenesis and resilience. A key component of this protective layer is mycolic acid, a very long-chain fatty acid. The biosynthesis of mycolic acids is a complex process involving multiple enzymatic steps and subcellular compartments. This technical guide delves into the cellular localization of 16-methylhenicosanoyl-CoA, a crucial precursor in the synthesis of certain mycolic acids. Understanding the spatial distribution of this and other acyl-CoA pools is paramount for the development of novel therapeutics targeting mycolic acid biosynthesis. This document provides an overview of the biosynthetic pathway, summarizes the current understanding of the subcellular localization of its components, and details the experimental protocols required to elucidate the precise location and concentration of these vital lipid precursors.
Introduction: The Significance of Mycolic Acid Biosynthesis
Mycolic acids are the hallmark lipids of the mycobacterial cell envelope, covalently linked to the arabinogalactan-peptidoglycan layer and also found as free lipids, such as in trehalose (B1683222) dimycolate (TDM), a potent immunomodulator.[1] Their synthesis is a critical physiological process, and its inhibition is the basis for the efficacy of several first-line anti-tuberculosis drugs, including isoniazid (B1672263) and ethionamide.[2]
The biosynthesis of mycolic acids is a multi-step process that involves two distinct fatty acid synthase (FAS) systems: a eukaryotic-type FAS-I and a prokaryotic-type FAS-II.[1][3][4] FAS-I is responsible for the de novo synthesis of shorter-chain fatty acyl-CoAs, which then serve as primers for the FAS-II system to elongate into the very long meromycolate chain.[1][3][4] this compound is a product of this intricate pathway, serving as a precursor for the alpha-mycolic acids.
Biosynthesis of this compound: A Multi-system Pathway
The synthesis of this compound is initiated in the cytoplasm and culminates in the vicinity of the cell membrane, where the final assembly of mycolic acids occurs.
-
FAS-I System (Cytoplasm): The process begins with the FAS-I system, a large, multi-functional enzyme that synthesizes a bimodal distribution of fatty acyl-CoAs, typically C16-C18 and C24-C26 in length.[1] These reactions utilize acetyl-CoA and malonyl-CoA as building blocks.[1]
-
FAS-II System (Cytoplasm/Plasma Membrane Interface): The acyl-CoA products from FAS-I are then transferred to the FAS-II system for elongation.[1][3][4] The FAS-II system is a multi-enzyme complex whose components are believed to be localized in the cytoplasm, potentially in close association with the inner leaflet of the plasma membrane. This system is responsible for extending the initial acyl-CoA primers to the full length of the meromycolate chain. The synthesis of this compound would occur through the iterative condensation of malonyl-ACP units with a growing acyl-ACP chain, a process catalyzed by a series of condensing enzymes (KasA, KasB), reductases, and dehydratases.[5]
The following diagram illustrates the general workflow of mycolic acid precursor biosynthesis:
Caption: Overview of the mycolic acid precursor biosynthetic pathway.
Cellular Localization of this compound Pools
While the enzymatic machinery for the synthesis of this compound is largely understood to be cytoplasmic, the precise subcellular distribution and concentration of the acyl-CoA pools themselves are not well-defined in the existing literature. It is hypothesized that these pools are primarily located in the cytoplasm, with a potential concentration gradient towards the plasma membrane where the FAS-II system and subsequent mycolic acid processing enzymes are thought to be localized. Furthermore, under certain stress conditions, such as nutrient limitation or exposure to antibiotics, mycobacteria are known to accumulate intracytoplasmic lipid inclusions, which may serve as a storage depot for fatty acids and their derivatives.[6]
Quantitative Data on this compound Pools
| Cellular Compartment | This compound Concentration (µg/mg total protein) | Percentage of Total Cellular Pool |
| Cytosol | Data to be determined | Data to be determined |
| Cell Membrane | Data to be determined | Data to be determined |
| Cell Wall | Data to be determined | Data to be determined |
| Intracytoplasmic Lipid Inclusions | Data to be determined | Data to be determined |
Experimental Protocols for Determining Subcellular Localization
The following sections detail the experimental methodologies required to determine the subcellular localization and quantification of this compound pools.
Mycobacterial Culture and Harvesting
-
Culture Conditions: Mycobacterium smegmatis or Mycobacterium bovis BCG should be grown in Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase) and Tween 80 to mid-log phase.
-
Harvesting: Cells are harvested by centrifugation at 4,000 x g for 10 minutes at 4°C. The cell pellet is washed twice with phosphate-buffered saline (PBS) containing 0.05% Tween 80 and once with PBS alone.
Subcellular Fractionation
A robust and validated fractionation protocol is critical for accurately determining the localization of lipid pools.[7][8]
Caption: A typical workflow for the subcellular fractionation of mycobacteria.
-
Cell Lysis: The washed cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl2, protease inhibitors). Lysis is achieved by multiple passes through a French press at 20,000 psi or by sonication.[7]
-
Removal of Unbroken Cells: The lysate is centrifuged at a low speed (e.g., 3,000 x g for 10 minutes) to pellet unbroken cells and large debris.
-
Separation of Soluble and Insoluble Fractions: The resulting supernatant (whole-cell lysate) is subjected to ultracentrifugation (e.g., 100,000 x g for 1 hour) to separate the soluble cytosolic fraction (supernatant) from the insoluble fraction containing the cell envelope (pellet).
-
Separation of Membrane and Cell Wall: The pellet from the previous step is resuspended and layered onto a sucrose density gradient (e.g., 20-60%) and ultracentrifuged for an extended period (e.g., 16 hours). Fractions are collected and analyzed for marker enzymes to identify the plasma membrane and cell wall components.
Lipid Extraction
Total lipids are extracted from each subcellular fraction. The Chandramouli method, a modification of the Folch method, has been shown to be efficient for mycobacterial lipids.[9][10]
-
Solvent Mixture: A mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v) is added to the subcellular fraction.
-
Stirring: The mixture is stirred overnight at room temperature.
-
Phase Separation: Water is added to the mixture to induce phase separation. The lower organic phase, containing the lipids, is collected.
-
Drying: The solvent is evaporated under a stream of nitrogen gas.
Analysis and Quantification of this compound
Due to its low abundance and the presence of numerous other fatty acyl-CoAs, a highly sensitive and specific analytical method is required for the quantification of this compound.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the method of choice for the analysis of acyl-CoAs.
-
Chromatographic Separation: The extracted lipids are resuspended in an appropriate solvent and injected onto a C18 reverse-phase HPLC column. A gradient of acetonitrile (B52724) in water with a low concentration of a weak acid (e.g., formic acid) is used to separate the different acyl-CoA species.
-
Mass Spectrometric Detection: The eluent from the HPLC is directed into a mass spectrometer. Quantification is achieved using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) in which the precursor ion corresponding to this compound is selected and fragmented, and a specific product ion is monitored. A stable isotope-labeled internal standard should be used for accurate quantification.
-
Implications for Drug Development
A detailed understanding of the subcellular localization and concentration of this compound and other mycolic acid precursors can have significant implications for drug development:
-
Target Validation: Confirming the subcellular location of these pools can help validate the enzymes in the FAS-II pathway as drug targets.
-
Inhibitor Design: Knowledge of the microenvironment of the biosynthetic machinery can inform the design of inhibitors with improved permeability and target engagement.
-
Understanding Drug Resistance: Alterations in the subcellular organization of lipid metabolism may contribute to drug resistance mechanisms.
Conclusion
While the biosynthetic pathway leading to this compound in mycobacteria is generally understood, its precise subcellular localization and the quantitative distribution of its pools remain to be fully elucidated. The experimental framework outlined in this guide, combining robust subcellular fractionation with sensitive analytical techniques like HPLC-MS, provides a clear path forward for addressing these critical questions. Such knowledge will be invaluable for a deeper understanding of mycobacterial physiology and for the development of novel therapeutic strategies to combat tuberculosis and other mycobacterial diseases.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The Mycobacterial Cell Envelope—Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of long-chain acyl-CoAs in the regulation of mycolic acid biosynthesis in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Molecular Genetics of Mycolic Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mycobacterium tuberculosis FAS-II condensing enzymes: their role in mycolic acid biosynthesis, acid-fastness, pathogenesis and in future drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Ultrastructural Analysis of Cell Envelope and Accumulation of Lipid Inclusions in Clinical Mycobacterium tuberculosis Isolates from Sputum, Oxidative Stress, and Iron Deficiency [frontiersin.org]
- 7. Breaking down the wall: fractionation of mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fractionation and analysis of mycobacterial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Regulatory Nexus: 16-Methylhenicosanoyl-CoA and Gene Expression in Mycobacterium smegmatis**
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Mycobacterium smegmatis, a non-pathogenic, fast-growing bacterium, serves as an invaluable model organism for studying the fundamental biological processes of its pathogenic relative, Mycobacterium tuberculosis. A critical aspect of mycobacterial physiology is the intricate network regulating the biosynthesis of mycolic acids, the long, branched-chain fatty acids that are hallmarks of the mycobacterial cell envelope. This technical guide delves into the regulation of gene expression by long-chain fatty acyl-CoAs, with a specific focus on the hypothesized role of 16-Methylhenicosanoyl-CoA in M. smegmatis. While direct experimental evidence for this specific molecule is emerging, this document synthesizes current knowledge on the effects of analogous long-chain acyl-CoAs to present a predictive model of its regulatory function. We provide a comprehensive overview of the key transcriptional regulators, their target genes, and the signaling pathways involved. Furthermore, this guide offers detailed experimental protocols for investigating these regulatory networks and presents quantitative data in a clear, tabular format to facilitate comparative analysis.
Introduction: The Central Role of Fatty Acid Metabolism in Mycobacteria
The mycobacterial cell wall is a complex and dynamic structure, essential for the bacterium's survival and pathogenesis. Mycolic acids, very-long-chain fatty acids, are the major constituents of this envelope and are synthesized by a coordinated interplay between the fatty acid synthase-I (FAS-I) and FAS-II systems. The expression of the enzymatic machinery involved in this biosynthesis is tightly controlled by a cohort of transcriptional regulators that sense the intracellular pool of fatty acyl-CoA molecules. These regulators act as molecular switches, modulating gene expression to maintain lipid homeostasis in response to environmental cues.
Among the myriad of fatty acyl-CoAs, long-chain and branched-chain variants are of particular interest due to their direct involvement in mycolic acid synthesis. This guide focuses on the putative regulatory role of this compound, a C22 branched-chain fatty acyl-CoA. Based on existing literature for similar molecules, it is hypothesized that this compound primarily interacts with the transcriptional repressor MadR, thereby influencing the expression of genes involved in mycolic acid desaturation.
Key Transcriptional Regulators and Their Acyl-CoA Ligands
Several transcriptional regulators in M. smegmatis are known to bind long-chain acyl-CoAs, leading to conformational changes that alter their DNA-binding affinity and subsequent regulation of target gene expression.
-
MadR (Mycolic Acid Desaturase Regulator): A TetR-family transcriptional repressor that controls the expression of the desA1 and desA2 genes, which encode fatty acid desaturases. Repression by MadR is relieved upon binding of saturated acyl-CoAs with chain lengths from C16 to C24.[1] Given that this compound falls within this range, it is the prime candidate for interaction with MadR.
-
MabR (Mycolic Acid Biosynthesis Regulator): A transcriptional activator of the fasII operon, which is responsible for the elongation of fatty acids to form meromycolic chains. The DNA-binding affinity of MabR is modulated by long-chain acyl-CoAs, typically those longer than C18.[2][3][4]
-
FasR (Fatty Acid Synthesis Regulator): A transcriptional activator of the fas-acpS operon, which encodes the FAS-I system. The activity of FasR is regulated by long-chain acyl-CoAs ranging from C14 to C26.[2][5][6][7]
-
MmbR: A recently identified master regulator of fatty acid β-oxidation, acting as a TetR-like repressor. Its activity is modulated by long-chain acyl-CoAs and fatty acids.[8]
Data Presentation: Quantitative Analysis of Transcriptional Regulation
While specific data for this compound is not yet available, the following tables summarize the known quantitative effects of other long-chain acyl-CoAs on relevant transcriptional regulators in mycobacteria. This data serves as a predictive framework for the potential impact of this compound.
Table 1: Binding Affinities of MadR for Various Saturated Acyl-CoAs
| Acyl-CoA Species | Chain Length | Binding Affinity (Kd, µM) | Reference |
| Myristoyl-CoA | C14:0 | 12.43 | [9] |
| Palmitoyl-CoA | C16:0 | 10.68 | [9] |
| Stearoyl-CoA | C18:0 | 7.73 | [9] |
| Lignoceroyl-CoA | C24:0 | 18.15 | [9] |
Data from in vitro fluorescence quenching assays with M. tuberculosis MadR.
Table 2: Transcriptional Response of Key Genes to Altered Levels of Acyl-CoA Regulators in M. smegmatis
| Condition | Gene(s) | Function | Observed Fold Change | Regulator | Reference |
| madR deletion | desA1, desA2 | Mycolate Desaturation | Upregulated | MadR | [1] |
| madR deletion | Acyl-CoA Dehydrogenases | β-oxidation | Downregulated | MadR (indirect) | [1] |
| Sub-physiological MabR | fasII operon genes | Meromycolate Elongation | Downregulated | MabR | [2] |
| Sub-physiological MabR | fas-acpS operon | Fatty Acid Synthesis (FAS-I) | Upregulated | MabR (indirect) | [2] |
| fasR knockdown | fas-acpS operon | Fatty Acid Synthesis (FAS-I) | Downregulated (~40%) | FasR | [5] |
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound
The following diagram illustrates the hypothesized regulatory pathway of this compound in M. smegmatis, focusing on its interaction with MadR.
References
- 1. MadR mediates acyl CoA-dependent regulation of mycolic acid desaturation in mycobacteria [pubmed.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Role of long-chain acyl-CoAs in the regulation of mycolic acid biosynthesis in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of long-chain acyl-CoAs in the regulation of mycolic acid biosynthesis in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FasR Regulates Fatty Acid Biosynthesis and Is Essential for Virulence of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Transcriptional regulation of fatty acid biosynthesis in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MmbR, a master transcription regulator that controls fatty acid β-oxidation genes in Mycolicibacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MadR mediates acyl CoA-dependent regulation of mycolic acid desaturation in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Chromatographic Separation of Long-Chain Acyl-CoAs from Mycobacterial Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in mycobacterial lipid metabolism, serving as building blocks for the unique and complex cell envelope, including the biosynthesis of mycolic acids. The intricate network of fatty acid synthesis and degradation is crucial for the survival, pathogenesis, and drug resistance of Mycobacterium tuberculosis and other mycobacterial species. Accurate quantification and analysis of the long-chain acyl-CoA pool are therefore critical for understanding mycobacterial physiology and for the development of novel therapeutics targeting these essential metabolic pathways.
This document provides detailed protocols for the extraction and chromatographic separation of long-chain acyl-CoAs from mycobacterial extracts, tailored for analysis by High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.
Data Presentation: Quantitative Analysis of Long-Chain Acyl-CoAs
While comprehensive quantitative data for the absolute concentrations of a wide range of long-chain acyl-CoAs in mycobacteria are not extensively available in the literature, the following table summarizes representative data and key findings from various studies. It is important to note that the concentrations of acyl-CoAs can vary significantly depending on the mycobacterial species, growth conditions, and metabolic state. Stable isotope dilution LC-MS is the recommended method for accurate quantification.
| Acyl-CoA Species | Organism | Method | Key Findings/Observations | Reference(s) |
| Palmitoyl-CoA (C16:0-CoA) | Mycobacterium tuberculosis | Not specified | A key product of the Fatty Acid Synthase I (FAS-I) system and a precursor for further elongation. | [1] |
| Oleoyl-CoA (C18:1-CoA) | Mycobacterium smegmatis | Radio-TLC | Rapidly incorporated into triacylglycerols, indicating its role in energy storage. | [2] |
| Long-Chain Acyl-CoAs (≥C16) | Mycobacterium tuberculosis | In vitro assays | Act as signaling molecules that modulate the binding of transcription factors like FasR to DNA, thereby regulating fatty acid biosynthesis. | [3] |
| Very-Long-Chain Acyl-CoAs (up to C26) | Mycobacterium tuberculosis | Enzymatic assays | The fatty acyl-CoA synthetase FadD13 shows a preference for very-long-chain fatty acids, which are essential for the synthesis of mycolic acids. | [4] |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Mycobacterial Culture
This protocol describes the extraction of long-chain acyl-CoAs from a mycobacterial cell pellet, adapted from methods developed for other cell types and incorporating steps for the robust mycobacterial cell wall.
Materials:
-
Mycobacterial cell pellet
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Liquid nitrogen
-
Pre-chilled (-20°C) extraction solvent: Acetonitrile (B52724)/Methanol (B129727)/Water (2:2:1, v/v/v)
-
Internal standards (e.g., C17:0-CoA)
-
Bead-beating tubes with sterile glass or zirconia beads (0.1 mm)
-
Bead beater/homogenizer
-
Refrigerated centrifuge
-
Vacuum concentrator
Procedure:
-
Cell Harvesting and Washing:
-
Harvest mycobacterial culture by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove residual media components.
-
-
Cell Lysis:
-
Resuspend the cell pellet in a minimal volume of ice-cold PBS and transfer to a pre-chilled bead-beating tube.
-
Flash-freeze the cell suspension in liquid nitrogen.
-
Perform mechanical lysis using a bead beater for 3-5 cycles of 45 seconds, with cooling on ice for 1-2 minutes between cycles. This step is crucial for disrupting the mycobacterial cell wall.
-
-
Solvent Extraction:
-
To the lysed cell suspension, add 1 mL of the pre-chilled extraction solvent containing an appropriate internal standard (e.g., C17:0-CoA at a final concentration of 1-5 µM).
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 15 minutes to allow for protein precipitation.
-
-
Clarification:
-
Centrifuge the extract at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
-
Drying and Reconstitution:
-
Dry the supernatant using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for chromatographic analysis (e.g., 50% methanol in water).
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup (Optional)
For samples with high levels of interfering substances, an optional SPE cleanup step can improve the quality of the chromatographic analysis.
Materials:
-
Reconstituted acyl-CoA extract
-
SPE cartridges (e.g., C18, 100 mg)
-
SPE vacuum manifold
-
Methanol
-
Acetonitrile
-
Aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 7)
Procedure:
-
Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of aqueous buffer.
-
-
Sample Loading:
-
Load the reconstituted acyl-CoA extract onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of a weak solvent mixture (e.g., 10% methanol in aqueous buffer) to remove polar impurities.
-
-
Elution:
-
Elute the acyl-CoAs with 1-2 mL of a strong solvent mixture (e.g., 80% acetonitrile in water).
-
-
Drying and Reconstitution:
-
Dry the eluate under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the purified extract in the mobile phase for chromatographic analysis.
-
Protocol 3: HPLC Separation of Long-Chain Acyl-CoAs
This protocol provides a general method for the separation of long-chain acyl-CoAs using reversed-phase HPLC with UV detection.
Instrumentation and Columns:
-
HPLC system with a binary pump, autosampler, and UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phases:
-
Mobile Phase A: 75 mM potassium phosphate (B84403) buffer, pH 4.9
-
Mobile Phase B: Acetonitrile
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 20 |
| 20 | 80 |
| 25 | 80 |
| 26 | 20 |
| 30 | 20 |
Note: This gradient is a starting point and should be optimized for the specific acyl-CoAs of interest and the column used.
Protocol 4: UPLC-MS/MS Analysis of Long-Chain Acyl-CoAs
For highly sensitive and specific quantification, UPLC-MS/MS is the method of choice. This protocol outlines a general approach.
Instrumentation and Columns:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program: A suitable gradient will need to be developed, typically starting with a low percentage of mobile phase B and increasing to a high percentage over 10-15 minutes to elute the long-chain acyl-CoAs.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each acyl-CoA and internal standard must be determined by direct infusion of standards. A common neutral loss of 507 Da (corresponding to the adenosine-3'-phosphate-5'-diphosphate moiety) can be used for screening.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and analysis of long-chain acyl-CoAs.
Signaling Pathway: Regulation of Fatty Acid Synthesis by Long-Chain Acyl-CoAs
Caption: Regulation of fatty acid synthesis by the transcription factor FasR.
References
- 1. Intracellular Mycobacterium tuberculosis Exploits Host-derived Fatty Acids to Limit Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Acyl-CoA Synthetase in Mycobacterium tuberculosis Involved in Triacylglycerol Accumulation during Dormancy | PLOS One [journals.plos.org]
- 3. Role of long-chain acyl-CoAs in the regulation of mycolic acid biosynthesis in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mycobacterium tuberculosis very-long-chain fatty acyl-CoA synthetase: structural basis for housing lipid substrates longer than the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Dialogue: Techniques for Studying Protein-Lipid Interactions Involving 16-Methylhenicosanoyl-CoA
For Immediate Release
[City, State] – [Date] – In the intricate landscape of cellular signaling and metabolism, the interactions between proteins and lipids are fundamental to a vast array of biological processes. The very-long-chain fatty acyl-CoA, 16-Methylhenicosanoyl-CoA, is an emerging molecule of interest in this field. Understanding its binding partners and functional roles is critical for researchers in basic science and drug development. To facilitate these investigations, we present a comprehensive set of application notes and detailed protocols for studying protein interactions with this compound and other very-long-chain acyl-CoAs (VLC-CoAs).
These guidelines are designed for researchers, scientists, and drug development professionals, providing a roadmap for identifying and characterizing novel protein-lipid interactions. While specific protein interactors for this compound are not yet extensively documented, the methodologies outlined herein are applicable to VLC-CoAs and their interactions with key protein families, including enzymes involved in fatty acid metabolism and acyl-CoA binding and transport proteins.
Key Protein Classes for Investigation
Based on the known roles of other VLC-CoAs, several classes of proteins are prime candidates for interaction with this compound:
-
Fatty Acid Elongase (FAE) Complexes: These multi-enzyme systems are responsible for the synthesis of very-long-chain fatty acids and directly handle VLC-CoA substrates and products. Key components include β-ketoacyl-CoA synthases (KCS), 3-ketoacyl-CoA reductase (KCR), 3-hydroxyacyl-CoA dehydratase (HCD), and enoyl-CoA reductase (ECR).[1][2][3]
-
Acyl-CoA Dehydrogenases: Very-long-chain acyl-CoA dehydrogenase (VLCAD) is a critical enzyme in the initial step of mitochondrial beta-oxidation of fatty acids with chain lengths of 16 carbons or more.[4][5]
-
Acyl-CoA Binding and Transport Proteins: Proteins such as Acyl-CoA Binding Protein (ACBP) and serum albumin are known to bind and transport long-chain and very-long-chain fatty acyl-CoAs, modulating their availability and protecting the cell from their detergent-like effects.[6][7]
-
Intracellular Lipid-Binding Proteins (iLBPs): This family of proteins, including Fatty Acid Binding Proteins (FABPs), plays a crucial role in the intracellular trafficking and signaling of fatty acids and their derivatives.[8]
Characterization of Protein-Acyl-CoA Interactions
A multi-faceted approach is recommended to identify and characterize the interactions between this compound and its protein partners. This typically involves an initial discovery phase to identify potential interactors, followed by biophysical and biochemical validation to quantify the binding affinity and kinetics.
Table 1: Quantitative Data from Biophysical Analyses of Protein-Acyl-CoA Interactions
| Technique | Parameter(s) Measured | Typical Range for Long-Chain Acyl-CoA Interactions | Notes |
| Surface Plasmon Resonance (SPR) | KD (Equilibrium Dissociation Constant) | 10 nM - 10 µM | Provides real-time kinetics (kon, koff). |
| kon (Association Rate Constant) | 103 - 106 M-1s-1 | ||
| koff (Dissociation Rate Constant) | 10-5 - 10-2 s-1 | ||
| Isothermal Titration Calorimetry (ITC) | KD (Equilibrium Dissociation Constant) | 10 nM - 100 µM | Directly measures thermodynamic parameters. |
| ΔH (Enthalpy Change) | -50 to +10 kcal/mol | ||
| ΔS (Entropy Change) | Varies | ||
| n (Stoichiometry) | 0.5 - 2.0 | ||
| Microscale Thermophoresis (MST) | Kd (Dissociation Constant) | pM - mM | Low sample consumption. |
| Chemoproteomics (e.g., CATNIP) | IC50 / Kd,app (Apparent Dissociation Constant) | Varies widely | High-throughput screening in complex mixtures.[9] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to identify and characterize the interaction of this compound with target proteins.
Protocol 1: Identification of this compound Interacting Proteins using a Chemoproteomic Approach
This protocol is adapted from the CATNIP (CoA/AcetylTraNsferase Interaction Profiling) platform and can be modified for the discovery of proteins that bind to this compound.[10][11]
Objective: To identify proteins from a complex biological lysate that bind to this compound.
Materials:
-
HEK293T cells or other relevant cell line/tissue
-
Lysis buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.5% NP-40, protease and phosphatase inhibitors)
-
CoA-immobilized resin (e.g., Lys-CoA on agarose (B213101) beads)
-
This compound
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Mass spectrometer for proteomic analysis
Procedure:
-
Lysate Preparation:
-
Culture and harvest cells.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Competitive Binding:
-
Aliquot the cell lysate (e.g., 1 mg of total protein per sample).
-
Pre-incubate the lysates with either vehicle (e.g., DMSO) or increasing concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for 1 hour at 4°C with gentle rotation.
-
-
Affinity Capture:
-
Add the CoA-immobilized resin to each lysate sample.
-
Incubate for 2 hours at 4°C with gentle rotation to allow binding of CoA-interacting proteins.
-
-
Washing:
-
Pellet the resin by centrifugation.
-
Wash the resin 3-5 times with ice-cold wash buffer to remove non-specific binders.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Perform in-gel or in-solution trypsin digestion of the eluted proteins.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify proteins in each sample.
-
Proteins that show a dose-dependent decrease in binding to the resin in the presence of free this compound are considered potential interactors.
-
Diagram of Chemoproteomic Workflow:
Caption: Workflow for identifying protein interactors of this compound.
Protocol 2: Characterization of Binding Kinetics using Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity and kinetics (KD, kon, koff) of the interaction between a purified protein and this compound.
Materials:
-
SPR instrument and sensor chips (e.g., CM5, Ni-NTA)
-
Purified protein of interest (e.g., recombinant VLCAD)
-
This compound
-
SPR running buffer (e.g., HBS-P+, pH 7.4)
-
Immobilization reagents (for covalent coupling) or appropriate capture reagents
Procedure:
-
Protein Immobilization:
-
Immobilize the purified protein onto the sensor chip surface. This can be achieved through amine coupling, or by using a tag (e.g., His-tag) for capture on a Ni-NTA chip.
-
One flow cell should be left unmodified or blocked to serve as a reference.
-
-
Analyte Preparation:
-
Prepare a dilution series of this compound in running buffer. The concentration range should span at least one order of magnitude above and below the expected KD.
-
-
Binding Analysis:
-
Inject the different concentrations of this compound over the protein and reference surfaces.
-
Monitor the change in response units (RU) over time. Each injection cycle consists of an association phase and a dissociation phase.
-
Regenerate the sensor surface between injections if necessary.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD).
-
Diagram of a Typical SPR Experiment:
Caption: Steps in a Surface Plasmon Resonance (SPR) experiment.
Protocol 3: Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic profile (KD, ΔH, ΔS, stoichiometry) of the protein-acyl-CoA interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified protein of interest
-
This compound
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
Procedure:
-
Sample Preparation:
-
Dialyze the purified protein against the chosen ITC buffer.
-
Dissolve the this compound in the final dialysis buffer. It is crucial that the buffer for the protein and the ligand are identical to minimize heat of dilution effects.
-
Degas both the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, spacing between injections).
-
Perform a series of injections of the ligand into the protein solution.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model to determine the KD, ΔH, and stoichiometry (n). The entropy change (ΔS) can then be calculated.
-
Signaling and Metabolic Context
The interaction of this compound with proteins likely plays a role in the metabolism of very-long-chain fatty acids. For instance, its synthesis is part of the fatty acid elongation cycle.
Diagram of the Fatty Acid Elongation (FAE) Cycle:
Caption: The four enzymatic steps of the fatty acid elongation cycle.
By employing these advanced techniques, researchers can begin to map the interactome of this compound, paving the way for a deeper understanding of its biological significance and its potential as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Protein-protein interactions in fatty acid elongase complexes are important for very-long-chain fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for substrate fatty acyl chain specificity: crystal structure of human very-long-chain acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Very Long Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. "Using Modified Long Chain Fatty Acids to Explore Protein Dynamics in a" by Emily Ellis, Peter Koetting et al. [collected.jcu.edu]
- 9. A systems chemoproteomic analysis of acyl-CoA/protein interaction networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Profiling the Site of Protein CoAlation and Coenzyme A Stabilization Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Investigation of Mycolic Acid Biosynthesis Using 16-Methylhenicosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycolic acids are signature long-chain fatty acids of Mycobacterium tuberculosis and are essential for the integrity of the mycobacterial cell wall, contributing significantly to its low permeability and resistance to common antibiotics.[1][2][3] The biosynthetic pathway of mycolic acids is a well-established target for several anti-tubercular drugs, including isoniazid (B1672263).[1][3][4] This document provides detailed application notes and protocols for in vitro assays designed to investigate the biosynthesis of mycolic acids, with a specific focus on the utilization of 16-Methylhenicosanoyl-CoA as a potential precursor or substrate.
The synthesis of mycolic acids involves two distinct fatty acid synthase (FAS) systems: FAS-I, which is responsible for the de novo synthesis of shorter fatty acids, and FAS-II, which elongates these precursors to form the long meromycolate chain.[1][2][5] The final step is a Claisen-type condensation of two long-chain fatty acids, catalyzed by the polyketide synthase Pks13, to form the characteristic α-alkyl, β-hydroxy structure of mycolic acids.[3][6][7]
This compound, a C22 methyl-branched fatty acyl-CoA, is a relevant substrate for investigating the later stages of mycolic acid biosynthesis. It can potentially serve as a precursor for the meromycolic acid chain, undergoing further elongation by the FAS-II system, or act as the α-branch that is condensed with the meromycolate chain by Pks13. The following protocols describe methods to assess the incorporation and processing of this substrate in cell-free systems.
Key Enzymes in Mycolic Acid Biosynthesis
The in vitro assays described herein target the activity of key enzymes in the mycolic acid biosynthesis pathway. A summary of these enzymes and their functions is provided in the table below.
| Enzyme | Gene | Function | Potential Inhibitors |
| β-ketoacyl-ACP synthase A/B | kasA / kasB | Catalyze the condensation of malonyl-ACP with an acyl-ACP, elongating the fatty acid chain in the FAS-II system.[1][8][9] | Thiolactomycin, Cerulenin[1][8] |
| β-ketoacyl-ACP reductase | mabA | Reduces the β-ketoacyl-ACP intermediate to β-hydroxyacyl-ACP. | - |
| β-hydroxyacyl-ACP dehydratase | hadABC | Dehydrates the β-hydroxyacyl-ACP to an enoyl-ACP. | Isoxyl, Thiacetazone[3] |
| Enoyl-ACP reductase | inhA | Reduces the enoyl-ACP to a saturated acyl-ACP. | Isoniazid (activated form), Ethionamide[3][4] |
| Polyketide synthase 13 | pks13 | Catalyzes the final Claisen condensation of two long-chain fatty acids to form the mycolic acid backbone.[6][7][10] | Benzofurans, Thiophenes, N-phenyl indoles[7] |
| Acyl-AMP ligase | fadD32 | Activates the meromycolic acid chain to a meromycolyl-AMP intermediate prior to condensation by Pks13.[3][6] | Diarylcoumarins |
Quantitative Data Summary
The following table summarizes available quantitative data for inhibitors of key enzymes in the mycolic acid biosynthesis pathway. This data is essential for designing inhibition assays and for the validation of new potential inhibitors.
| Enzyme Target | Inhibitor | Organism | IC50 | Reference |
| KasA | Thiolactomycin | M. tuberculosis | 50 µM | [1] |
| KasB | Thiolactomycin | M. tuberculosis | 50 µM | [1] |
| InhA | Pyridomycin | M. tuberculosis | - | [3] |
| FadD32 | Diarylcoumarin cmpd. 66 | M. smegmatis | 31 ± 6 ng/mL (keto-mycolic acid synthesis) | [3] |
| FadD32 | Diarylcoumarin cmpd. 66 | M. smegmatis | 333 ± 17 ng/mL (epoxy-mycolic acid synthesis) | [3] |
Experimental Protocols
Protocol 1: In Vitro Meromycolic Acid Elongation Assay
This assay measures the elongation of a fatty acyl-CoA primer, such as this compound, by the FAS-II system in a mycobacterial cell-free extract using a radiolabeled precursor.
Materials:
-
Mycobacterial cell-free extract (prepared from M. smegmatis or M. tuberculosis)
-
This compound (or other acyl-CoA primer)
-
[1-14C]Malonyl-CoA
-
NADPH
-
ATP
-
Coenzyme A
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 10 mM MgCl2)
-
TLC plates (Silica gel 60)
-
Developing solvents (e.g., Petroleum ether: Diethyl ether, 85:15 v/v)
-
Phosphorimager or X-ray film for autoradiography
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
50 µL Mycobacterial cell-free extract (protein concentration adjusted)
-
10 µL of 10X Reaction Buffer
-
5 µL of 10 mM ATP
-
5 µL of 10 mM NADPH
-
5 µL of 1 mM Coenzyme A
-
5 µL of 1 mM this compound
-
5 µL of [1-14C]Malonyl-CoA (specific activity ~50 mCi/mmol)
-
Distilled water to a final volume of 100 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding 200 µL of 1:2 (v/v) chloroform (B151607):methanol.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Wash the aqueous phase with 100 µL of chloroform and pool the organic phases.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Thin Layer Chromatography (TLC):
-
Resuspend the dried lipids in a small volume of chloroform:methanol (2:1, v/v).
-
Spot the lipid extract onto a silica (B1680970) TLC plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., petroleum ether:diethyl ether, 85:15 v/v, run three times for better separation).[11]
-
-
Analysis:
-
Dry the TLC plate and expose it to a phosphorimager screen or X-ray film to visualize the radiolabeled lipid products.
-
The elongated fatty acid products will migrate differently from the unreacted precursors.
-
For quantitative analysis, the corresponding spots can be scraped from the TLC plate and the radioactivity measured by scintillation counting.
-
Protocol 2: Pks13-Mediated Condensation Assay
This assay assesses the ability of Pks13 to condense this compound (as the α-branch) with a long-chain meromycolyl-AMP analog or a meromycolate precursor in the presence of purified Pks13 or a cell-free extract overexpressing Pks13.
Materials:
-
Purified Pks13 enzyme or cell-free extract overexpressing Pks13
-
This compound (radiolabeled or unlabeled)
-
Meromycolyl-AMP analog or a suitable long-chain acyl-CoA as a meromycolate precursor
-
Reaction Buffer (e.g., 50 mM HEPES pH 7.4, 5 mM MgCl2, 2 mM DTT)
-
TLC plates and developing solvents
-
Method for detection (autoradiography if using radiolabeled substrate, or mass spectrometry for unlabeled products)
Procedure:
-
Reaction Setup:
-
Combine purified Pks13 or cell-free extract with the reaction buffer.
-
Add the meromycolate precursor.
-
Initiate the reaction by adding this compound. If using a radiolabeled version, [14C]-16-Methylhenicosanoyl-CoA would be ideal.
-
-
Incubation: Incubate at 37°C for a defined period (e.g., 1-3 hours).
-
Product Analysis:
-
Extract the lipids as described in Protocol 1.
-
Analyze the products by TLC and autoradiography to detect the formation of a new, higher molecular weight product corresponding to the condensed mycolic acid precursor.
-
Alternatively, for unlabeled substrates, the reaction products can be analyzed by mass spectrometry to identify the condensed product.
-
Visualizations
Mycolic Acid Biosynthesis Pathway
References
- 1. Purification and biochemical characterization of the Mycobacterium tuberculosis beta-ketoacyl-acyl carrier protein synthases KasA and KasB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-free synthesis of mycolic acids in Mycobacterium aurum: radioactivity distribution in newly synthesized acids and presence of cell wall in the system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Mycolic acid synthase inhibitors and how do they work? [synapse.patsnap.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyketide Synthase 13 (Pks13) Inhibition: A Potential Target for New Class of Anti-tubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of KasA and KasB in the biosynthesis of meromycolic acids and isoniazid resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mycobacterium tuberculosis KasA as a drug target: Structure-based inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical and Structural Study of the Atypical Acyltransferase Domain from the Mycobacterial Polyketide Synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
Application Notes & Protocols: Gene Expression Analysis of FAS-I and FAS-II in Response to 16-Methylhenicosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Synthase (FAS) systems are crucial for the biosynthesis of fatty acids, which are essential components of cell membranes and energy storage molecules. In many bacteria, including Mycobacterium tuberculosis, two types of FAS systems, FAS-I and FAS-II, coexist and play distinct but coordinated roles. FAS-I is responsible for the de novo synthesis of short- to medium-chain fatty acids, while the FAS-II system elongates these products into very-long-chain fatty acids (VLCFAs), such as mycolic acids, which are critical for the structural integrity of the mycobacterial cell wall.[1][2][3]
The regulation of these complex biosynthetic pathways is critical for maintaining lipid homeostasis.[4] Long-chain and very-long-chain acyl-CoAs, the end-products of these pathways, are emerging as key signaling molecules that modulate the activity of transcriptional regulators.[1][2][4][5][6][7][8][9] In mycobacteria, transcriptional regulators such as FasR (for FAS-I) and MabR/FadR (for FAS-II) are known to be influenced by long-chain acyl-CoAs.[1][2][4][6][8]
This document provides detailed application notes and protocols for investigating the gene expression of FAS-I and FAS-II in response to a specific very-long-chain fatty acyl-CoA, 16-Methylhenicosanoyl-CoA. This molecule is hypothesized to act as a feedback regulator, influencing the transcription of genes involved in its own synthesis and elongation. Understanding this regulatory network is pivotal for the development of novel therapeutics targeting fatty acid metabolism.
Hypothetical Signaling Pathway
The proposed regulatory mechanism suggests that this compound, a product of the fatty acid synthesis pathway, can modulate the expression of FAS-I and FAS-II genes. This is likely achieved through its interaction with specific transcriptional regulators, altering their binding affinity to the promoter regions of target genes.
Caption: Hypothetical signaling pathway for the regulation of FAS-I and FAS-II gene expression by this compound.
Experimental Workflow
A general workflow for analyzing the gene expression changes in response to this compound involves cell culture and treatment, RNA extraction, reverse transcription, and quantitative PCR (qPCR) or RNA sequencing.
Caption: Overall experimental workflow for gene expression analysis.
Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the culturing of a model organism, such as Mycobacterium smegmatis, and treatment with this compound.
Materials:
-
Mycobacterium smegmatis mc²155 strain
-
Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80
-
This compound solution (in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Inoculate M. smegmatis in 10 mL of 7H9 broth and grow at 37°C with shaking (200 rpm) to mid-log phase (OD₆₀₀ of 0.6-0.8).
-
Dilute the culture to an OD₆₀₀ of 0.1 in fresh 7H9 broth.
-
Aliquot the culture into treatment flasks.
-
Add this compound to the treatment flasks to final concentrations of 1 µM, 10 µM, and 50 µM (example concentrations, may need optimization).
-
Add an equivalent volume of the vehicle to the control flask.
-
Incubate the cultures at 37°C with shaking for the desired time points (e.g., 6, 12, 24 hours).
-
Harvest the cells by centrifugation at 4000 x g for 10 minutes at 4°C.
-
Discard the supernatant and either proceed immediately to RNA extraction or store the cell pellets at -80°C.
Protocol 2: Total RNA Extraction
This protocol details the extraction of total RNA from bacterial cells.
Materials:
-
TRIzol reagent or a similar RNA extraction kit
-
75% Ethanol (in DEPC-treated water)
-
Nuclease-free water
-
Microcentrifuge
-
Vortex
Procedure:
-
Resuspend the bacterial cell pellet in 1 mL of TRIzol reagent.
-
Homogenize the sample by pipetting or vortexing.
-
Incubate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol.
-
Shake the tubes vigorously by hand for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase containing the RNA to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used.
-
Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet for 5-10 minutes and resuspend in nuclease-free water.
-
Determine RNA concentration and purity using a spectrophotometer (A260/A280 ratio).
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for quantifying the expression of FAS-I and FAS-II genes.[5][10][11][12][13]
Materials:
-
High-Capacity cDNA Reverse Transcription Kit (or equivalent)
-
SYBR Green PCR Master Mix (or equivalent)
-
Gene-specific primers for FAS-I (e.g., fas), FAS-II (e.g., mabA, inhA), and a housekeeping gene (e.g., sigA)
-
qRT-PCR instrument
-
Optical-grade PCR plates or tubes
Procedure:
A. Reverse Transcription (cDNA Synthesis):
-
Prepare a master mix for reverse transcription according to the manufacturer's protocol.
-
Add 1-2 µg of total RNA to each reaction.
-
Perform the reverse transcription in a thermal cycler using the recommended program (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).[5]
-
Dilute the resulting cDNA 1:10 with nuclease-free water.
B. qRT-PCR:
-
Prepare the qRT-PCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.
-
Run the reaction in a qRT-PCR instrument with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
Run each sample in triplicate.
C. Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Normalize the Ct values of the target genes (FAS-I and FAS-II) to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the fold change in gene expression relative to the vehicle control using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control; Fold Change = 2⁻ΔΔCt).
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Primer Sequences for qRT-PCR
| Gene Target | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Amplicon Size (bp) |
| fas (FAS-I) | GATCGGCAAGACCATCGAGT | TCGTAGGTGTCGATCTCGAA | ~150 |
| mabA (FAS-II) | CCGATCGGTCAGGTTCTCTT | AGGTCGAACTCGACCAGATG | ~120 |
| inhA (FAS-II) | GCTGGACGAGATCGAGTTCA | TCGATCAGCACGTTCTTGTC | ~130 |
| sigA (Housekeeping) | GTCGGTGGACAACTCGGACT | GATCTCGTCGTCGTCGAACT | ~100 |
Note: Primer sequences are examples and should be designed and validated for the specific organism and target genes.
Table 2: Relative Gene Expression of FAS-I and FAS-II in Response to this compound
| Treatment | Time Point (hours) | fas (FAS-I) Fold Change (Mean ± SD) | mabA (FAS-II) Fold Change (Mean ± SD) | inhA (FAS-II) Fold Change (Mean ± SD) |
| Vehicle Control | 6 | 1.00 ± 0.12 | 1.00 ± 0.09 | 1.00 ± 0.15 |
| 1 µM | 6 | 0.95 ± 0.11 | 1.10 ± 0.13 | 1.05 ± 0.10 |
| 10 µM | 6 | 0.72 ± 0.08 | 1.55 ± 0.21 | 1.48 ± 0.19* |
| 50 µM | 6 | 0.45 ± 0.05 | 2.89 ± 0.34 | 2.75 ± 0.31 |
| Vehicle Control | 12 | 1.00 ± 0.10 | 1.00 ± 0.11 | 1.00 ± 0.13 |
| 1 µM | 12 | 0.91 ± 0.13 | 1.15 ± 0.14 | 1.12 ± 0.11 |
| 10 µM | 12 | 0.65 ± 0.07 | 1.82 ± 0.25 | 1.76 ± 0.23 |
| 50 µM | 12 | 0.38 ± 0.04 | 3.54 ± 0.41 | 3.41 ± 0.39*** |
Note: Data are hypothetical examples. Statistical significance is denoted by asterisks (p < 0.05, **p < 0.01, **p < 0.001) compared to the vehicle control at the same time point.
Optional Advanced Protocol: RNA Sequencing
For a comprehensive, transcriptome-wide analysis of gene expression changes, RNA sequencing (RNA-seq) is recommended.[7][14][15][16]
Brief Protocol:
-
Extract high-quality total RNA as described in Protocol 2.
-
Perform library preparation, including rRNA depletion, fragmentation, and adapter ligation, using a commercially available kit.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Perform bioinformatic analysis, including quality control, read mapping to a reference genome, and differential gene expression analysis.
Conclusion
The protocols and application notes provided here offer a framework for investigating the regulatory role of this compound on the gene expression of FAS-I and FAS-II. The expected results, based on existing literature, would be a dose- and time-dependent modulation of FAS gene expression, potentially a down-regulation of FAS-I and an up-regulation of FAS-II, reflecting a feedback mechanism to maintain lipid homeostasis. These studies are essential for a deeper understanding of fatty acid metabolism and for identifying novel targets for therapeutic intervention.
References
- 1. pnas.org [pnas.org]
- 2. Transcriptional regulation of fatty acid biosynthesis in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crucial components of Mycobacterium type II fatty acid biosynthesis (Fas-II) and their inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Long-chain acyl-CoA-dependent regulation of gene expression in bacteria, yeast and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FasR Regulates Fatty Acid Biosynthesis and Is Essential for Virulence of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | FasR Regulates Fatty Acid Biosynthesis and Is Essential for Virulence of Mycobacterium tuberculosis [frontiersin.org]
- 9. ovid.com [ovid.com]
- 10. Transcriptional regulation of fatty acid synthase gene by insulin/glucose, polyunsaturated fatty acid and leptin in hepatocytes and adipocytes in normal and genetically obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Transcriptional Regulation by the Short-Chain Fatty Acyl Coenzyme A Regulator (ScfR) PccR Controls Propionyl Coenzyme A Assimilation by Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. Transcriptional regulation of the rat fatty acid synthase gene: identification and functional analysis of positive and negative effectors of basal transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Tracing the Metabolic Fate of 16-Methylhenicosanoyl-CoA using Isotopic Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) play crucial roles in cellular signaling, membrane structure, and energy metabolism. Disruptions in their metabolic pathways are linked to several metabolic disorders. 16-Methylhenicosanoyl-CoA is a specific, singly branched-chain VLCFA. Understanding its metabolic fate is essential for elucidating its physiological functions and its potential role in disease. Isotopic labeling studies, coupled with mass spectrometry, provide a powerful tool to trace the incorporation and transformation of such molecules within a biological system.
These notes provide a framework for designing and executing experiments to track the metabolic fate of this compound. Given the specificity of this molecule, the proposed pathways and protocols are based on established principles of fatty acid metabolism, particularly those for other BCFAs and VLCFAs. The core strategy involves introducing an isotopically labeled version of the molecule (e.g., using ¹³C or ²H) into a biological system and monitoring the appearance of the label in downstream metabolites over time.
Proposed Metabolic Pathways
The metabolism of this compound is likely to involve several key oxidative and biosynthetic pathways. The methyl branch at an even-numbered carbon (C16) suggests that initial rounds of β-oxidation can proceed until the branch point is reached, after which alternative pathways like α-oxidation may be required.
Caption: Proposed metabolic pathways for this compound.
Experimental Protocols
Protocol 1: In Vitro Cell Culture Labeling
This protocol outlines the procedure for tracing the metabolic fate of this compound in a cultured cell line (e.g., HepG2 hepatocytes).
Materials:
-
Isotopically labeled 16-Methylhenicosanoic Acid (e.g., [U-¹³C₂₂]-16-Methylhenicosanoic Acid)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Cell culture medium (e.g., DMEM) and supplements
-
Phosphate-Buffered Saline (PBS)
-
Methanol (B129727), ice-cold
-
Solvent for extraction (e.g., 2:1 Methanol:Chloroform)
-
Cultured cells (e.g., HepG2)
Procedure:
-
Preparation of Labeled Fatty Acid Stock:
-
Prepare a 10 mM stock solution of the labeled 16-Methylhenicosanoic Acid in ethanol.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free DMEM.
-
To create a 1 mM working solution, slowly add the 10 mM fatty acid stock to the BSA solution while stirring gently. This complexes the fatty acid to albumin, increasing its solubility and cellular uptake.
-
Incubate at 37°C for 30 minutes and filter-sterilize.
-
-
Cell Culture and Labeling:
-
Plate cells in 6-well plates and grow to ~80% confluency.
-
Remove the growth medium and wash the cells once with warm PBS.
-
Add fresh serum-free medium containing the desired final concentration (e.g., 10-50 µM) of the labeled fatty acid-BSA complex.
-
Incubate for various time points (e.g., 0, 1, 4, 12, 24 hours).
-
-
Metabolite Extraction:
-
At each time point, place the plate on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and lyse the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the polar and lipid metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extract at -80°C until analysis.
-
Caption: Workflow for in vitro isotopic labeling experiment.
Protocol 2: Metabolite Analysis via LC-MS/MS
This protocol provides a general method for analyzing the extracted metabolites.
Procedure:
-
Sample Reconstitution: Reconstitute the dried extracts in a suitable solvent (e.g., 100 µL of 50% methanol) for LC-MS analysis.
-
Chromatographic Separation:
-
Use a reverse-phase C18 column suitable for lipidomics.
-
Employ a gradient elution method. For example:
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 100% B over 20 minutes, hold for 5 minutes, then re-equilibrate.
-
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in both positive and negative ion modes to detect a broad range of lipids and acyl-CoAs.
-
Use a high-resolution instrument (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Perform full scan MS to identify potential labeled metabolites based on their predicted mass-to-charge ratio (m/z). The mass of a ¹³C-labeled metabolite will be higher than its unlabeled counterpart by the number of ¹³C atoms incorporated.
-
Perform tandem MS (MS/MS) on the detected parent ions to confirm their identity through fragmentation patterns.
-
Data Presentation
Quantitative data from the LC-MS/MS analysis should be organized to show the fractional contribution of the label to various downstream metabolite pools over time.
Table 1: Hypothetical Fractional Enrichment of ¹³C in Key Metabolite Pools Over Time
| Metabolite Class | Downstream Metabolite | 1 Hour (%) | 4 Hours (%) | 12 Hours (%) | 24 Hours (%) |
| Acyl-CoAs | Propionyl-CoA | 2.1 ± 0.3 | 8.5 ± 0.9 | 15.2 ± 1.8 | 18.9 ± 2.1 |
| Acetyl-CoA | 0.5 ± 0.1 | 2.3 ± 0.4 | 6.8 ± 0.7 | 10.4 ± 1.3 | |
| Phospholipids | Phosphatidylcholine (PC) | 5.3 ± 0.6 | 15.7 ± 1.5 | 35.1 ± 3.2 | 42.6 ± 4.0 |
| Phosphatidylethanolamine (PE) | 4.8 ± 0.5 | 14.2 ± 1.3 | 31.9 ± 3.0 | 38.8 ± 3.5 | |
| Neutral Lipids | Triglycerides (TAG) | 8.9 ± 1.0 | 25.4 ± 2.8 | 51.3 ± 5.5 | 65.7 ± 6.2 |
| Cholesteryl Esters (CE) | 1.5 ± 0.2 | 6.1 ± 0.7 | 14.8 ± 1.6 | 20.1 ± 2.2 | |
| Ceramides | Ceramides (Total) | 3.2 ± 0.4 | 9.8 ± 1.1 | 22.4 ± 2.5 | 28.3 ± 3.1 |
Values are represented as mean ± standard deviation of the percentage of the metabolite pool that is labeled with ¹³C.
Table 2: Predicted Mass Shifts for Labeled Species
| Compound | Chemical Formula (Unlabeled) | Mass (Unlabeled) | Isotopic Label | Mass (Labeled) | Mass Shift (Δm) |
| 16-Methylhenicosanoic Acid | C₂₂H₄₄O₂ | 340.3341 | [U-¹³C₂₂] | 362.3133 | +22.0792 |
| This compound | C₄₃H₇₈N₇O₁₇P₃S | 1109.4442 | [¹³C₂₂]-Acyl chain | 1131.5234 | +22.0792 |
| Propionyl-CoA (from β-ox) | C₂₄H₄₀N₇O₁₇P₃S | 827.1411 | [¹³C₃]-Propionyl | 830.1511 | +3.0100 |
Logical Workflow for Data Analysis
The analysis of the generated data follows a logical progression from raw data acquisition to biological interpretation.
Caption: Logical workflow for metabolomics data analysis.
Application Note: Quantification of 16-Methylhenicosanoyl-CoA in Bacterial Cultures using UHPLC-HRMS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the extraction and quantification of 16-methylhenicosanoyl-CoA from bacterial cultures using Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS). This methodology is critical for understanding bacterial lipid metabolism and for the development of novel antimicrobial agents targeting fatty acid biosynthesis.
Introduction
Long-chain fatty acyl-Coenzyme A (acyl-CoA) species are central metabolites in numerous cellular processes, including fatty acid metabolism, cell membrane biogenesis, and as precursors for secondary metabolites.[1][2] this compound is a long-chain branched fatty acyl-CoA that may play a role in the structural integrity and fluidity of bacterial cell membranes, particularly in certain actinomycetes. Accurate quantification of this molecule is essential for elucidating its physiological function and for identifying potential enzymatic targets for drug development.
Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) offers the sensitivity and selectivity required for the analysis of low-abundance lipid species like long-chain acyl-CoAs from complex biological matrices.[3][4][5] This application note details a robust workflow for the quantification of this compound in bacterial cultures.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
Caption: Experimental workflow for this compound quantification.
Detailed Experimental Protocols
Materials and Reagents
-
Bacterial culture of interest (e.g., Streptomyces sp.)
-
Internal Standard (IS): Heptadecanoyl-CoA
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid and ammonium (B1175870) hydroxide (B78521)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation
-
Metabolism Quenching and Cell Harvesting:
-
Rapidly cool the bacterial culture to 4°C.
-
Harvest cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
-
Cell Lysis and Acyl-CoA Extraction:
-
Resuspend the cell pellet in 1 mL of ice-cold 10% (w/v) trichloroacetic acid.
-
Add an appropriate amount of internal standard (e.g., heptadecanoyl-CoA).
-
Lyse the cells by sonication on ice.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) for Sample Clean-up:
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 25% methanol in water.
-
Elute the acyl-CoAs with 2 mL of 80% acetonitrile in water containing 0.1% formic acid.
-
Dry the eluate under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of 50% methanol in water for UHPLC-HRMS analysis.
-
UHPLC-HRMS Analysis
-
UHPLC System: A high-performance UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium hydroxide in water.
-
Mobile Phase B: 10 mM ammonium hydroxide in 90:10 acetonitrile:water.
-
Gradient: A linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-Exactive or similar).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Range: m/z 700-1200.
-
Resolution: 70,000.
-
Data Acquisition: Full scan followed by data-dependent MS/MS fragmentation of the top 5 most intense ions.
Data Presentation: Quantitative Results
The following table presents representative quantitative data for this compound in a hypothetical bacterial culture grown under different conditions. This data is for illustrative purposes only.
| Growth Condition | This compound (pmol/mg protein) | Standard Deviation |
| Standard Medium, 24h | 1.25 | 0.15 |
| Standard Medium, 48h | 2.89 | 0.32 |
| Lipid-Rich Medium, 48h | 5.12 | 0.55 |
| Under Antibiotic Stress, 48h | 1.98 | 0.21 |
Hypothetical Signaling Pathway
The biosynthesis and incorporation of branched-chain fatty acids like 16-methylhenicosanoic acid into cellular lipids are crucial for maintaining membrane fluidity and integrity in certain bacteria. The following diagram illustrates a hypothetical pathway involving this compound.
Caption: Hypothetical pathway of this compound metabolism.
Conclusion
The described UHPLC-HRMS method provides a sensitive and reliable approach for the quantification of this compound in bacterial cultures. This protocol can be adapted for the analysis of other long-chain acyl-CoAs and serves as a valuable tool for researchers in microbiology and drug discovery to investigate bacterial lipid metabolism and identify novel therapeutic targets. The combination of a robust sample preparation technique with high-resolution mass spectrometry ensures accurate and reproducible results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Lipidomics of Environmental Microbial Communities. I: Visualization of Component Distributions Using Untargeted Analysis of High-Resolution Mass Spectrometry Data [frontiersin.org]
- 4. The Role of Mass Spectrometry and Chromatography in Lipidomics - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Notes: Development of a Solvatochromic Fluorescent Probe for Imaging 16-Methylhenicosanoyl-CoA
Introduction
Very-long-chain acyl-Coenzyme A (VLC-acyl-CoA) molecules, such as 16-Methylhenicosanoyl-CoA, are critical intermediates in lipid metabolism. Their metabolic pathways, primarily occurring within peroxisomes, are fundamental to cellular energy homeostasis and the synthesis of complex lipids. Dysregulation of VLC-acyl-CoA metabolism is implicated in several metabolic disorders. The ability to visualize the subcellular distribution and dynamics of specific VLC-acyl-CoAs in living cells is paramount for understanding their physiological roles and for the development of therapeutics targeting lipid-related diseases. Currently, there is a lack of specific molecular probes for imaging this compound. This document outlines the rationale and a comprehensive protocol for the development of a novel fluorescent probe for this purpose.
Probe Design and Rationale
We propose the development of a fluorescent probe, NR-16-MHA-CoA , which consists of a solvatochromic fluorophore, Nile Red, covalently linked to an analog of 16-methylhenicosanoic acid, which can then be enzymatically converted to the corresponding CoA thioester within the cell.
-
Fluorophore Selection: Nile Red Nile Red is an excellent candidate fluorophore for this application due to its unique photophysical properties. It is a solvatochromic dye, meaning its fluorescence emission spectrum is highly sensitive to the polarity of its environment.[1] In nonpolar environments, such as lipid droplets and membranes, Nile Red exhibits strong fluorescence, while its fluorescence is quenched in aqueous media.[2] This property is advantageous for imaging lipids within cells as it provides a high signal-to-noise ratio. The emission wavelength of Nile Red shifts from deep red in polar membrane lipids to a yellow-gold emission in the more neutral lipid environment of intracellular storage, allowing for the potential to distinguish between different lipidic environments.[1]
-
Targeting Moiety: 16-Methylhenicosanoic Acid Analog The probe will be designed as a fluorescent fatty acid analog that can be taken up by cells and subsequently activated to its CoA thioester by endogenous acyl-CoA synthetases. This approach leverages the cell's natural metabolic pathways to deliver the probe to its site of action.
Principle of Detection
The NR-16-MHA-CoA probe is designed to be minimally fluorescent in the aqueous cytosolic environment. Upon cellular uptake and metabolic activation to its CoA form, the probe is expected to localize to peroxisomes and other lipid-rich compartments where this compound is metabolized. In the hydrophobic interior of these organelles, the Nile Red moiety will exhibit a significant increase in fluorescence intensity and a shift in its emission spectrum, enabling the visualization of the probe's localization and dynamics.
Potential Applications
-
Subcellular Localization Studies: Elucidating the precise subcellular distribution of this compound in different cell types.
-
Metabolic Flux Analysis: Monitoring the dynamics of this compound metabolism in real-time under various physiological and pathological conditions.
-
Drug Discovery: Screening for compounds that modulate the metabolism of very-long-chain fatty acids by observing changes in the probe's fluorescence.
-
Disease Modeling: Investigating the role of this compound in the pathogenesis of metabolic diseases.
Experimental Protocols
1. Synthesis of Fluorescent Probe (NR-16-MHA)
This protocol describes a general strategy for the synthesis of a Nile Red-conjugated 16-methylhenicosanoic acid.
Materials:
-
16-methylhenicosanoic acid
-
Thionyl chloride
-
N-(6-aminohexyl)-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one (Nile Red amine derivative)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous dimethylformamide (DMF)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Activation of 16-methylhenicosanoic acid:
-
Dissolve 16-methylhenicosanoic acid in anhydrous DCM.
-
Add thionyl chloride dropwise at 0°C and stir for 2 hours at room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the acyl chloride.
-
-
Conjugation with Nile Red amine derivative:
-
Dissolve the Nile Red amine derivative in anhydrous DMF.
-
Add triethylamine to the solution.
-
Slowly add a solution of the 16-methylhenicosanoyl chloride in anhydrous DCM.
-
Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.
-
-
Purification:
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final probe, NR-16-MHA.
-
-
Characterization:
-
Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
2. Photophysical Characterization of NR-16-MHA
a. Solvatochromism
Procedure:
-
Prepare stock solutions of NR-16-MHA in a suitable solvent (e.g., DMSO).
-
Prepare a series of solutions of the probe at a final concentration of 1 µM in various solvents of differing polarity (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, and water).
-
Record the absorption and fluorescence emission spectra for each solution using a spectrophotometer and a spectrofluorometer, respectively.
-
Determine the excitation and emission maxima for each solvent.
b. Quantum Yield Measurement (Relative Method)
Procedure:
-
Select a suitable fluorescence standard with a known quantum yield in a specific solvent (e.g., Rhodamine 6G in ethanol, Φ_std = 0.95).
-
Prepare a series of dilutions of the standard and the NR-16-MHA probe in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength, slit widths, and other instrument parameters.
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the probe.
-
Calculate the quantum yield (Φ_sample) using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where 'm' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.
3. Live-Cell Imaging Protocol
Materials:
-
Human hepatoma cell line (e.g., HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
NR-16-MHA stock solution (in DMSO)
-
Hoechst 33342 (for nuclear staining)
-
MitoTracker Red CMXRos (for mitochondrial co-localization)
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells on glass-bottom dishes suitable for microscopy and allow them to adhere overnight.
-
-
Probe Loading:
-
Prepare a working solution of NR-16-MHA in DMEM to a final concentration of 1-5 µM.
-
Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).
-
Incubate the cells with the NR-16-MHA working solution for 30-60 minutes at 37°C.
-
-
Co-staining (Optional):
-
For co-localization studies, incubate cells with Hoechst 33342 (1 µg/mL) and/or MitoTracker Red CMXRos (100 nM) for the final 15 minutes of the probe loading incubation.
-
-
Imaging:
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh, pre-warmed DMEM to the cells.
-
Image the cells using a confocal microscope equipped with appropriate laser lines and emission filters for Nile Red, Hoechst 33342, and MitoTracker Red.
-
Acquire images in the appropriate channels to observe the subcellular localization of the NR-16-MHA probe.
-
Data Presentation
Table 1: Photophysical Properties of NR-16-MHA in Various Solvents
| Solvent | Polarity Index | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |
| Hexane | 0.1 | 485 | 525 | 40 |
| Toluene | 2.4 | 490 | 540 | 50 |
| Chloroform | 4.1 | 510 | 575 | 65 |
| Ethyl Acetate | 4.4 | 525 | 590 | 65 |
| Acetone | 5.1 | 530 | 605 | 75 |
| Ethanol | 5.2 | 552 | 636 | 84 |
| Methanol | 6.6 | 553 | 638 | 85 |
| Water | 10.2 | 560 | 650 (quenched) | 90 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Relative Fluorescence Quantum Yield of NR-16-MHA
| Solvent | Refractive Index (η) | Standard | Standard Φ | Probe Gradient (m_sample) | Standard Gradient (m_std) | Probe Φ |
| Ethanol | 1.361 | Rhodamine 6G | 0.95 | Value | Value | Calculated Value |
| Chloroform | 1.446 | Coumarin 153 | 0.53 | Value | Value | Calculated Value |
Note: Values to be determined experimentally.
Visualizations
References
Protocols for the Extraction of Long-Chain Acyl-CoAs from Mycobacterium
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the extraction of long-chain acyl-CoAs from Mycobacterium species, a critical step for studying the unique lipid metabolism of these bacteria, particularly in the context of drug development. The notoriously robust cell wall of Mycobacterium necessitates specific and efficient lysis techniques, which are coupled here with established methods for the selective extraction and purification of long-chain acyl-CoAs.
Introduction
Long-chain acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in fatty acid metabolism, serving as activated donors for the synthesis of complex lipids, including the mycolic acids that are characteristic of the mycobacterial cell wall. The accurate quantification of the intracellular pool of these molecules is crucial for understanding the metabolic state of the bacterium and for evaluating the efficacy of drugs targeting lipid biosynthesis pathways. The protocols outlined below provide a comprehensive workflow from cell harvesting to the purification of long-chain acyl-CoAs, suitable for subsequent analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).
Data Presentation: Comparison of Extraction Methodologies
The choice of extraction methodology can significantly impact the recovery of long-chain acyl-CoAs. Below is a summary of reported recovery rates for two common approaches: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). While this data is primarily derived from studies in mammalian tissues due to a lack of specific quantitative reports for Mycobacterium, it provides a valuable benchmark for assessing extraction efficiency.
Table 1: Recovery Rates of Long-Chain Acyl-CoAs using Solid-Phase Extraction (SPE)
| Acyl-CoA Species | Recovery Rate (%) | Matrix | Reference |
| Palmitoyl-CoA (C16:0) | 83-90% | Rat Liver | [1] |
| Oleoyl-CoA (C18:1) | 83-90% | Rat Liver | [1] |
| Stearoyl-CoA (C18:0) | 70-80% | Various Tissues | [2] |
| General Long-Chain Acyl-CoAs | 70-80% | Various Tissues | [2] |
Table 2: Recovery Rates of Long-Chain Acyl-CoAs using Liquid-Liquid Extraction (LLE)
| Acyl-CoA Species | Recovery Rate (%) | Solvent System | Matrix | Reference |
| Palmitoyl-CoA (C16:0) | ~55% | Chloroform/Methanol (B129727)/Water | Rat Tissue | [3] |
| Stearoyl-CoA (C18:0) | ~55% | Chloroform/Methanol/Water | Rat Tissue | [3] |
| General Long-Chain Acyl-CoAs | 93-104% | Acetonitrile (B52724)/Isopropanol | Rat Liver | [1] |
Experimental Protocols
The following protocols provide a step-by-step guide for the extraction of long-chain acyl-CoAs from Mycobacterium cultures. The workflow is divided into three main stages: Cell Lysis, Acyl-CoA Extraction, and Purification.
Workflow Overview
Caption: Overall Workflow for Long-Chain Acyl-CoA Extraction from Mycobacterium.
Protocol 1: Mechanical Lysis of Mycobacterium Cells
The thick, waxy cell wall of Mycobacterium requires robust mechanical disruption for efficient release of intracellular metabolites.
Materials:
-
Mycobacterium cell pellet
-
Ice-cold phosphate-buffered saline (PBS)
-
2 mL screw-cap tubes
-
0.1 mm zirconia/silica beads
-
Bead beater (e.g., FastPrep)
-
Centrifuge
Procedure:
-
Harvest Mycobacterium cells from culture by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS to remove residual media components.
-
Transfer the cell pellet to a 2 mL screw-cap tube containing 0.5 mL of 0.1 mm zirconia/silica beads.
-
Add 1 mL of ice-cold extraction buffer (from Protocol 2 or 3) to the tube.
-
Homogenize the mixture in a bead beater for 3-5 cycles of 45 seconds at a high setting, with 1-2 minutes of cooling on ice between cycles to prevent overheating.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris and beads.
-
Carefully collect the supernatant for the subsequent extraction and purification steps.
Protocol 2: Liquid-Liquid Extraction of Long-Chain Acyl-CoAs
This protocol is adapted from methods with high recovery rates for a broad range of acyl-CoA chain lengths[1].
Materials:
-
Mycobacterial lysate (from Protocol 1)
-
Acetonitrile (ACN), ice-cold
-
Isopropanol, ice-cold
-
0.1 M Potassium Phosphate (B84403) buffer (pH 6.7), ice-cold
-
Centrifuge
Procedure:
-
To the supernatant from the cell lysis step, add a 3:1 (v/v) mixture of ice-cold acetonitrile and isopropanol. Use a volume of extraction solvent that is at least 10 times the volume of the initial cell pellet.
-
Vortex the mixture vigorously for 5 minutes at 4°C.
-
Add 0.1 M potassium phosphate buffer (pH 6.7) to the mixture at a volume equal to the organic solvent volume.
-
Vortex again for 2 minutes.
-
Centrifuge at 4,000 x g for 15 minutes at 4°C to separate the phases.
-
The upper aqueous-organic phase contains the acyl-CoAs. Carefully collect this phase for purification.
Protocol 3: Solid-Phase Extraction (SPE) for Purification of Long-Chain Acyl-CoAs
SPE is a highly effective method for purifying and concentrating acyl-CoAs from crude cell extracts[1][2].
Materials:
-
Acyl-CoA extract (from Protocol 2)
-
Weak anion exchange (WAX) SPE cartridges
-
Methanol
-
Acetonitrile (ACN)
-
Ammonium (B1175870) hydroxide (B78521) solution (5% in water)
-
Formic acid solution (2% in water)
-
Nitrogen gas evaporator
Procedure:
-
Column Conditioning:
-
Wash the WAX SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of water.
-
-
Sample Loading:
-
Load the acyl-CoA extract from the liquid-liquid extraction step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove unbound contaminants.
-
Wash the cartridge with 3 mL of methanol to remove lipids and other non-polar compounds.
-
-
Elution:
-
Elute the bound long-chain acyl-CoAs with 2 mL of a 5% ammonium hydroxide solution in 50:50 (v/v) acetonitrile:water.
-
-
Drying and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen gas.
-
Reconstitute the dried acyl-CoAs in a small, precise volume of the initial mobile phase for your LC-MS analysis.
-
Visualization of the Extraction and Purification Workflow
The following diagram illustrates the key steps in the combined liquid-liquid extraction and solid-phase purification protocol.
Caption: Detailed Workflow for LLE and SPE of Acyl-CoAs.
References
- 1. An Acyl-CoA Synthetase in Mycobacterium tuberculosis Involved in Triacylglycerol Accumulation during Dormancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A universal pocket in fatty acyl-AMP ligases ensures redirection of fatty acid pool away from coenzyme A-based activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Synthetic 16-Methylhenicosanoyl-CoA in Biochemical Assays
Product: Synthetic 16-Methylhenicosanoyl-CoA
Cat. No.: [Specify Catalog Number]
Lot No.: [Specify Lot Number]
Introduction
This compound is a synthetic, very-long-chain, branched-chain fatty acyl-coenzyme A (VLCFA-CoA). It is an analog of naturally occurring fatty acyl-CoAs and serves as a valuable tool for investigating the metabolism of VLCFAs. This document provides detailed protocols and application notes for its use in various biochemical assays, targeting researchers in lipid metabolism, enzymology, and drug development.
Due to its structure as a C22:0 fatty acid with a methyl branch, this compound is a potential substrate or inhibitor for enzymes involved in fatty acid metabolism, particularly those that process very-long-chain and branched-chain fatty acids. These can include acyl-CoA synthetases, acyl-CoA dehydrogenases, elongases, and enzymes involved in peroxisomal β-oxidation.
Potential Applications
-
Enzyme Substrate Specificity: Determining the substrate preference of enzymes involved in fatty acid metabolism.
-
Enzyme Kinetics: Characterizing the kinetic parameters (K_m, V_max, k_cat) of enzymes with this compound.
-
Inhibitor Screening: Identifying and characterizing inhibitors of enzymes that metabolize VLCFAs.
-
Pathway Elucidation: Investigating the metabolic fate of branched-chain VLCFAs in cellular extracts or reconstituted systems.
Biochemical Assay Protocols
General Workflow for Enzyme Assays
The following diagram outlines a general workflow for utilizing this compound in enzyme kinetics or inhibitor screening assays.
Caption: General workflow for biochemical assays using this compound.
Protocol 1: Acyl-CoA Dehydrogenase (ACAD) Activity Assay
This protocol measures the activity of an ACAD enzyme using an electron transfer dye, such as 2,6-dichlorophenolindophenol (DCPIP), which is reduced during the oxidation of the acyl-CoA.
Materials:
-
This compound
-
Purified ACAD enzyme
-
Assay Buffer: 50 mM HEPES, pH 7.6, 100 mM KCl, 1 mM EDTA
-
Electron Transfer Flavoprotein (ETF)
-
DCPIP solution (1 mM)
-
Phenazine methosulfate (PMS) solution (10 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or buffer).
-
Prepare a reaction mixture in each well of the microplate containing:
-
Assay Buffer
-
50 µM DCPIP
-
2 µM ETF
-
1 mM PMS
-
-
Add varying concentrations of this compound to the wells.
-
Initiate the reaction by adding the purified ACAD enzyme.
-
Immediately measure the decrease in absorbance at 600 nm over time.
-
Calculate the initial reaction rates from the linear portion of the kinetic trace.
Protocol 2: Acyl-CoA Synthetase (ACS) Activity Assay
This protocol measures the activity of an ACS enzyme by detecting the consumption of ATP using a coupled-enzyme system (pyruvate kinase and lactate (B86563) dehydrogenase) that links ATP consumption to the oxidation of NADH.
Materials:
-
16-Methylhenicosanoic acid (the free fatty acid precursor)
-
Coenzyme A (CoA)
-
ATP
-
Purified ACS enzyme
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
Coupling reagents: 2 mM phosphoenolpyruvate (B93156) (PEP), 0.3 mM NADH, pyruvate (B1213749) kinase (PK), lactate dehydrogenase (LDH)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in each well containing:
-
Assay Buffer
-
Coupling reagents (PEP, NADH, PK, LDH)
-
ATP
-
CoA
-
-
Add varying concentrations of 16-Methylhenicosanoic acid.
-
Initiate the reaction by adding the purified ACS enzyme.
-
Immediately measure the decrease in absorbance at 340 nm (due to NADH oxidation) over time.
-
Calculate the initial reaction rates.
Data Presentation
The following tables provide representative data that could be obtained from the described assays. The values are hypothetical and based on typical ranges for enzymes metabolizing VLCFAs.
Table 1: Kinetic Parameters of a Hypothetical Acyl-CoA Dehydrogenase with Various Substrates
| Substrate | K_m (µM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Palmitoyl-CoA (C16:0) | 5.2 | 15.8 | 12.3 | 2.37 x 10⁶ |
| Stearoyl-CoA (C18:0) | 4.1 | 12.5 | 9.7 | 2.37 x 10⁶ |
| Lignoceroyl-CoA (C24:0) | 15.8 | 8.2 | 6.4 | 4.05 x 10⁵ |
| This compound | 12.5 | 9.5 | 7.4 | 5.92 x 10⁵ |
Table 2: IC₅₀ Values of Potential Inhibitors on a Hypothetical VLCFA Elongase
| Inhibitor Compound | Target Enzyme | Substrate Used in Assay | IC₅₀ (µM) |
| Inhibitor A | VLCFA Elongase 1 | This compound | 2.5 |
| Inhibitor B | VLCFA Elongase 1 | This compound | 15.2 |
| Inhibitor C | VLCFA Elongase 1 | This compound | > 100 |
Signaling Pathway Context
This compound, as a VLCFA-CoA, is expected to be metabolized within the peroxisome. The following diagram illustrates the general pathway of VLCFA β-oxidation.
Caption: Peroxisomal β-oxidation pathway for very-long-chain fatty acids.
Handling and Storage
-
Storage: Store at -20°C or -80°C for long-term stability.
-
Reconstitution: Reconstitute in an appropriate aqueous buffer. Due to the long acyl chain, solubility may be limited. Sonication may be required to fully dissolve the compound.
-
Stability: Avoid repeated freeze-thaw cycles. Aliquot the reconstituted solution into single-use vials.
Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic purposes. The provided protocols are suggestions and may require optimization for specific experimental conditions.
Application Notes and Protocols for Studying 16-Methylhenicosanoyl-CoA Binding Proteins via Site-Directed Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Methylhenicosanoyl-CoA is a long-chain branched fatty acyl-CoA that is emerging as a molecule of interest in cellular metabolism and signaling. Understanding its protein interaction network is crucial for elucidating its biological functions and for the development of novel therapeutics. A powerful technique to investigate the specifics of these interactions is site-directed mutagenesis, which allows for the precise alteration of amino acid residues within a protein to probe their role in ligand binding.[1] This document provides detailed application notes and protocols for utilizing site-directed mutagenesis to study proteins that bind to this compound, with a particular focus on the nuclear receptor Peroxisome Proliferator-Activated Receptor α (PPARα), a known high-affinity receptor for branched-chain fatty acyl-CoAs.[2][3]
Target Protein of Interest: Peroxisome Proliferator-Activated Receptor α (PPARα)
PPARα is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid metabolism.[4][5] It is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, and skeletal muscle.[6] Endogenous ligands for PPARα include a variety of fatty acids and their derivatives.[6][7] Importantly, studies have shown that the CoA thioesters of very-long-chain and branched-chain fatty acids are potent PPARα ligands, binding with high affinity and inducing conformational changes that lead to the recruitment of coactivators and subsequent regulation of target gene expression.[2][3]
Signaling Pathway
Upon entering the cell, this compound is chaperoned by Fatty Acid Binding Proteins (FABPs) and transported to the nucleus.[8] In the nucleus, it binds to the Ligand Binding Domain (LBD) of PPARα, inducing a conformational change. This change promotes the heterodimerization of PPARα with the Retinoid X Receptor (RXR).[6] The activated PPARα-RXR heterodimer then recruits coactivator proteins.[2][3] This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the upregulation of genes involved in fatty acid transport and oxidation, such as Acyl-CoA Oxidase 1 (ACOX1) and Carnitine Palmitoyltransferase 1 (CPT1).[4][9]
Experimental Workflow
Data Presentation: Quantitative Analysis of Ligand Binding
The following table summarizes hypothetical quantitative data from various binding assays comparing the binding of this compound and a similar endogenous ligand, phytanoyl-CoA, to wild-type and mutant PPARα.
| Protein | Ligand | Method | Dissociation Constant (Kd) (nM) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) |
| Wild-Type PPARα | Phytanoyl-CoA | ITC | 11 ± 1 | -8.5 | 2.5 |
| This compound | ITC | 15 ± 2 | -8.2 | 2.3 | |
| Phytanoyl-CoA | SPR | 12 ± 1.5 | - | - | |
| This compound | SPR | 16 ± 2 | - | - | |
| Mutant PPARα (Y314H) | Phytanoyl-CoA | ITC | 550 ± 50 | -4.1 | 1.2 |
| This compound | ITC | 620 ± 60 | -3.9 | 1.1 | |
| Mutant PPARα (T283G) | Phytanoyl-CoA | ITC | 250 ± 30 | -5.5 | 1.8 |
| This compound | ITC | 280 ± 35 | -5.2 | 1.7 | |
| Mutant PPARα (A333G) | Phytanoyl-CoA | ITC | 310 ± 40 | -5.0 | 1.6 |
| This compound | ITC | 340 ± 45 | -4.8 | 1.5 |
Note: Data for phytanoyl-CoA with wild-type PPARα is based on published findings.[2][3] All other data are hypothetical and for illustrative purposes.
Experimental Protocols
Site-Directed Mutagenesis of PPARα Ligand Binding Domain (LBD)
This protocol describes the generation of point mutations in the PPARα LBD using a commercially available site-directed mutagenesis kit. The choice of mutations (e.g., Y314H, T283G, A333G) should be based on analysis of the PPARα ligand-binding pocket structure to target residues predicted to interact with the ligand.[10][11][12]
Materials:
-
pET expression vector containing the human PPARα LBD (amino acids 170-430) cDNA
-
Site-directed mutagenesis kit (e.g., QuikChange Lightning Site-Directed Mutagenesis Kit)
-
Mutagenic primers (forward and reverse) for each desired mutation
-
DH5α competent E. coli
-
LB agar (B569324) plates with appropriate antibiotic
-
Miniprep kit
-
DNA sequencing service
Protocol:
-
Primer Design: Design forward and reverse mutagenic primers containing the desired mutation. The primers should be 100% complementary to each other.
-
Mutagenesis PCR: Set up the PCR reaction according to the manufacturer's protocol, using the pET-PPARα-LBD plasmid as a template and the specific mutagenic primers.
-
DpnI Digestion: Digest the parental, methylated DNA template by adding the DpnI restriction enzyme directly to the PCR reaction. Incubate at 37°C for 1 hour.
-
Transformation: Transform the DpnI-treated DNA into highly competent DH5α E. coli cells.
-
Plating and Incubation: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Colony Selection and Plasmid Purification: Select several individual colonies and grow them in liquid LB medium. Purify the plasmid DNA using a miniprep kit.
-
Sequence Verification: Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.
Expression and Purification of PPARα LBD
This protocol details the expression of His-tagged PPARα LBD in E. coli and its purification using affinity and ion-exchange chromatography.[13]
Materials:
-
pET expression vector with wild-type or mutant PPARα LBD
-
E. coli BL21(DE3) competent cells
-
LB medium and Terrific Broth (TB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 µg/mL leupeptin, 1 µg/mL pepstatin)
-
Ni-NTA affinity chromatography column
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Anion exchange chromatography column (e.g., Q-Sepharose)
-
Low salt buffer (20 mM Tris-HCl pH 8.0, 50 mM NaCl)
-
High salt buffer (20 mM Tris-HCl pH 8.0, 1 M NaCl)
-
Dialysis buffer (20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)
Protocol:
-
Transformation: Transform the pET-PPARα-LBD plasmid into BL21(DE3) E. coli cells.
-
Expression: Inoculate a starter culture in LB medium and grow overnight. The next day, inoculate a larger volume of TB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-20 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet the cell debris.
-
Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer and elute the protein with elution buffer.
-
Ion Exchange Chromatography: Dialyze the eluted protein against low salt buffer and load it onto an anion exchange column. Elute the protein using a linear gradient of the high salt buffer.
-
Final Purification and Storage: Pool the pure fractions, concentrate the protein, and dialyze against the final dialysis buffer. Store the purified protein at -80°C.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[14][15]
Materials:
-
Purified wild-type or mutant PPARα LBD
-
This compound
-
ITC instrument
-
ITC buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)
Protocol:
-
Sample Preparation: Dialyze the protein extensively against the ITC buffer. Dissolve the this compound in the same buffer. Determine the accurate concentrations of both protein and ligand.
-
Instrument Setup: Thoroughly clean the ITC cell and syringe. Set the experimental temperature (e.g., 25°C).
-
Loading: Load the protein solution (e.g., 10 µM) into the sample cell and the ligand solution (e.g., 100 µM) into the injection syringe.
-
Titration: Perform a series of small injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.
-
Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of ligand to protein and fit the data to a suitable binding model to determine the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.
Materials:
-
Purified wild-type or mutant PPARα LBD
-
This compound
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS)
-
SPR running buffer (e.g., HBS-EP+)
Protocol:
-
Chip Immobilization: Immobilize the purified PPARα LBD onto the sensor chip surface via amine coupling according to the manufacturer's instructions.
-
Analyte Preparation: Prepare a series of dilutions of this compound in the running buffer.
-
Binding Analysis: Inject the different concentrations of the ligand over the immobilized protein surface and a reference surface.
-
Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution.
-
Data Analysis: Subtract the reference channel data from the active channel data to obtain the specific binding sensorgrams. Fit the data to a kinetic model to determine the association (ka) and dissociation (kd) rate constants, and calculate the dissociation constant (Kd = kd/ka).
Thermal Shift Assay (TSA)
TSA, also known as differential scanning fluorimetry, measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). Ligand binding typically stabilizes the protein, resulting in an increase in its Tm.
Materials:
-
Purified wild-type or mutant PPARα LBD
-
This compound
-
SYPRO Orange fluorescent dye
-
Real-time PCR instrument
-
TSA buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
Protocol:
-
Reaction Setup: In a 96-well or 384-well PCR plate, mix the protein (e.g., 2 µM), SYPRO Orange dye (e.g., 5x concentration), and varying concentrations of this compound in the TSA buffer.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Fluorescence Monitoring: Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. Determine the change in Tm (ΔTm) in the presence of the ligand.
Conclusion
The combination of site-directed mutagenesis with biophysical binding assays provides a robust framework for dissecting the molecular determinants of this compound binding to proteins like PPARα. By systematically altering key amino acid residues and quantifying the impact on binding affinity and thermodynamics, researchers can gain valuable insights into the structure-function relationships governing these interactions. This knowledge is fundamental for understanding the physiological roles of branched-chain fatty acyl-CoAs and for the rational design of novel therapeutic agents targeting these pathways.
References
- 1. Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Identification of Binding Regions of Bilirubin in the Ligand-Binding Pocket of the Peroxisome Proliferator-Activated Receptor-A (PPARalpha) [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Expression and purification of the ligand-binding domain of peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Crystal Structures of the Human Peroxisome Proliferator-Activated Receptor (PPAR)α Ligand-Binding Domain in Complexes with a Series of Phenylpropanoic Acid Derivatives Generated by a Ligand-Exchange Soaking Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Mycolic Acid Precursors Using Thin-Layer Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycolic acids are long-chain α-alkyl, β-hydroxy fatty acids that are major and essential components of the cell envelope in Mycobacterium species, including the human pathogen Mycobacterium tuberculosis.[1][2] They form a crucial part of the mycobacterial cell wall, contributing to its low permeability, resistance to common antibiotics, and overall virulence.[1][2] The biosynthesis of mycolic acids is a complex process involving two distinct fatty acid synthase (FAS) systems, FAS-I and FAS-II.[3][4] This pathway is the target of several key anti-tubercular drugs, such as isoniazid.[5][6] Therefore, the analysis of mycolic acid precursors and intermediates is critical for understanding mycobacterial physiology and for the discovery and development of new drugs.[2]
Thin-Layer Chromatography (TLC) is a reliable, cost-effective, and rapid analytical technique widely used for the separation and identification of mycobacterial lipids, including different classes of mycolic acids and their precursors.[7][8][9] This application note provides detailed protocols for the extraction, derivatization, and analysis of mycolic acid methyl esters (MAMEs) by one- and two-dimensional TLC, methods for their visualization, and a summary of quantitative approaches.
Mycolic Acid Biosynthesis Pathway
Mycolic acid synthesis begins with the FAS-I system, which produces short-chain fatty acids (C16 to C26).[1][3] These are then elongated by the FAS-II system to form the long-chain meromycolate chain.[4][5] A final Claisen-type condensation reaction, catalyzed by the polyketide synthase Pks13, combines the meromycolate chain with a C26 fatty acid from the FAS-I system to produce the mature mycolic acid.[5][10] The pathway involves numerous precursors and intermediates that can be analyzed to study the efficacy of pathway-specific inhibitors.
References
- 1. journals.asm.org [journals.asm.org]
- 2. [PDF] Extraction and Purification of Mycobacterial Mycolic Acids | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. INHIBITION OF MYCOLIC ACID TRANSPORT ACROSS THE MYCOBACTERIUM TUBERCULOSIS PLASMA MEMBRANE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. Identification of mycobacteria by thin layer chromatographic analysis of mycolic acids and conventional biochemical method: four years of experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 16-Methylhenicosanoyl-CoA Extraction and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction and purification of 16-Methylhenicosanoyl-CoA, a very-long-chain fatty acyl-CoA (VLCFA-CoA). Given the limited specific data on this compound, the guidance provided is based on established protocols and challenges encountered with structurally similar VLCFA-CoAs.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in extracting and purifying this compound?
A1: The primary challenges stem from its inherent physicochemical properties as a very-long-chain fatty acyl-CoA:
-
Low Abundance: VLCFA-CoAs are typically present in low concentrations in biological samples, making detection and quantification difficult.
-
Instability: The thioester bond in acyl-CoAs is susceptible to chemical and enzymatic hydrolysis, especially at non-optimal pH and temperatures.
-
Hydrophobicity: The long hydrocarbon chain (C22) of this compound makes it highly hydrophobic, leading to poor solubility in aqueous solutions and a tendency to adsorb to surfaces.
-
Micelle Formation: Like other long-chain acyl-CoAs, it can form micelles in aqueous solutions, which can affect its behavior during extraction and chromatography.[1]
-
Co-extraction of Contaminants: Lipids and other hydrophobic molecules are often co-extracted, necessitating robust purification steps.
Q2: What is a suitable internal standard for the quantification of this compound?
A2: The ideal internal standard is a stable isotope-labeled version of this compound. However, due to its likely unavailability, odd-chain VLCFA-CoAs that are not naturally present in the sample, such as heptadecanoyl-CoA (C17:0) or nonadecanoyl-CoA (C19:0), are effective alternatives.
Q3: How should I store my samples to prevent degradation of this compound?
A3: To minimize degradation, process samples quickly and keep them on ice throughout the extraction procedure. For long-term storage, it is recommended to store the extracts as dry pellets at -80°C. Reconstitute the sample in a suitable solvent immediately before analysis.
Q4: Which analytical technique is best suited for the analysis of this compound?
A4: Liquid chromatography-mass spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), is the most sensitive and specific method for the analysis of VLCFA-CoAs. Reversed-phase chromatography is commonly employed for separation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal of this compound | Sample Degradation: The thioester bond is labile. | - Ensure rapid quenching of metabolic activity in tissues or cells. - Keep samples on ice or at 4°C during preparation. - Store purified extracts at -80°C. |
| Inefficient Extraction: The high hydrophobicity of the molecule hinders its extraction from the biological matrix. | - Use a robust extraction solvent mixture, such as a combination of isopropanol (B130326), acetonitrile (B52724), and an acidic buffer (e.g., potassium phosphate (B84403) buffer, pH 4.9). - Ensure thorough homogenization of the tissue or cell pellet. | |
| Poor Recovery from Solid-Phase Extraction (SPE): The analyte may be irreversibly bound to the SPE sorbent or lost during washing steps. | - Optimize the SPE protocol, including the choice of sorbent (e.g., C18) and the composition and volume of washing and elution solvents. - Consider alternative purification methods like liquid-liquid extraction. | |
| Adsorption to Surfaces: The hydrophobic nature of VLCFA-CoAs can lead to significant losses on plasticware and glassware. | - Use low-adsorption microcentrifuge tubes and pipette tips. - Silanize glassware to reduce active sites for adsorption. | |
| Poor Chromatographic Peak Shape (Tailing or Broadening) | Micelle Formation: At concentrations above the critical micelle concentration (CMC), acyl-CoAs can form aggregates. | - Dilute the sample before injection. - Optimize the mobile phase composition, for instance, by increasing the organic solvent content or adding a small amount of acid (e.g., acetic acid). |
| Secondary Interactions with Stationary Phase: The phosphate groups of the CoA moiety can interact with the silica (B1680970) backbone of the column. | - Use a column with end-capping to minimize silanol (B1196071) interactions. - Add a competing agent like a low concentration of a phosphate buffer to the mobile phase. | |
| Inaccurate Quantification | Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte in the mass spectrometer. | - Implement a thorough sample cleanup procedure (e.g., SPE). - Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. - Prepare calibration standards in a matrix that mimics the biological sample. |
| Non-linearity of Calibration Curve: This can occur at high concentrations due to detector saturation or at low concentrations due to adsorption losses. | - Extend the calibration curve to cover the expected concentration range of the sample. - Use a weighted linear regression for calibration. |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissues
This protocol is adapted from methods for the extraction of very-long-chain acyl-CoAs from tissues.
Materials:
-
Frozen tissue sample
-
Homogenizer (e.g., glass Dounce homogenizer)
-
Ice-cold 100 mM Potassium Phosphate Buffer (KH2PO4), pH 4.9
-
Isopropanol
-
Acetonitrile
-
Saturated Ammonium (B1175870) Sulfate (B86663) solution
-
Internal Standard (e.g., C17:0-CoA)
-
Centrifuge capable of 4°C and high speeds
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue powder in a pre-chilled homogenization tube.
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize the tissue thoroughly on ice.
-
Add 1 mL of isopropanol and homogenize again.
-
Add 2 mL of acetonitrile and 0.125 mL of saturated ammonium sulfate solution.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 2000 x g for 5 minutes at 4°C.
-
Carefully collect the upper organic phase containing the acyl-CoAs into a new tube.
-
Dry the extract under a stream of nitrogen gas.
-
Store the dried pellet at -80°C until purification and analysis.
Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE)
Materials:
-
Dried acyl-CoA extract
-
C18 SPE cartridge
-
100 mM Potassium Phosphate Buffer (KH2PO4), pH 4.9
-
Acetonitrile
-
Isopropanol
Procedure:
-
Condition the C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Reconstitute the dried acyl-CoA extract in 1 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 100 mM KH2PO4 buffer (pH 4.9) to remove polar impurities.
-
Wash the cartridge with 3 mL of a 20% acetonitrile solution in the same buffer to remove less hydrophobic impurities.
-
Elute the this compound with 2 mL of isopropanol.
-
Dry the eluate under a stream of nitrogen gas.
-
Reconstitute the purified extract in a suitable solvent for LC-MS analysis (e.g., 50:50 methanol:water).
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
References
Technical Support Center: Optimizing In Vitro Mycolic Acid Synthesis Assays
Welcome to the technical support center for in vitro mycolic acid synthesis assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered during these complex enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of an in vitro mycolic acid synthesis assay?
A1: The in vitro mycolic acid synthesis assay reconstitutes the mycobacterial mycolic acid biosynthesis pathway outside of the cell using purified enzymes or cell-free extracts. The assay typically measures the incorporation of a radiolabeled precursor, such as [1-14C]acetate or [14C]malonyl-CoA, into long-chain mycolic acids. This allows for the study of the enzymatic activities of the Fatty Acid Synthase-II (FAS-II) system and the final condensation reaction catalyzed by Pks13, as well as the screening of potential inhibitors.
Q2: What are the key enzymatic components of the mycolic acid biosynthesis pathway that I need to consider for my in vitro assay?
A2: The biosynthesis of mycolic acids involves two main systems: the Fatty Acid Synthase-I (FAS-I) system, which produces medium-chain fatty acids, and the FAS-II system, which elongates these precursors to the full-length meromycolate chain. The key enzymes in the FAS-II system include β-ketoacyl-ACP synthases (KasA and KasB), β-ketoacyl-ACP reductase (MabA), β-hydroxyacyl-ACP dehydratases (HadAB and HadBC), and enoyl-ACP reductase (InhA). The final condensation of the meromycolate chain with a C24-C26 fatty acid from the FAS-I system is catalyzed by the polyketide synthase Pks13.[1] For a fully reconstituted in vitro assay, purified and active forms of these enzymes are required.
Q3: What are the typical substrates and cofactors required for an in vitro mycolic acid synthesis assay?
A3: The specific substrates and cofactors can vary depending on the experimental setup, but generally include:
-
Carbon Source: A radiolabeled precursor, most commonly [1-14C]acetate or [14C]malonyl-CoA.
-
Acyl Carrier Protein (ACP): AcpM is the specific ACP for the mycobacterial FAS-II system.
-
Starter Unit: An acyl-CoA primer, such as palmitoyl-CoA, is required to initiate the elongation by the FAS-II system.
-
Elongation Unit: Malonyl-CoA provides the two-carbon units for fatty acid elongation.
-
Reducing Equivalents: NADPH is required for the reductive steps in the fatty acid synthesis cycle.
-
Divalent Cations: Divalent cations like Mg2+ or Mn2+ are often required for enzymatic activity.[2]
-
ATP: May be required for the activation of fatty acids.
Q4: How are the products of the in vitro assay typically analyzed?
A4: The primary method for analyzing the radiolabeled mycolic acid products is through thin-layer chromatography (TLC) followed by autoradiography. The synthesized mycolic acids are extracted from the reaction mixture, often derivatized to their methyl esters (MAMEs), and then separated by TLC. The radiolabeled spots corresponding to the different mycolic acid species can then be visualized by exposing the TLC plate to X-ray film or a phosphorimager screen. For more detailed quantitative analysis, high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) can be employed.[3][4][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro mycolic acid synthesis assays, categorized by the nature of the issue.
Enzyme and Reaction Condition Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low mycolic acid synthesis | 1. Inactive enzyme(s): One or more of the purified enzymes (KasA, KasB, MabA, HadAB/BC, InhA, Pks13) may have lost activity due to improper purification, storage, or handling. | 1. Verify the activity of each enzyme individually using a specific substrate where possible. Purify fresh batches of enzymes if necessary. Ensure proper storage conditions (typically -80°C in a suitable buffer with cryoprotectant). Avoid repeated freeze-thaw cycles. |
| 2. Sub-optimal assay conditions: The pH, temperature, or buffer composition may not be optimal for the multi-enzyme system. | 2. The optimal pH for a cell-free system has been reported to be around 6.4.[2] Perform a pH and temperature optimization matrix to determine the ideal conditions for your reconstituted system. Ensure all buffer components are at the correct final concentration. | |
| 3. Missing essential cofactors: The reaction may lack necessary cofactors such as NADPH, Mg2+, or Mn2+. | 3. Double-check the composition of your reaction buffer and ensure all necessary cofactors are present at their optimal concentrations. | |
| 4. Degraded substrates: Substrates like acyl-CoA or malonyl-CoA can degrade over time. | 4. Use freshly prepared or properly stored substrates. Aliquot substrates to avoid repeated freeze-thaw cycles. | |
| Inconsistent results between experiments | 1. Pipetting errors: Inaccurate pipetting, especially of enzymes or radiolabeled substrates, can lead to significant variability. | 1. Use calibrated pipettes and prepare a master mix of common reagents to minimize pipetting variations. |
| 2. Enzyme instability: The stability of the purified enzymes may vary between batches or over time. | 2. Perform quality control on each new batch of purified enzymes. Include a positive control with a known inhibitor to assess the dynamic range of the assay. | |
| 3. Variability in radiolabeled precursor: The specific activity of the radiolabeled substrate may differ between lots. | 3. Note the specific activity of each new batch of radiolabeled substrate and adjust calculations accordingly. |
Product Analysis (TLC/HPLC) Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking or elongated spots on TLC plate | 1. Sample overload: Too much sample has been applied to the TLC plate. | 1. Dilute the sample before spotting it on the TLC plate.[6] |
| 2. Inappropriate solvent system: The mobile phase is not providing good separation of the mycolic acid species. | 2. Optimize the solvent system. A common system for mycolic acid methyl esters is a mixture of petroleum ether and acetone. | |
| 3. Presence of salts or detergents in the sample: These can interfere with the chromatographic separation. | 3. Ensure the sample is properly extracted and washed to remove any interfering substances before spotting. | |
| No visible spots on the autoradiogram | 1. Low incorporation of radiolabel: The enzymatic reaction was inefficient (see "No or very low mycolic acid synthesis" above). | 1. Troubleshoot the enzymatic reaction to improve product yield. |
| 2. Insufficient exposure time: The exposure time for the autoradiography was too short to detect the low levels of radioactivity. | 2. Increase the exposure time of the TLC plate to the X-ray film or phosphorimager screen. | |
| 3. Sample too dilute: The concentration of the radiolabeled product in the spotted sample is below the limit of detection. | 3. Concentrate the sample before spotting it on the TLC plate.[6] | |
| Unexpected spots or peaks | 1. Contamination: The reaction may be contaminated with other enzymes or lipids. | 1. Ensure the purity of all enzymes and reagents. Run a negative control reaction without one of the essential enzymes to identify any background products. |
| 2. Side reactions: The enzymes may be catalyzing unexpected side reactions under the in vitro conditions. | 2. Analyze the unexpected products by mass spectrometry to identify their chemical structure. This may provide insights into the enzymatic activity. | |
| 3. Incomplete derivatization: If derivatizing to MAMEs, the reaction may be incomplete, leading to the presence of free mycolic acids. | 3. Optimize the derivatization protocol to ensure complete conversion to methyl esters. |
Data Presentation
Table 1: Key Parameters for Optimizing In Vitro Mycolic Acid Synthesis Assay
| Parameter | Typical Range/Condition | Considerations |
| pH | 6.0 - 7.5 | Optimal pH can be enzyme-specific. A pH of 6.4 has been reported as optimal for a cell-free system.[2] |
| Temperature | 30 - 37 °C | The optimal temperature will depend on the stability and activity of the purified enzymes. |
| Enzyme Concentration | Varies (nM to µM range) | The concentration of each enzyme needs to be empirically determined to ensure it is not rate-limiting. |
| Substrate Concentration | ||
| - Acyl-CoA primer | 10 - 50 µM | The choice of acyl-CoA primer (e.g., palmitoyl-CoA) can influence the type of mycolic acids synthesized. |
| - Malonyl-CoA | 50 - 200 µM | Ensure malonyl-CoA is in excess to drive the elongation reactions. |
| - [14C]acetate or [14C]malonyl-CoA | 1 - 10 µCi | The amount of radiolabel will determine the signal strength. Adjust based on the efficiency of the reaction. |
| Cofactor Concentration | ||
| - NADPH | 0.5 - 2 mM | Essential for the reductive steps of the FAS-II cycle. |
| - Mg2+ / Mn2+ | 1 - 10 mM | Divalent cations are often required for the activity of the synthases and other enzymes.[2] |
| Incubation Time | 30 min - 4 hours | The reaction should be stopped within the linear range of product formation. |
Experimental Protocols
Generalized Protocol for In Vitro Mycolic Acid Synthesis Assay
This protocol provides a general framework. Specific concentrations of enzymes and substrates should be optimized for each reconstituted system.
-
Enzyme Preparation: Purify the required enzymes of the FAS-II system (KasA, KasB, MabA, HadAB, HadBC, InhA) and Pks13 from Mycobacterium tuberculosis or a suitable expression system. Ensure the enzymes are active and stored under appropriate conditions.[7]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical reaction mixture (50-100 µL) may contain:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Purified FAS-II enzymes and Pks13 (empirically determined concentrations)
-
Acyl carrier protein (AcpM)
-
Acyl-CoA primer (e.g., 20 µM palmitoyl-CoA)
-
Malonyl-CoA (e.g., 100 µM)
-
NADPH (e.g., 1 mM)
-
Mg2+ or Mn2+ (e.g., 5 mM)
-
Radiolabeled precursor (e.g., 5 µCi [1-14C]acetate or [14C]malonyl-CoA)
-
-
Initiation of Reaction: Initiate the reaction by adding one of the key components (e.g., the enzyme mixture or the radiolabeled precursor) and transfer the tube to a water bath set at the optimal temperature (e.g., 37°C).
-
Incubation: Incubate the reaction for a predetermined time (e.g., 1-2 hours), ensuring the reaction is within the linear range of product formation.
-
Termination of Reaction: Stop the reaction by adding a quenching solution, such as a mixture of chloroform (B151607) and methanol.
-
Lipid Extraction: Extract the lipids from the reaction mixture. This typically involves a biphasic extraction with chloroform/methanol/water.
-
Saponification and Derivatization: Saponify the extracted lipids to release the mycolic acids. The free mycolic acids are then derivatized to their methyl esters (MAMEs) using a reagent like diazomethane (B1218177) or by acid-catalyzed methylation.
-
TLC Analysis: Spot the derivatized lipid extract onto a silica (B1680970) gel TLC plate. Develop the plate in an appropriate solvent system (e.g., petroleum ether:acetone, 95:5, v/v).
-
Autoradiography: Dry the TLC plate and expose it to an X-ray film or a phosphorimager screen to visualize the radiolabeled mycolic acid products.
-
Quantification: Quantify the radioactivity in the spots corresponding to the different mycolic acid species using densitometry or by scraping the silica from the plate and performing scintillation counting.
Mandatory Visualizations
Caption: Mycolic Acid Biosynthesis Pathway.
Caption: In Vitro Mycolic Acid Synthesis Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro synthesis of mycolic acids by the fluffy layer fraction of Bacterionema matruchotii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mycolic Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. In vitro effect of ursolic acid on the inhibition of Mycobacterium tuberculosis and its cell wall mycolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of mycolic acids in different mycobacterial species by standard addition method through liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Reversed Phase Ultra-High-Performance Liquid Chromatography-Data Independent Mass Spectrometry Method for the Rapid Identification of Mycobacterial Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and biochemical characterization of the Mycobacterium tuberculosis beta-ketoacyl-acyl carrier protein synthases KasA and KasB - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Long-Chain Acyl-CoAs by Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of long-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the complexities of long-chain acyl-CoA analysis.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the extraction, separation, and detection of long-chain acyl-CoAs.
Sample Preparation and Extraction
Q1: My recovery of long-chain acyl-CoAs is consistently low. What are the potential causes and how can I improve it?
A1: Low recovery is a common issue stemming from the inherent instability of long-chain acyl-CoAs. Here are several factors to consider:
-
Sample Handling: These molecules are highly susceptible to enzymatic and chemical degradation. It is critical to flash-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C.[1] Avoid repeated freeze-thaw cycles.[1] Whenever possible, work quickly and keep samples on ice throughout the extraction process.[1]
-
Incomplete Cell Lysis: Ensure thorough homogenization of the tissue. A glass homogenizer is often more effective for complete tissue disruption.[1] The ratio of extraction solvent to tissue weight should be optimized; a 20-fold excess of solvent is a good starting point.[1]
-
Extraction Protocol: The choice of extraction method is crucial. A widely used and effective method involves homogenization in an acidic buffer (e.g., 100 mM potassium phosphate, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[1][2][3] Subsequent purification using solid-phase extraction (SPE), particularly with weak anion exchange columns, can significantly improve recovery and purity.[1]
Q2: What is the best way to store biological samples to ensure the stability of long-chain acyl-CoAs?
A2: For optimal preservation, biological samples should be rapidly frozen in liquid nitrogen immediately upon collection.[1] Subsequent storage at -80°C is essential to minimize enzymatic activity and chemical degradation.[1] It is also crucial to minimize the number of freeze-thaw cycles the samples undergo.[1]
Chromatography
Q3: I'm observing poor peak shape, including significant peak tailing, for my long-chain acyl-CoA analytes. What can I do to improve this?
A3: Peak tailing is a frequent challenge in the chromatography of acyl-CoAs. Here are some troubleshooting steps:
-
Mobile Phase pH: The pH of the mobile phase is critical. Using a high pH mobile phase, such as 15 mM ammonium (B1175870) hydroxide (B78521) in water and acetonitrile, can improve peak shape and resolution on a C18 reversed-phase column.[2][4]
-
Column Choice: A C8 or C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.[2][4] Ensure the column is not degraded and is properly equilibrated before each run.
-
Sample Matrix Effects: Residual biological materials from the sample extract can accumulate on the column and lead to distorted peak shapes over time.[5] Implementing a robust solid-phase extraction (SPE) cleanup step during sample preparation can help minimize these matrix effects.[1] Regular column washing is also recommended.
Mass Spectrometry
Q4: I am having trouble with the sensitivity and specificity of my long-chain acyl-CoA detection. What are the optimal mass spectrometry parameters?
A4: For sensitive and specific detection of long-chain acyl-CoAs, a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used.[2][4]
-
Ionization Mode: Positive ESI mode is generally preferred for the analysis of long-chain acyl-CoAs.[2][4][6]
-
Detection Method: Selected Reaction Monitoring (SRM) is a highly sensitive and specific method for quantification.[2] This involves monitoring a specific precursor ion to product ion transition for each analyte.
-
Characteristic Fragmentation: Long-chain acyl-CoAs exhibit characteristic fragmentation patterns. A common approach is to monitor the neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) fragment.[4][5][7][8] Alternatively, monitoring for the fragment ion at m/z 428, representing the CoA moiety, can be used.[7]
Quantitative Data Summary
The recovery of long-chain acyl-CoAs is highly dependent on the extraction methodology and the tissue type. The following table summarizes reported recovery rates from various methods.
| Extraction Method | Tissue Type | Reported Recovery Rate | Reference |
| Solvent Extraction with SPE | Various | Not specified, but SPE is noted to increase recovery | [1] |
| Modified Solvent Extraction with SPE | Tissue | 70-80% | [3] |
| Fast SPE Method | Rat Liver | Validation accuracies of 94.8% to 110.8% | [4] |
For quantitative analysis, it is essential to construct a standard curve for each analyte. A typical calibration curve for long-chain acyl-CoAs ranges from 1.56 ng to 100 ng per 50 μl.[2]
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods and is suitable for a variety of tissue types.[1][2]
Materials:
-
Frozen tissue sample (~40-100 mg)
-
Glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
Procedure:
-
Homogenization:
-
Weigh approximately 40-100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer on ice, add the tissue to 0.5-2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly.
-
Add an equal volume of ACN:Isopropanol (3:1 v/v) and homogenize again.[2]
-
-
Extraction:
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column with methanol, followed by 2% formic acid, and then equilibrate with the extraction buffer.
-
Load the combined supernatant onto the SPE column.
-
Wash the column with the extraction buffer, followed by a methanol/water mixture.
-
Elute the long-chain acyl-CoAs with a solution of 5% ammonium hydroxide in methanol.
-
-
Sample Concentration:
-
Dry the eluted sample under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol/water mixture).[1]
-
Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs
This protocol outlines a general method for the analysis of long-chain acyl-CoAs using UPLC/MS/MS.[2][4]
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C8, 1.7 µm, 2.1 x 150 mm (or equivalent C18 column).[2]
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[2]
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Gradient:
-
Start at 20% B.
-
Increase to 45% B over 2.8 min.
-
Decrease to 25% B over 0.2 min.
-
Increase to 65% B over 1 min.
-
Decrease to 20% B over 0.5 min.[2]
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2][4]
-
Scan Type: Selected Reaction Monitoring (SRM).[2]
-
Precursor and Product Ions: Determined for each specific long-chain acyl-CoA and the internal standard. A common strategy is to monitor the neutral loss of 507 Da.[4][5][7][8]
Visualizations
Caption: Experimental workflow for long-chain acyl-CoA analysis.
Caption: Troubleshooting decision tree for common analysis issues.
Caption: Role of long-chain acyl-CoAs in insulin resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: 16-Methylhenicosanoyl-CoA Standards
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 16-Methylhenicosanoyl-CoA standards. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound standards?
A1: For long-term storage, it is recommended to dissolve this compound in a slightly acidic aqueous buffer (pH 4.0-6.8) mixed with an organic solvent. A common practice for long-chain acyl-CoAs is to use a mixture of aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724). For immediate use, reconstitution in ultrapure water is also an option, but prolonged storage in neutral or alkaline aqueous solutions should be avoided due to the risk of hydrolysis.
Q2: What are the optimal storage temperatures for this compound standards?
A2: For long-term stability, this compound standards, both in solid form and in solution, should be stored at -20°C or ideally at -80°C. To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before freezing. For short-term storage of a working solution (e.g., during an experiment), keeping the solution on ice or at 4°C is advisable.
Q3: How stable is the thioester bond in this compound?
A3: The thioester bond in acyl-CoA molecules is susceptible to hydrolysis, particularly in neutral to alkaline conditions (pH > 7) and at elevated temperatures. The rate of hydrolysis increases with both increasing pH and temperature. In acidic conditions (pH 4-6), the thioester bond is significantly more stable.
Q4: Can I expect this compound to be stable in my biological samples during extraction?
A4: Long-chain acyl-CoAs are known to be unstable in biological matrices due to both chemical and enzymatic degradation. It is crucial to work quickly, keep samples on ice at all times, and use an acidic extraction buffer (e.g., potassium phosphate (B84403) buffer at pH 4.9) to minimize degradation. Flash-freezing tissue samples in liquid nitrogen immediately after collection and storing them at -80°C is the best practice if immediate processing is not possible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in enzymatic assays. | Degradation of the this compound standard. | - Prepare fresh working solutions of the standard for each experiment. - Verify the storage conditions of your stock solution (temperature, solvent pH). - Perform a stability check of your standard using the HPLC protocol provided below. |
| Low recovery of this compound after sample preparation. | Hydrolysis of the thioester bond during sample handling. | - Ensure all steps are performed on ice. - Use a pre-chilled, acidic homogenization buffer. - Minimize the time between sample collection and extraction. |
| Appearance of extra peaks in HPLC/LC-MS analysis. | Degradation products (e.g., free fatty acid, Coenzyme A). | - Confirm the identity of the extra peaks using mass spectrometry if possible. - Review your sample handling and storage procedures to identify potential sources of degradation. - Prepare and analyze a fresh standard to compare with the stored one. |
| Difficulty dissolving the standard. | The long acyl chain imparts hydrophobicity. | - Use a solvent mixture containing an organic component (e.g., 50% methanol or acetonitrile in an acidic buffer). - Gentle vortexing or sonication may aid in dissolution. |
Stability of Long-Chain Acyl-CoA Standards: A Qualitative Overview
| Storage Condition | Parameter | Expected Stability | Rationale |
| Solid | Temperature | High | In the absence of moisture, the solid form is generally stable when stored at low temperatures. |
| Solution | Temperature | Low at room temp, Moderate at 4°C, High at -20°C to -80°C | Hydrolysis is a temperature-dependent reaction. Lowering the temperature significantly slows down the degradation rate. |
| Solution | pH | Low at pH > 7, Moderate at pH 7, High at pH 4-6 | The thioester bond is susceptible to base-catalyzed hydrolysis. Acidic conditions stabilize the molecule. |
| Solution | Solvent | Varies | Aqueous solutions, especially at neutral or alkaline pH, can promote hydrolysis. The presence of organic co-solvents can influence stability. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Pre-analysis: Briefly centrifuge the vial containing the solid this compound to ensure all the powder is at the bottom.
-
Solvent Preparation: Prepare a stock solution solvent of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) buffer, adjusted to pH 4.0 with acetic acid.
-
Dissolution: Add the appropriate volume of the prepared solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Mixing: Vortex the vial for 1-2 minutes to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, low-retention microcentrifuge tubes. Store the aliquots at -80°C.
Protocol for Assessing the Stability of this compound by HPLC
This protocol provides a framework for a stability-indicating HPLC method. The exact conditions may need to be optimized for your specific HPLC system and column.
-
Preparation of Stability Samples:
-
Prepare solutions of this compound at a known concentration (e.g., 100 µM) in different buffers (e.g., pH 4.0, pH 7.0, and pH 9.0).
-
Divide each solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Store the aliquots at the desired temperatures to be tested (e.g., 4°C and 25°C).
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 75 mM Potassium Phosphate (KH2PO4), pH 4.9.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 40% B
-
30-35 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
At each time point, inject the corresponding sample onto the HPLC.
-
Record the peak area of the this compound peak.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Plot the percentage remaining versus time to determine the degradation rate.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Primary degradation pathway of this compound via hydrolysis.
Improving the sensitivity of 16-Methylhenicosanoyl-CoA detection in complex samples
Welcome to the technical support center for the sensitive detection of 16-Methylhenicosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the analysis of this very-long-chain branched fatty acyl-CoA in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for the highly sensitive and selective quantification of this compound?
A1: The gold standard for the quantitative analysis of this compound in complex biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This technique offers superior sensitivity and selectivity, which is crucial for distinguishing the target analyte from a complex background. By employing Multiple Reaction Monitoring (MRM), it is possible to specifically detect the transition of the precursor ion to a characteristic product ion, thereby minimizing matrix interference.
Q2: How can I determine the precursor and product ions for the MRM analysis of this compound?
A2: The precursor and product ions can be predicted based on the known fragmentation patterns of acyl-CoAs in positive ion mode mass spectrometry. Acyl-CoAs typically undergo a characteristic neutral loss of the 3'-phospho-ADP moiety, which has a mass of 507.3 Da.
-
This compound Structure:
-
Fatty Acyl Chain: 16-Methylhenicosanoic acid (C22H44O2)
-
Molecular Weight of Fatty Acid: 340.6 g/mol
-
Coenzyme A Moiety (C21H35N7O16P3S): 767.5 g/mol
-
-
Calculation:
-
Molecular Weight of this compound: 340.6 + 767.5 - 18.0 (loss of H2O during esterification) = 1108.1 g/mol
-
Precursor Ion ([M+H]⁺): 1109.1 m/z
-
Product Ion ([M+H-507.3]⁺): 1109.1 - 507.3 = 601.8 m/z
-
Therefore, the primary MRM transition to monitor for this compound is 1109.1 -> 601.8 .
Q3: Which internal standard is most appropriate for the quantification of this compound?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as ¹³C- or ²H-labeled this compound. However, due to the commercial unavailability of such a standard, a suitable alternative is an odd-chain fatty acyl-CoA that is not endogenously present in the sample. Heptadecanoyl-CoA (C17:0-CoA) is a commonly used internal standard for the analysis of long-chain acyl-CoAs.[2]
Q4: What are the critical steps in sample preparation to ensure high recovery and prevent degradation of this compound?
A4: Due to the inherent instability of long-chain acyl-CoAs, proper sample handling is paramount. Key steps include:
-
Rapid Quenching: Immediately freeze tissue samples in liquid nitrogen upon collection to halt enzymatic activity.
-
Low-Temperature Processing: Perform all subsequent steps, including homogenization and extraction, on ice to minimize degradation.
-
Effective Lysis and Protein Precipitation: Homogenize frozen tissue in an acidic buffer (e.g., 100 mM potassium phosphate, pH 4.9) followed by protein precipitation with a strong acid like 5-sulfosalicylic acid (SSA) or by solvent extraction with acetonitrile (B52724)/isopropanol (B130326).
-
Purification: Employ solid-phase extraction (SPE) with a weak anion exchange or C18 cartridge to remove interfering substances and concentrate the analyte.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | Analyte Degradation | Ensure samples are processed quickly and kept on ice at all times. Use fresh, high-purity solvents and store extracts at -80°C. |
| Inefficient Extraction | Optimize the homogenization process to ensure complete tissue disruption. A glass homogenizer is often more effective than plastic pestles. Ensure the solvent-to-tissue ratio is sufficient (e.g., 20-fold excess). | |
| Poor Recovery from SPE | Condition and equilibrate the SPE cartridge according to the manufacturer's protocol. Optimize the wash and elution steps to prevent premature elution or incomplete recovery of the analyte. | |
| Poor Chromatographic Peak Shape (Tailing, Broadening) | Suboptimal Mobile Phase pH | For reversed-phase chromatography of acyl-CoAs, using a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can significantly improve peak shape.[3] |
| Column Overloading | Reduce the amount of sample injected onto the column. | |
| Secondary Interactions with Column Hardware | Use a column with bio-inert surfaces or add a chelating agent like EDTA to the mobile phase to minimize interactions with metal surfaces. | |
| High Background Noise or Matrix Effects | Insufficient Sample Cleanup | Incorporate a solid-phase extraction (SPE) step to remove salts, phospholipids, and other interfering compounds. |
| Co-eluting Contaminants | Optimize the chromatographic gradient to achieve better separation of this compound from matrix components. | |
| Inconsistent or Non-Reproducible Quantification | Inconsistent Internal Standard Addition | Add the internal standard at the very beginning of the sample preparation process (to the homogenization buffer) to account for variability in extraction efficiency. |
| Calibration Curve Issues | Prepare calibration standards in a matrix that closely matches the biological samples to account for matrix effects. Use a weighted linear regression (e.g., 1/x) for improved accuracy at lower concentrations. |
Data Presentation
Table 1: MRM Parameters for this compound Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 1109.1 | 601.8 | 100 | 45-55 (Optimize experimentally) |
| Heptadecanoyl-CoA (Internal Standard) | 1026.0 | 518.7 | 100 | 40-50 (Optimize experimentally) |
Table 2: Comparison of Extraction Methods for Long-Chain Acyl-CoAs
| Extraction Method | Typical Recovery Rate (%) | Key Advantages | Key Disadvantages |
| Solvent Precipitation with Acetonitrile/Isopropanol followed by SPE | 70-80%[4] | High reproducibility, good for a wide range of acyl-CoAs. | Multi-step process, requires SPE for cleanup. |
| Protein Precipitation with 5-Sulfosalicylic Acid (SSA) | Varies, can be lower for very-long-chain species | Simple, single-step deproteinization. | May have lower recovery for hydrophobic long-chain acyl-CoAs. |
| Liquid-Liquid Extraction (Bligh-Dyer) | 60-70% | Good for separating lipids from aqueous components. | Can be less efficient for highly polar acyl-CoAs. |
Table 3: Typical Performance Characteristics of LC-MS/MS Methods for Long-Chain Acyl-CoAs
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 2 - 10 nM | [5][6] |
| Limit of Quantification (LOQ) | 5 - 30 nM | [5][6] |
| Linear Dynamic Range | 3-4 orders of magnitude | |
| Inter-day Precision (%RSD) | < 15% | [3] |
| Intra-day Precision (%RSD) | < 10% | [3] |
| Accuracy (% Recovery) | 85 - 115% | [3][5] |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Samples
This protocol is adapted from methods optimized for long-chain acyl-CoA analysis.
Materials:
-
Frozen tissue sample (~50 mg)
-
Glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Heptadecanoyl-CoA (internal standard)
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Elution and wash solutions for SPE (e.g., methanol, 2% formic acid, 2% and 5% ammonium hydroxide)
Procedure:
-
Homogenization: In a pre-chilled glass homogenizer on ice, add the frozen tissue to 1 mL of ice-cold KH2PO4 buffer containing the internal standard. Homogenize until no visible tissue fragments remain.
-
Solvent Extraction: Add 1 mL of isopropanol and homogenize further. Add 2 mL of acetonitrile and 0.125 mL of saturated ammonium sulfate. Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 1,900 x g for 5 minutes at 4°C. Transfer the upper organic phase to a new tube.
-
SPE Cleanup: a. Condition the weak anion exchange SPE column according to the manufacturer's instructions. b. Load the organic extract onto the column. c. Wash the column with acetonitrile, followed by a mild acidic wash (e.g., 2% formic acid in methanol) to remove neutral and cationic interferences. d. Elute the acyl-CoAs with a basic solution (e.g., 2-5% ammonium hydroxide (B78521) in methanol).
-
Sample Concentration: Dry the eluted sample under a stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for the extraction and analysis of this compound.
Caption: Troubleshooting logic for low analyte signal.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low yields in the chemical synthesis of 16-Methylhenicosanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the chemical synthesis of 16-Methylhenicosanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for low yields in the synthesis of this compound?
A1: Low yields in the synthesis of long-chain, branched fatty acyl-CoAs like this compound can stem from several factors:
-
Incomplete activation of the carboxylic acid: The initial step of activating the fatty acid is crucial. Incomplete activation leads to unreacted starting material.
-
Side reactions: The activating agent, often N,N'-Carbonyldiimidazole (CDI), can participate in side reactions if not used under optimal conditions.
-
Steric hindrance: The branched nature of 16-methylhenicosanoic acid can sterically hinder the approach of the bulky Coenzyme A molecule.
-
Hydrolysis of the acyl-CoA product: The thioester bond in the final product is susceptible to hydrolysis, especially in the presence of water.
-
Difficulties in purification: The amphipathic nature of the product can make separation from starting materials and byproducts challenging, leading to product loss during purification.
-
Low solubility of starting materials: Long-chain fatty acids and Coenzyme A have limited solubility in many organic solvents, which can impede the reaction.
Q2: Which method is recommended for the synthesis of this compound?
A2: A widely used and effective method for the synthesis of long-chain fatty acyl-CoAs is the activation of the carboxylic acid with N,N'-Carbonyldiimidazole (CDI) to form an acyl-imidazolide, followed by reaction with Coenzyme A. This method is generally performed under anhydrous conditions to prevent hydrolysis.
Q3: How can I improve the solubility of my starting materials?
A3: To improve the solubility of 16-methylhenicosanoic acid, consider using anhydrous aprotic polar solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). For Coenzyme A, which is often a salt, dissolving it in a small amount of aqueous buffer and then adding it to the reaction mixture (while carefully controlling the pH and minimizing water content) is a common strategy. Alternatively, forming a salt of Coenzyme A with a more organic-soluble counter-ion can be explored.
Troubleshooting Guides
Issue 1: Low Conversion of 16-Methylhenicosanoic Acid
Symptoms:
-
TLC or LC-MS analysis of the reaction mixture shows a significant amount of unreacted 16-methylhenicosanoic acid.
-
The yield of the final product is consistently low, even after extended reaction times.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Activation | Increase the molar excess of CDI to 1.5-2.0 equivalents relative to the fatty acid. | Ensures complete conversion of the carboxylic acid to the more reactive acyl-imidazolide intermediate. |
| Moisture in Reaction | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. | CDI and the acyl-imidazolide intermediate are sensitive to moisture and can be hydrolyzed, preventing the reaction from proceeding. |
| Insufficient Reaction Time for Activation | Increase the activation time to 1-2 hours at room temperature before adding Coenzyme A. | Allows for the complete formation of the acyl-imidazolide. |
Issue 2: Formation of Side Products
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material or the desired product.
-
Difficulty in purifying the final product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Reaction of CDI with Coenzyme A | Add CDI to the fatty acid first and allow for complete activation before introducing Coenzyme A. | This ensures that the CDI is consumed in the activation step and is not available to react with the thiol group of Coenzyme A. |
| Formation of Urea Byproducts | After the activation step, consider removing excess CDI by quenching with a small amount of water (if the reaction is not overly sensitive) or by using a scavenger resin. | Excess CDI can lead to the formation of urea-based byproducts that can complicate purification. |
| Degradation of Product | Maintain a slightly acidic to neutral pH (6.5-7.5) during the reaction and workup. Avoid strongly basic conditions. | The thioester bond of the acyl-CoA is more stable at a slightly acidic to neutral pH. |
Experimental Protocols
Generalized Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific experimental conditions.
Materials:
-
16-methylhenicosanoic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Coenzyme A (free acid or lithium salt)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol
-
Diethyl Ether
-
0.1 M Citric Acid solution
Procedure:
-
Activation of 16-Methylhenicosanoic Acid:
-
Dissolve 16-methylhenicosanoic acid (1 equivalent) in anhydrous THF in an oven-dried, argon-flushed flask.
-
Add CDI (1.5 equivalents) to the solution and stir at room temperature for 1-2 hours. Monitor the reaction by TLC to confirm the disappearance of the starting fatty acid.
-
-
Preparation of Coenzyme A Solution:
-
In a separate flask, dissolve Coenzyme A (1.2 equivalents) in a minimal amount of cold, degassed 0.1 M citric acid buffer (pH ~6.5).
-
-
Coupling Reaction:
-
Slowly add the Coenzyme A solution to the activated fatty acid mixture with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours or overnight.
-
-
Workup and Purification:
-
Quench the reaction by adding a small amount of methanol.
-
Remove the THF under reduced pressure.
-
Wash the aqueous residue with diethyl ether to remove any unreacted fatty acid and other nonpolar impurities.
-
The aqueous layer containing the this compound can then be purified by reverse-phase HPLC.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Protocol refinement for quantifying 16-Methylhenicosanoyl-CoA by LC-MS
Technical Support Center: Quantification of 16-Methylhenicosanoyl-CoA
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the quantitative analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS). Given the unique structure of this very-long-chain branched fatty acyl-CoA, this guide is synthesized from established methods for similar long-chain and very-long-chain acyl-CoAs.
Part 1: Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the extraction, separation, and detection of long-chain acyl-CoAs.
Q1: My signal intensity for this compound is extremely low or undetectable. What are the potential causes?
A1: Low signal intensity is a frequent challenge. Consider the following causes and solutions:
-
Analyte Degradation: Acyl-CoAs are highly susceptible to chemical and enzymatic hydrolysis.
-
Inefficient Extraction: The long alkyl chain of this compound makes it lipophilic, requiring optimized extraction from complex biological matrices.
-
Solution: Ensure thorough sample homogenization. A glass homogenizer is often more effective for tissue samples.[1][2] Use an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) during homogenization to improve stability, followed by extraction with organic solvents like acetonitrile (B52724) or isopropanol.[1][2]
-
-
Poor Ionization: The large and complex structure may not ionize efficiently in the MS source.
-
Suboptimal Reconstitution Solvent: The solvent used to redissolve the dried extract is critical for analyte stability and compatibility with the LC mobile phase.
-
Solution: For long-chain acyl-CoAs, a reconstitution solvent containing a higher percentage of organic solvent, such as 50 mM ammonium (B1175870) acetate (B1210297) with 20% acetonitrile, is recommended to ensure solubility.[5][6]
-
Q2: I'm observing significant peak tailing and poor chromatographic resolution. How can I improve this?
A2: Poor peak shape is common for long-chain acyl-CoAs due to their amphipathic nature.
-
Mobile Phase pH: The pH of the mobile phase significantly impacts the charge state and retention of acyl-CoAs.
-
Column Choice: The stationary phase of the LC column is crucial.
-
Gradient Optimization: A generic gradient may not be suitable.
-
Solution: Optimize the elution gradient. A shallow gradient with a slow increase in the organic phase (acetonitrile) can significantly improve the separation of structurally similar long-chain acyl-CoAs.
-
Q3: How do I determine the correct Multiple Reaction Monitoring (MRM) transitions for this compound?
A3: A key feature of acyl-CoA fragmentation in positive ion mode is the characteristic neutral loss of the 3'-phospho-ADP moiety (507 Da).[4][9][10]
-
Calculate the Precursor Ion (Q1): First, determine the exact mass of this compound ([M+H]⁺).
-
Henicosanoic Acid (C21H42O2) + Methyl group (CH2) = C22H44O2
-
Coenzyme A (C21H36N7O16P3S)
-
This compound (C43H80N7O17P3S)
-
Monoisotopic Mass = 1095.46 Da
-
Precursor Ion [M+H]⁺ = 1096.46 m/z
-
-
Determine the Product Ion (Q3): The most common and reliable product ion results from the neutral loss of 507 Da.
-
Product Ion = 1096.46 - 507.0 = 589.46 m/z
-
-
Primary MRM Transition: The primary MRM transition to monitor will be 1096.46 -> 589.46 .
-
Optimization: Infuse a standard (if available) or a well-characterized sample extract to optimize collision energy (CE) and declustering potential (DP) for this specific transition to maximize signal intensity.
Q4: My acyl-CoA standards seem to degrade quickly, affecting my calibration curve. How can I ensure their stability?
A4: Acyl-CoA standards are notoriously unstable.
-
Storage: Store stock solutions in an appropriate solvent (e.g., methanol/chloroform) at -80°C.
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock.[3] Acyl-CoAs are unstable in aqueous solutions and at room temperature.[11][12]
-
Reconstitution and Autosampler Conditions: Reconstitute dried standards and samples in a buffered solution (e.g., 50 mM ammonium acetate) immediately before analysis.[5] Keep the autosampler at a low temperature (e.g., 4°C) during the analytical run.[5]
Part 2: Experimental Protocol
This protocol provides a refined methodology for the extraction and LC-MS/MS quantification of this compound from biological tissues.
Sample Preparation and Extraction
This procedure combines solvent extraction with solid-phase extraction (SPE) for high purity and recovery.[1][2]
-
Homogenization:
-
Weigh ~100 mg of flash-frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 2 mL of ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer (pH 4.9).
-
Add an appropriate internal standard (e.g., Heptadecanoyl-CoA) to the buffer before homogenization.
-
Homogenize thoroughly on ice until no visible tissue fragments remain.
-
-
Solvent Extraction:
-
Add 2 mL of 2-propanol to the homogenate and briefly homogenize again.
-
Add 4 mL of acetonitrile (ACN), vortex vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Use a weak anion exchange (WAX) SPE column.
-
Condition: Wash the column with 2 mL of methanol, followed by 2 mL of water.
-
Equilibrate: Equilibrate the column with 2 mL of the extraction supernatant solvent (KH2PO4:Isopropanol:ACN mix).
-
Load: Load the sample supernatant onto the column.
-
Wash: Wash the column with 2 mL of the extraction solvent, followed by 2 mL of water, and finally 2 mL of methanol.
-
Elute: Elute the acyl-CoAs with 1.5 mL of 2% ammonium hydroxide (B78521) in methanol.
-
-
Sample Concentration:
-
Dry the eluted sample under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 50-100 µL of 50 mM ammonium acetate in 20% acetonitrile for LC-MS analysis.[5]
-
LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Column: C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 3 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium hydroxide (pH 10.5).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.2 mL/min.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: Linear gradient from 20% to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 20% B (re-equilibration)
-
-
-
Mass Spectrometry (MS):
Part 3: Data Presentation
Quantitative data should be summarized for clarity and comparison. Below are templates for presenting calibration, precision, and sample quantification data.
Table 1: Calibration Curve for this compound This table illustrates an example 8-point calibration curve. Linearity should be assessed by the coefficient of determination (R²).
| Concentration (pmol) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.025 |
| 0.5 | 0.130 |
| 1.0 | 0.255 |
| 5.0 | 1.280 |
| 10.0 | 2.610 |
| 25.0 | 6.450 |
| 50.0 | 13.050 |
| 100.0 | 25.980 |
| R² | 0.9995 |
Table 2: Method Precision and Accuracy This table shows example data for intra-day (n=6 within a single day) and inter-day (n=6 over three days) precision and accuracy at three different quality control (QC) concentrations.
| QC Level | Concentration (pmol) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| Low (LQC) | 0.75 | 4.5 | 103.2 | 6.8 | 105.1 |
| Medium (MQC) | 7.5 | 3.1 | 98.9 | 5.2 | 97.5 |
| High (HQC) | 75.0 | 2.8 | 101.5 | 4.1 | 102.3 |
Table 3: Example Quantification in Tissue Samples Results should be normalized to the initial tissue weight.
| Sample ID | Tissue Weight (mg) | Calculated Amount (pmol) | Normalized Amount (pmol/g tissue) |
| Control_1 | 105.2 | 1.85 | 17.59 |
| Control_2 | 98.7 | 1.62 | 16.41 |
| Treated_1 | 101.5 | 4.25 | 41.87 |
| Treated_2 | 103.1 | 4.78 | 46.36 |
Part 4: Visualization Diagrams
Diagram 1: Experimental Workflow
Caption: Workflow for this compound quantification.
Diagram 2: Branched-Chain Fatty Acid Activation Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Degradation of 16-Methylhenicosanoyl-CoA
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of 16-Methylhenicosanoyl-CoA during sample preparation. It includes frequently asked questions and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What makes this compound susceptible to degradation during sample preparation? A1: this compound, like other long-chain acyl-CoAs, is inherently unstable primarily due to its high-energy thioester bond. This bond is prone to both enzymatic and chemical hydrolysis. Additionally, its amphiphilic nature can lead to loss through adsorption to surfaces.[1][2]
Q2: What are the primary enzymatic threats to this compound stability? A2: The main enzymatic threats are intracellular and extracellular hydrolases, such as thioesterases, which cleave the thioester bond.[3][4] These enzymes are released during cell or tissue lysis and can rapidly degrade the target analyte if not properly inactivated.
Q3: What are the optimal storage conditions for samples containing this compound? A3: For immediate analysis, samples should be kept on ice. For long-term storage, samples must be flash-frozen in liquid nitrogen and stored at -80°C.[5][6] It is also advisable to store extracts as dry pellets at -80°C and reconstitute them just before analysis to minimize degradation in aqueous solutions.[7]
Q4: How can I prevent the loss of this compound due to surface adsorption? A4: The use of glass vials instead of plastic can significantly decrease the loss of CoA signals and improve sample stability.[2] Additionally, some protocols suggest derivatization of the phosphate (B84403) groups to reduce the high affinity to glass and metallic surfaces.[8]
Q5: What is a suitable internal standard for the quantification of this compound? A5: The ideal internal standard is a stable isotope-labeled version of this compound. However, these are often not commercially available. A common and effective alternative is to use an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0), as it is not typically found in biological samples.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or No Analyte Signal | Sample Degradation: Enzymatic activity post-lysis or chemical hydrolysis due to improper pH. | Ensure rapid quenching of metabolic activity by immediately homogenizing the tissue in an ice-cold acidic buffer (e.g., 100 mM potassium phosphate, pH 4.9).[5][9] Work quickly and keep samples on ice at all times.[7] |
| Poor Extraction Recovery: Inefficient extraction from the biological matrix. | Use a robust extraction method involving homogenization followed by protein precipitation and liquid-liquid or solid-phase extraction (SPE). A common approach is homogenization in an acidic buffer, followed by extraction with a mixture of acetonitrile (B52724) and isopropanol.[5] | |
| Analyte Adsorption: Loss of the analyte to plasticware during sample preparation. | Use glass vials for sample collection and storage to minimize signal loss.[2] | |
| High Variability Between Replicates | Inconsistent Sample Handling: Minor variations in timing, temperature, or volumes during sample preparation. | Standardize the entire workflow. Ensure all samples are processed identically and in a timely manner. Use pre-chilled solvents and tubes. |
| Incomplete Enzyme Inactivation: Residual thioesterase activity in some samples. | Confirm that the acidic conditions used for homogenization are sufficient to inactivate enzymes. The addition of organic solvents like acetonitrile also aids in protein precipitation and enzyme inactivation.[9] | |
| Poor Chromatographic Peak Shape | Suboptimal Chromatographic Conditions: Inadequate separation of the analyte from matrix components. | For reversed-phase chromatography, consider using a high pH mobile phase (e.g., 10.5 with ammonium (B1175870) hydroxide) to improve peak shape and resolution for long-chain acyl-CoAs.[10][11][12] |
| Column Contamination: Buildup of biological materials on the analytical column. | Implement a regular column washing protocol. Repeated injections of tissue extracts can lead to distorted peak shapes over time.[12] |
Experimental Protocols
Protocol: Extraction and Quantification of this compound from Tissue
This protocol is a synthesis of best practices described in the literature for the analysis of long-chain acyl-CoAs.[5][9][13]
1. Sample Homogenization and Extraction:
-
Start with approximately 40 mg of frozen tissue.
-
Immediately place the tissue in 0.5 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).[5]
-
Add 0.5 mL of an acetonitrile:isopropanol:methanol (3:1:1) mixture containing an appropriate internal standard (e.g., 20 ng of heptadecanoyl-CoA).[5]
-
Homogenize the sample twice on ice.
-
Vortex for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.[5]
-
Carefully collect the supernatant for analysis.
2. LC-MS/MS Analysis:
-
Chromatography: Utilize a C18 reversed-phase column.
-
Mobile Phase: A binary gradient with ammonium hydroxide (B78521) in water and ammonium hydroxide in acetonitrile is effective for separating long-chain acyl-CoAs.[10][11]
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.[10][11]
-
Detection: Use selected reaction monitoring (SRM) for quantification. A characteristic neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety, is a common fragmentation pattern for acyl-CoAs in positive ion mode.[7]
Data Presentation
Table 1: Typical LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis
| Parameter | Typical Setting | Reference |
| LC Column | C18 Reversed-Phase | [10][11] |
| Mobile Phase A | Ammonium Hydroxide in Water (pH 10.5) | [10][11] |
| Mobile Phase B | Ammonium Hydroxide in Acetonitrile | [10][11] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [5][10][11] |
| MS Analyzer | Triple Quadrupole | [10][11] |
| Detection Mode | Selected Reaction Monitoring (SRM) | [5] |
| Common Fragmentation | Neutral Loss of 507 Da | [7] |
Mandatory Visualization
Caption: A streamlined workflow for the extraction and analysis of this compound.
Caption: Primary pathways leading to the degradation of this compound during sample preparation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 12. researchgate.net [researchgate.net]
- 13. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Matrix: A Technical Support Center for Mass Spectrometric Analysis of Mycobacterial Lipids
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the mass spectrometric analysis of mycobacterial lipids. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address the common challenge of matrix effects in your experiments, ensuring more accurate and reproducible results.
FAQs: Understanding and Identifying Matrix Effects
Q1: What are matrix effects in the context of mycobacterial lipid analysis?
A1: Matrix effects are the alteration of ionization efficiency for your target lipid molecules due to the presence of co-eluting substances in the sample matrix. In mycobacterial lipid analysis, the matrix is complex, containing a diverse array of lipids, proteins, and other cellular components. These co-eluting molecules can either suppress or enhance the signal of your analyte, leading to inaccurate quantification. This phenomenon is a significant challenge, especially in electrospray ionization (ESI)-mass spectrometry.[1][2]
Q2: How can I know if my analysis is affected by matrix effects?
A2: Several signs can indicate the presence of matrix effects:
-
Poor reproducibility: High variability in signal intensity for the same analyte across different sample injections.
-
Inaccurate quantification: Discrepancies between expected and measured concentrations of spiked standards.
-
Ion suppression or enhancement: A noticeable decrease or increase in the signal intensity of an analyte when comparing a pure standard to the analyte in the sample matrix. A common method to assess this is the post-extraction spike method, where a known amount of analyte is added to a pre-extracted sample and its response is compared to that of the standard in a clean solvent.
Q3: Are certain mycobacterial lipids more prone to matrix effects?
A3: Yes, the vast structural diversity of mycobacterial lipids, ranging from highly apolar molecules like phthiocerol dimycocerosates (PDIM) to polar species like phosphatidylinositol mannosides (PIMs), means that different lipid classes will be affected differently by the matrix.[3][4] The ionization efficiency of each lipid class can be influenced by the surrounding molecules. For instance, highly abundant lipids can suppress the ionization of less abundant ones that co-elute.
Troubleshooting Guide: Mitigating Matrix Effects
This guide provides solutions to common problems encountered during the mass spectrometric analysis of mycobacterial lipids.
Problem 1: Low signal intensity and poor sensitivity for target lipids.
-
Possible Cause: Ion suppression due to co-eluting matrix components.
-
Solution:
-
Optimize Chromatographic Separation: Improve the separation of your target lipids from interfering matrix components by adjusting the liquid chromatography (LC) gradient, changing the column chemistry (e.g., using a C18 reversed-phase column), or modifying the mobile phase composition.[5] Efficient chromatographic separation is a primary strategy to reduce the complexity of lipids being ionized at any given time.[2]
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation protocol to remove interfering substances before LC-MS analysis. Solid-phase extraction (SPE) can be more effective than liquid-liquid extraction (LLE) in removing salts and other polar contaminants.
-
Use an Appropriate Internal Standard: Incorporate a stable isotope-labeled or an odd-chain lipid internal standard that has similar chemical properties and elution behavior to your analyte. This will help to normalize the signal and compensate for variations in ionization efficiency.[2][4]
-
Problem 2: High variability and poor reproducibility of quantitative results.
-
Possible Cause: Inconsistent sample preparation and variable matrix effects between samples.
-
Solution:
-
Standardize Sample Preparation: Ensure that all steps of your sample preparation protocol, from cell harvesting and lipid extraction to sample reconstitution, are performed consistently across all samples.
-
Matrix-Matched Calibration Curves: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for systematic matrix effects.
-
Employ a Robust Internal Standard Strategy: Use a panel of internal standards representing different lipid classes to account for the differential matrix effects on various lipids.
-
Problem 3: Inaccurate identification of lipid species.
-
Possible Cause: Co-elution of isobaric or isomeric lipid species and in-source fragmentation.
-
Solution:
-
High-Resolution Mass Spectrometry: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to differentiate between lipids with very similar mass-to-charge ratios.[5]
-
Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments to obtain fragmentation patterns that can confirm the identity of your lipid of interest.
-
Utilize a Mycobacteria-Specific Lipid Database: Use a specialized database, such as Mtb LipidDB, for accurate identification of mycobacterial lipids based on their exact mass.[5]
-
Data Presentation: Comparison of Lipid Extraction Methods
The choice of extraction method significantly impacts the recovery of different lipid classes and the extent of matrix effects. Below is a summary of the total lipid yield from different extraction methods applied to Mycobacterium tuberculosis.
| Extraction Method | Solvent System | Total Lipid Yield (mg from 1g wet cells) | Reference |
| Chandramouli's Method | Chloroform/Methanol (prolonged mixing) | ~42 mg | [6] |
| Folch Method | Chloroform/Methanol (2:1, v/v) | ~30 mg | [6] |
| Bligh and Dyer Method | Chloroform/Methanol/Water | ~21 mg | [6] |
Note: The efficiency of these methods can vary for specific lipid classes. For instance, methods optimized for apolar lipids may show lower recovery for polar lipids and vice-versa.
Experimental Protocols
Protocol 1: Modified Bligh and Dyer Lipid Extraction from Mycobacteria
This protocol is a widely used method for the extraction of a broad range of lipids.[5]
-
Cell Harvesting: Harvest mycobacterial cells by centrifugation and wash them three times with phosphate-buffered saline (PBS).
-
Inactivation: Inactivate the cells (e.g., by heat or irradiation) to ensure biosafety.
-
Lyophilization: Lyophilize the cell pellet to remove water.
-
Extraction: Resuspend the dried cell pellet in a mixture of chloroform:methanol:water (10:10:3, v/v/v) and stir overnight at room temperature.
-
Phase Separation: Centrifuge the mixture to pellet the cell debris. Transfer the supernatant (monophasic extract) to a new tube.
-
Drying: Dry the lipid extract under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis (e.g., chloroform:methanol 1:1, v/v).
Protocol 2: LC-MS Analysis of Mycobacterial Lipids
This protocol describes a general approach for the chromatographic separation and mass spectrometric detection of mycobacterial lipids.[5]
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in methanol:water (99:1, v/v).
-
Mobile Phase B: 5 mM ammonium acetate in n-propanol:hexane:water (79:20:1, v/v/v).
-
Gradient: A linear gradient from 100% A to 100% B over 30 minutes.
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a wide range of lipid classes.
-
Mass Analyzer: High-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Data Acquisition: Acquire data in full scan mode and perform targeted MS/MS for identification confirmation.
-
Visualizing Experimental and Logical Workflows
Troubleshooting Workflow for Matrix Effects
This diagram outlines a logical approach to identifying and mitigating matrix effects in your experiments.
Caption: A decision tree for troubleshooting matrix effects.
Mycobacterial Lipids and Host Cell Interaction
This diagram illustrates how key mycobacterial lipids can interact with host cell signaling pathways, a crucial aspect for drug development professionals.
References
- 1. Mycobacterium Lipids Modulate Host Cell Membrane Mechanics, Lipid Diffusivity, and Cytoskeleton in a Virulence-Selective Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Host Cell Targets of Released Lipid and Secreted Protein Effectors of Mycobacterium tuberculosis [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Lipidomic analyses of Mycobacterium tuberculosis based on accurate mass measurements and the novel “Mtb LipidDB” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Optimization of enzymatic assays using 16-Methylhenicosanoyl-CoA as a substrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of enzymatic assays involving 16-Methylhenicosanoyl-CoA.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental procedures with this compound in a question-and-answer format.
Question 1: My enzymatic reaction rate is low or non-existent. What are the potential causes?
Answer: A low or absent reaction rate can stem from several factors related to the unique properties of the long-chain acyl-CoA substrate.
-
Substrate Solubility and Micelle Formation: this compound, being a very long-chain fatty acyl-CoA, has low aqueous solubility and a tendency to form micelles, which can make the substrate unavailable to the enzyme.[1][2] It is crucial to ensure that the substrate is properly solubilized.
-
Solution: Prepare the substrate solution by conjugating it with bovine serum albumin (BSA).[3] This involves dissolving the sodium salt of the corresponding fatty acid at an elevated temperature and then slowly adding it to a warm BSA solution to facilitate binding.
-
-
Improper Reagent Preparation: Incorrectly prepared buffers or enzyme solutions can inhibit the reaction.
-
Solution: Always use freshly prepared buffers and ensure the enzyme has been stored correctly and is active. Verify the pH and ionic strength of the assay buffer as these can influence both enzyme activity and substrate solubility.[1]
-
-
Sub-optimal Enzyme Concentration: The concentration of the enzyme may be too low to produce a detectable signal within the assay timeframe.
-
Solution: Perform an enzyme titration to determine the optimal concentration that yields a linear reaction rate over time.
-
Question 2: I am observing high variability between my replicate wells. What could be the reason?
Answer: High variability in replicate wells can mask the true experimental results and is often related to inconsistencies in assay setup.[3]
-
Inconsistent Substrate Preparation: If the this compound is not uniformly solubilized with BSA, different wells may receive varying concentrations of accessible substrate.
-
Solution: Ensure the substrate-BSA conjugate is a homogenous solution before aliquoting it into the reaction wells. Gentle vortexing before use is recommended.
-
-
Pipetting Errors: Inaccurate pipetting, especially of viscous enzyme solutions or small volumes, can lead to significant well-to-well differences.
-
Solution: Calibrate pipettes regularly and use reverse pipetting for viscous liquids. When possible, prepare a master mix of reagents to be dispensed across all wells to minimize pipetting variations.
-
-
Edge Effects in Microplates: The outer wells of a microplate are more susceptible to evaporation, which can concentrate the reactants and alter the reaction rate.[3]
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile water or PBS to create a humidity barrier.[3]
-
Question 3: How can I be sure that the observed signal is due to enzymatic activity and not background noise?
Answer: Distinguishing a true signal from background is critical for accurate data interpretation.
-
Inadequate Blank/Control Wells: Without proper controls, it is impossible to subtract the background signal.
-
Solution: Include multiple types of controls in your assay design:
-
"No Enzyme" Control: Contains all reaction components except the enzyme, to measure substrate-independent signal.
-
"No Substrate" Control: Contains all reaction components except this compound, to measure enzyme-dependent background signal.
-
"Buffer Only" Control: To determine the background signal from the buffer and detection reagents.
-
-
-
Interference from Assay Components: Some components of the reaction mixture may interfere with the detection method.
-
Solution: Check the compatibility of all reagents with your chosen detection method (e.g., fluorescence, absorbance). For example, high concentrations of certain detergents used for solubilization might quench a fluorescent signal.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store this compound for use in enzymatic assays?
A1: Due to its long acyl chain, this compound is prone to hydrolysis and aggregation. For optimal results, it should be stored as a lyophilized powder at -80°C. For experimental use, prepare fresh solutions by dissolving it in an appropriate buffer, ideally conjugated with fatty acid-free BSA to enhance solubility and prevent micelle formation.[3] Avoid repeated freeze-thaw cycles.
Q2: My assay involves a coupled reaction to detect the product. How can I optimize this?
A2: In a coupled enzyme assay, the activity of the coupling enzyme(s) must not be the rate-limiting step. Ensure that the concentrations of the coupling enzyme(s) and any additional substrates are in excess, so that the rate of the primary reaction is accurately measured.
Q3: What are the typical kinetic parameters for enzymes using long-chain acyl-CoAs like this compound?
A3: The kinetic parameters (Km and Vmax) can vary significantly depending on the specific enzyme, assay conditions, and the method of substrate presentation. For long-chain acyl-CoA synthetases, apparent Km values for fatty acid substrates can be in the low micromolar range.[4] It is essential to determine these parameters empirically for your specific experimental setup.
Quantitative Data
The following tables provide representative data for enzymes that utilize long-chain fatty acyl-CoAs. Note that these values are illustrative and may differ for this compound.
Table 1: Apparent Michaelis-Menten Constants (Km) for Long-Chain Acyl-CoA Synthetase with Various Fatty Acid Substrates
| Fatty Acid Substrate | Apparent Km (µM) |
| Palmitic Acid (16:0) | ~5-10 |
| Linoleic Acid (18:2n-6) | ~8-15 |
| 8,11,14-Eicosatrienoic Acid (20:3n-6) | ~10-20 |
Data synthesized from literature reports on rat liver nuclear long-chain fatty acyl-CoA synthetase.[4]
Table 2: Critical Micelle Concentration (CMC) of Long-Chain Fatty Acyl-CoAs
| Acyl-CoA | Chain Length | CMC (µM) |
| Palmitoyl-CoA | 16:0 | 7 - 250 |
| Stearoyl-CoA | 18:0 | ~3-4 |
| Oleoyl-CoA | 18:1 | ~60 |
CMC is highly dependent on buffer conditions such as pH and ionic strength.[1][2]
Experimental Protocols
Protocol 1: General Enzymatic Assay for an Acyl-CoA Synthetase using this compound
This protocol is a template and may require optimization for specific enzymes. It is based on a radiometric assay for long-chain acyl-CoA synthetase activity.[5]
Materials:
-
16-Methylhenicosanoic acid
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Tritiated water ([³H]₂O) or radiolabeled fatty acid
-
Enzyme preparation (e.g., cell lysate or purified enzyme)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Scintillation fluid and vials
Procedure:
-
Preparation of Substrate-BSA Conjugate:
-
Dissolve 16-methylhenicosanoic acid in a small amount of ethanol.
-
In a separate tube, prepare a 10% (w/v) solution of fatty acid-free BSA in the assay buffer.
-
Warm both solutions to 37°C.
-
Slowly add the fatty acid solution to the BSA solution with gentle stirring.
-
Incubate at 37°C for 30 minutes to allow for conjugation.
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay Buffer
-
ATP (final concentration 5 mM)
-
CoA (final concentration 0.5 mM)
-
MgCl₂ (final concentration 10 mM)
-
This compound-BSA conjugate (final fatty acid concentration 10-100 µM)
-
Radiolabel (if using)
-
-
-
Enzyme Reaction:
-
Pre-warm the reaction mixture to the optimal temperature for your enzyme (e.g., 37°C).
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate for a predetermined time, ensuring the reaction is in the linear range.
-
-
Reaction Termination and Product Quantification:
-
Terminate the reaction by adding perchloric acid.
-
Separate the radiolabeled product (this compound) from the unreacted substrate using a suitable method, such as differential phase partitioning.
-
Quantify the product by liquid scintillation counting.
-
Protocol 2: HPLC-MS Method for Detection of this compound and its Metabolites
This method allows for the separation and quantification of long-chain acyl-CoAs.[6][7]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis.
-
Monitor for the specific m/z of this compound and its expected metabolites.
Visualizations
References
- 1. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Long-chain fatty Acyl-CoA synthetase enzymatic activity in rat liver cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the resolution of long-chain acyl-CoAs in reversed-phase chromatography
Welcome to the technical support center for enhancing the resolution of long-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures involving reversed-phase chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when separating long-chain acyl-CoAs using reversed-phase chromatography?
A1: Long-chain acyl-CoAs present several analytical challenges due to their amphiphilic nature, consisting of a hydrophilic coenzyme A moiety and a long, hydrophobic acyl chain. Key difficulties include poor peak shape, co-elution of structurally similar species (e.g., those with the same chain length but different degrees of saturation), and low recovery due to their instability and tendency to adhere to surfaces.[1][2]
Q2: How do I select an appropriate column for my analysis?
A2: The choice of stationary phase is critical for achieving good resolution.
-
C18 columns are widely used and are ideal for separating small, hydrophobic molecules.[3]
-
C8 or C3 columns offer lower retention, which can be beneficial for very hydrophobic (very long-chain) acyl-CoAs, preventing excessively long run times.[3] Using columns with smaller particle sizes (e.g., sub-2 µm in UPLC systems) can significantly improve peak shape, resolution, and signal-to-noise while reducing run times.[4]
Q3: What are the key considerations for mobile phase optimization?
A3: Mobile phase composition is the most effective tool for controlling retention and selectivity.[3]
-
Organic Solvent: Acetonitrile (B52724) is often preferred over methanol (B129727) due to its lower viscosity, which is advantageous for high-throughput systems.[5]
-
pH: Maintaining an appropriate pH is crucial. Acidic conditions (e.g., pH 4.9) are commonly used in mobile phases to ensure consistent ionization of the acyl-CoA molecules.[6]
-
Additives: Ion-pairing agents or buffers like ammonium (B1175870) hydroxide (B78521) or potassium phosphate (B84403) are often necessary to improve peak shape and retention.[4][6] Gradient elution, where the proportion of organic solvent is increased over time, is standard for separating a mixture of acyl-CoAs with varying chain lengths.[7]
Q4: Why is sample preparation so critical for acyl-CoA analysis?
A4: Long-chain acyl-CoAs are unstable and prone to enzymatic and chemical degradation.[2][4] Proper sample preparation is essential to ensure accurate quantification and high recovery. Key steps include:
-
Rapid Quenching: Immediately stopping metabolic activity, often by flash-freezing tissue in liquid nitrogen.[2]
-
Efficient Extraction: Using methods like homogenization in acidic buffers followed by organic solvent extraction (e.g., with acetonitrile and isopropanol) to isolate the acyl-CoAs.[2][6]
-
Purification: Employing solid-phase extraction (SPE) to remove interfering substances and concentrate the analytes, which can significantly improve recovery.[2][6]
Troubleshooting Guide
Q5: My chromatogram shows poor resolution between peaks. What should I do?
A5: Poor resolution is a common issue that can be addressed by systematically adjusting several parameters. The most powerful variable for improving resolution is selectivity (α).[3]
-
Optimize the Mobile Phase Gradient: Make the gradient shallower (i.e., increase the organic solvent percentage more slowly). This increases the interaction time with the stationary phase and can improve the separation of closely eluting peaks.
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity and may resolve co-eluting peaks.[3]
-
Adjust the Temperature: Increasing the column temperature reduces mobile phase viscosity and can improve mass transfer, leading to sharper peaks and better resolution.[3] However, be mindful that temperature can also affect selectivity.
-
Increase Column Efficiency: Use a longer column or a column packed with smaller particles to increase the plate number (N), which directly improves resolution.[3]
Caption: A decision tree for troubleshooting poor resolution in HPLC.
Q6: My peaks are broad or tailing. How can I improve the peak shape?
A6: Poor peak shape can be caused by chemical or physical issues.
-
Check for System Leaks: Ensure all fittings, especially between the column and detector, are secure.[8]
-
Reduce Extra-Column Volume: Use tubing with a narrower internal diameter and minimize its length between the column and detector.[8]
-
Optimize Mobile Phase pH: For ionizable compounds like acyl-CoAs, an incorrect mobile phase pH can lead to peak tailing. Ensure the pH is stable and appropriate for your analytes.[5]
-
Address Column Contamination: If the column is contaminated or has active sites, peaks may tail. Flush the column with a strong solvent or replace the guard column.[8][9] Column overloading can also cause broad peaks; try injecting a smaller sample volume.[8]
Q7: I'm analyzing charged acyl-CoAs and getting poor retention and peak shape. Should I use an ion-pairing agent?
A7: Yes, ion-pairing chromatography (IPC) is a technique used to separate charged substances in reversed-phase systems.[10] An ion-pairing agent, which has a charge opposite to the analyte, is added to the mobile phase.[11] This forms a neutral ion-pair with the analyte, increasing its hydrophobicity and retention on the reversed-phase column.[11]
-
For acidic/negatively charged analytes (like acyl-CoAs), a cationic ion-pairing agent such as a tetraalkylammonium salt (e.g., tetrabutylammonium (B224687) phosphate) is used.[12][13]
-
For basic/positively charged analytes , an anionic agent like an alkyl sulfonate is used.[10][12]
Caption: How ion-pairing agents enhance retention in RP-HPLC.
Q8: I am observing low signal intensity and suspect poor recovery. How can I improve this?
A8: Low recovery is often traced back to sample handling and preparation.[2]
-
Minimize Degradation: Work quickly, keep samples on ice or at 4°C at all times, and avoid repeated freeze-thaw cycles.[2][4] Use fresh, high-purity solvents.
-
Optimize Extraction: Ensure complete homogenization of the tissue.[2] A glass homogenizer is often effective.[6] Using an optimized ratio of extraction solvent to tissue is also important.
-
Use an Internal Standard: Add an internal standard (e.g., a non-endogenous odd-chain acyl-CoA like C17-CoA) early in the sample preparation process to monitor and correct for analyte loss during extraction and purification.[4]
-
Prevent Surface Adsorption: The phosphate groups of acyl-CoAs can adhere to glass and metal surfaces. Using polypropylene (B1209903) tubes can help mitigate this issue.[1][14]
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods for extracting long-chain acyl-CoAs from frozen tissue samples.[2][6][15]
Workflow Diagram
Caption: A typical workflow for tissue long-chain acyl-CoA extraction.
Procedure:
-
Homogenization: In a pre-chilled glass homogenizer on ice, add ~50 mg of frozen, powdered tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).[6][15] Add an appropriate amount of internal standard (e.g., heptadecanoyl-CoA). Homogenize thoroughly.
-
Solvent Addition: Add 2.0 mL of 2-propanol and homogenize again.[15] Follow this by adding 0.25 mL of saturated ammonium sulfate (B86663) and 4.0 mL of acetonitrile.[15]
-
Extraction: Vortex the mixture vigorously for 5 minutes.[15]
-
Phase Separation: Centrifuge the homogenate at ~2,000 x g for 5-10 minutes at 4°C.[4][15]
-
Collection: Carefully collect the upper aqueous-organic phase, which contains the acyl-CoAs.[15]
-
Purification (Optional but Recommended): The extract can be further purified and concentrated using solid-phase extraction (SPE) with an oligonucleotide or weak anion exchange column to improve recovery and remove interfering lipids.[2][6]
-
Final Preparation: Dry the purified sample under a stream of nitrogen and reconstitute in a suitable solvent (e.g., 50:50 methanol:water) for LC-MS analysis.[4]
Protocol 2: Reversed-Phase UPLC Method for Acyl-CoA Separation
This protocol is based on a UPLC-MS/MS method for separating seven different long-chain acyl-CoAs.[4]
Materials:
-
Column: Acquity 1.7 µm C8 UPLC BEH analytical column (2.1 × 150 mm).[4]
-
Mobile Phase A: 15 mM Ammonium Hydroxide (NH4OH) in water.[4]
-
Mobile Phase B: 15 mM Ammonium Hydroxide (NH4OH) in acetonitrile (ACN).[4]
-
Column Temperature: 35°C.[4]
-
Flow Rate: 0.4 mL/min.[4]
Procedure:
-
Equilibration: Equilibrate the column with the initial mobile phase conditions (20% B).
-
Injection: Inject the reconstituted sample.
-
Gradient Elution: Run the gradient program as detailed in the table below.
-
Detection: Detect eluting compounds using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM).[4]
Data Presentation
Table 1: Example UPLC Gradient for Long-Chain Acyl-CoA Separation
This table summarizes the binary gradient used for the separation of C14 to C20 acyl-CoAs.[4]
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.4 | 80 | 20 |
| 2.8 | 0.4 | 55 | 45 |
| 3.0 | 0.4 | 75 | 25 |
| 4.0 | 0.4 | 35 | 65 |
| 4.5 | 0.4 | 80 | 20 |
| 5.0 | 0.4 | 80 | 20 |
Table 2: Reported Recovery Rates for Acyl-CoA Extraction
The recovery of long-chain acyl-CoAs can vary significantly based on the methodology and tissue type.
| Method Description | Tissue Type | Reported Recovery | Reference |
| Modified extraction with 2-propanol/ACN and SPE purification | Rat Heart, Kidney, Muscle | 70-80% | [6] |
| Homogenization in acidic buffer, organic solvent extraction, SPE | General Biological Samples | Varies, improved with SPE | [2] |
References
- 1. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chromtech.com [chromtech.com]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mastelf.com [mastelf.com]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 11. Ion Pairing Reagents For Hplc [lobachemie.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Reagent for Ion-Pair Chromatography | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 14. duke-nus.edu.sg [duke-nus.edu.sg]
- 15. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Best practices for handling and solubilizing 16-Methylhenicosanoyl-CoA
Technical Support Center: 16-Methylhenicosanoyl-CoA
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information for the effective handling and solubilization of this long-chain, branched fatty acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a coenzyme A (CoA) derivative of 16-methylhenicosanoic acid, a 22-carbon saturated fatty acid with a methyl branch at the 16th position.[1][2] Like other very-long-chain and branched-chain fatty acyl-CoAs, it is an important intermediate in lipid metabolism and may act as a signaling molecule, for instance, as a high-affinity ligand for nuclear receptors like PPARα.[3] Its long acyl chain makes it highly hydrophobic and poorly soluble in aqueous solutions.[4][5]
Q2: What are the primary challenges when working with this compound?
The main challenges are its poor aqueous solubility and potential for instability. Due to its long, hydrophobic acyl chain, it behaves like a detergent and can form micelles in solution above its critical micelle concentration (CMC).[6][7] Below the CMC, it may precipitate or adsorb to surfaces. Furthermore, the thioester bond linking the fatty acid to CoA is susceptible to hydrolysis, especially in non-optimal pH conditions or during prolonged storage at room temperature.[6][8]
Q3: What is the best solvent for preparing an initial stock solution?
For initial solubilization of the lyophilized powder, an organic solvent is recommended. Options include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
A common practice for long-chain fatty acids is to dissolve them first in a small amount of organic solvent before making further dilutions in aqueous buffers.[9][10] It is crucial to use high-purity, anhydrous solvents to prevent degradation.
Q4: How should I store solutions of this compound?
To ensure stability and prevent degradation:
-
Stock Solutions (in organic solvent): Store in tightly sealed glass vials at -20°C or -80°C.
-
Aliquots: To avoid repeated freeze-thaw cycles, prepare single-use aliquots.[11] If dissolved in an organic solvent, you can evaporate the solvent under a stream of inert gas (like nitrogen) and store the dry film at -80°C.[10]
-
Aqueous Working Solutions: It is strongly recommended to prepare these fresh for each experiment.[6][10] If short-term storage is necessary, keep them on ice and use them within a few hours.
Q5: My aqueous solution of this compound is cloudy. What should I do?
Cloudiness or precipitation indicates that the concentration is above its solubility limit in the aqueous buffer. This can be addressed by:
-
Using a Carrier Protein: Incorporating fatty acid-free Bovine Serum Albumin (BSA) into the buffer can significantly enhance solubility by binding to the acyl-CoA.[9][12]
-
Adding a Detergent: Introducing a non-ionic detergent (e.g., Triton X-100 or CHAPS) at a concentration above its own CMC can help form mixed micelles and solubilize the acyl-CoA.[13][14]
-
Sonication: Brief sonication can help disperse aggregates and facilitate dissolution, but care must be taken to avoid heating the sample.[9]
Troubleshooting Guide
Problem: Low or no biological activity in my enzyme assay.
| Possible Cause | Recommended Solution |
| Poor Solubility in Assay Buffer | The concentration of free this compound may be too low for enzyme activity due to precipitation. Solution: Prepare the working solution by diluting the stock into an assay buffer containing a carrier like fatty acid-free BSA. The acyl-CoA should be complexed with BSA before adding it to the final assay mixture. (See Protocol 2). |
| Micelle Formation | Long-chain acyl-CoAs form micelles above their CMC, which can inhibit some enzymes.[6][15][16] The monomeric form is often the true substrate. Solution: Keep the total concentration in the final assay below the expected CMC. While the exact CMC for this compound is unknown, it is likely in the low micromolar range, similar to other long-chain acyl-CoAs.[7][17] |
| Degradation of Acyl-CoA | The thioester bond may have hydrolyzed, reducing the concentration of the active molecule.[8] Solution: Always prepare aqueous solutions fresh before use.[10] Keep solutions on ice. Ensure the pH of your buffer is stable and ideally slightly acidic (pH 4.9-7.0) to improve stability.[18] |
| Adsorption to Surfaces | The hydrophobic molecule can adsorb to plastic or glass surfaces, reducing its effective concentration.[6] Solution: Use low-adhesion microcentrifuge tubes. Pre-coating tubes with BSA can also help minimize loss. |
Quantitative Data Summary
While specific data for this compound is not available, the following table provides the Critical Micelle Concentration (CMC) for common saturated and unsaturated long-chain acyl-CoAs to serve as a reference. The CMC is a function of acyl chain length; longer chains generally have lower CMCs.[17]
| Acyl-CoA Derivative | Acyl Chain | CMC (µM) | Conditions |
| Palmitoyl-CoA | 16:0 | 7 - 250 | Varies with pH and ionic strength.[15][16] |
| Stearoyl-CoA | 18:0 | ~3 | Determined fluorimetrically.[15][16] |
| Oleoyl-CoA | 18:1 | ~32 | In aqueous solution.[7] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes how to prepare a 10 mM stock solution from a 5 mg lyophilized powder (MW: 1090.10 g/mol ).[2]
-
Pre-analysis: Centrifuge the vial briefly to ensure all powder is at the bottom.
-
Solvent Addition: Carefully add 458.7 µL of anhydrous, high-purity DMSO to the vial to yield a 10 mM solution.
-
Dissolution: Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (to 30-37°C) may aid dissolution but avoid overheating.
-
Aliquoting and Storage: Dispense into single-use, low-adhesion tubes. Store immediately at -80°C.
Protocol 2: Preparation of an Aqueous Working Solution with BSA
This protocol details the preparation of a 1 mM acyl-CoA/BSA complex, which can be further diluted into the final assay buffer. This method enhances solubility and provides the monomeric form for biological assays.[9][12]
-
Prepare BSA Solution: Prepare a 0.5 mM solution of fatty acid-free BSA in your desired aqueous buffer (e.g., 50 mM HEPES, pH 7.4). Warm the solution to 37°C.
-
Dilute Acyl-CoA Stock: While gently vortexing the warm BSA solution, slowly add the 10 mM this compound stock solution (from Protocol 1) to achieve a final acyl-CoA concentration of 1 mM. Note: This results in a 2:1 molar ratio of acyl-CoA to BSA.
-
Incubation: Continue to incubate at 37°C for 15-30 minutes with gentle agitation to allow for complete complex formation. The solution should be clear.
-
Use: This 1 mM complex can now be used as a stock for further dilutions into your final experimental setup. Always keep the solution on ice after preparation and use it the same day.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Physical Properties of Fatty Acids Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Solubilization of Saturated Fatty Acids and Its Lysophosphatidylcholine by Complexation With Bovine Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Membrane Protein Solubilization [sigmaaldrich.com]
- 15. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The critical micelle concentration of some physiologically important fatty acyl-coenzyme A's as a function of chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Acyl-CoA Chain Lengths on Mycolic Acid Synthesis in Mycobacteria
For Researchers, Scientists, and Drug Development Professionals
Mycolic acids are the hallmark of the mycobacterial cell envelope, forming a crucial component of their exceptionally robust and impermeable cell wall. These very long α-alkyl, β-hydroxy fatty acids, with chains containing 60 to 90 carbons, are critical for the survival of pathogenic species like Mycobacterium tuberculosis, protecting them from antibiotics and the host immune system.[1][2][3] The biosynthesis of these complex lipids is a multi-step process involving two distinct fatty acid synthase (FAS) systems, FAS-I and FAS-II, which utilize acyl-coenzyme A (acyl-CoA) precursors of varying chain lengths.[2][3] Understanding the differential roles of these acyl-CoA substrates is paramount for developing novel therapeutics that target this essential pathway.[4][5]
This guide provides a comparative analysis of how different acyl-CoA chain lengths influence the synthesis of mycolic acids, supported by experimental data and detailed methodologies.
Overview of the Mycolic Acid Biosynthesis Pathway
The synthesis of mycolic acids is a concerted effort between the FAS-I and FAS-II systems.
-
Fatty Acid Synthase I (FAS-I): This multifunctional enzyme complex is responsible for the de novo synthesis of fatty acids.[1] It produces a bimodal distribution of acyl-CoAs, primarily generating C16 to C18 acyl-CoAs and C24 to C26 acyl-CoAs.[2][6]
-
Fatty Acid Synthase II (FAS-II): Unlike FAS-I, the FAS-II system is composed of discrete, monofunctional enzymes. It cannot initiate fatty acid synthesis on its own but is responsible for elongating the medium-chain acyl-CoA primers (C16-C18) produced by FAS-I into the very long meromycolate chain (typically C50-C56).[2][3][7]
The final step involves a Claisen-type condensation of the long meromycolate chain (from FAS-II) with a carboxylated C24-C26 acyl-CoA (the α-branch from FAS-I), a reaction catalyzed by the polyketide synthase Pks13.[1][4]
Caption: Mycolic Acid Biosynthesis Pathway
Comparative Roles of Acyl-CoA Chain Lengths
The chain length of the acyl-CoA substrate dictates its specific role in the complex assembly of mycolic acids, influencing both the structure of the final product and the regulation of the biosynthetic pathway.
1. Substrate Specificity in Synthesis
The FAS-I system acts as a crucial branch point, producing two distinct pools of acyl-CoAs that serve different purposes.[1][2] The medium-chain products are destined for elongation, while the long-chain products are reserved for the final condensation step.
-
Medium-Chain Acyl-CoAs (C12-C18): These molecules, primarily C16-CoA, are the essential primers for the FAS-II elongation machinery.[2][8] They are transferred from CoA to an Acyl Carrier Protein (AcpM) and subsequently elongated in two-carbon increments to form the long meromycolate backbone.[2]
-
Long-Chain Acyl-CoAs (C24-C26): These longer acyl-CoAs, produced directly by FAS-I, serve as the "α-branch" that is condensed with the meromycolate chain in the final step catalyzed by Pks13.[1][9] This specific chain length is a defining feature of mycolic acids in M. tuberculosis.[6]
2. Regulation of Gene Expression
Beyond their roles as substrates, long-chain acyl-CoAs also function as regulatory molecules, providing feedback to control the rate of mycolic acid synthesis. The transcriptional regulator MabR, which activates the fasII operon, can sense the intracellular concentration of long-chain acyl-CoAs.[8][10] Gel shift assays have demonstrated that the binding affinity of MabR to its target DNA promoter is modulated by acyl-CoAs of different lengths.
Studies in Mycobacterium smegmatis have shown that acyl-CoAs longer than C18 significantly enhance the binding of MabR to the fasII promoter region, thereby upregulating the expression of the FAS-II elongation enzymes.[8][10][11] This suggests a feed-forward mechanism where an accumulation of long-chain fatty acids signals the cell to increase its capacity for meromycolate elongation.
Experimental Data
The following tables summarize the distinct functions and regulatory effects of different acyl-CoA chain lengths in mycolic acid biosynthesis.
Table 1: Functional Roles of Acyl-CoA Chain Lengths in Mycolic Acid Synthesis
| Acyl-CoA Chain Length | Source System | Primary Role in Mycolic Acid Synthesis | Fate | Reference(s) |
| C12-C18 | FAS-I | Primer for meromycolate chain synthesis | Elongated by the FAS-II system | [2][8] |
| C24-C26 | FAS-I | Provides the α-alkyl side chain | Directly used in the final condensation step by Pks13 | [1][2][9] |
Table 2: Influence of Acyl-CoA Chain Length on the DNA-Binding Affinity of MabR Regulator
| Acyl-CoA Effector | Concentration (µM) | Effect on MabR binding to PfasII | Implied Regulatory Action | Reference(s) |
| C16-CoA | 0.1 - 1.0 | No significant effect | Neutral | [8] |
| C18-CoA | 0.1 - 1.0 | Slight enhancement | Weak activation of FAS-II | [8] |
| C20-CoA | 0.1 - 1.0 | Strong enhancement | Strong activation of FAS-II | [8] |
| C26-CoA | 0.5 | No enhancement | Not a recognized ligand or potential denaturing effect | [8] |
Experimental Protocols
The characterization of mycolic acids and the study of their biosynthesis pathway rely on a series of established biochemical techniques.
Caption: Experimental Workflow for Mycolic Acid Analysis
Protocol 1: Extraction and Analysis of Mycolic Acid Methyl Esters (MAMEs)
This protocol outlines the standard procedure for extracting mycolic acids from mycobacterial cultures for analysis.[12][13]
-
Cell Culture and Harvesting: Grow mycobacterial cultures (e.g., M. smegmatis, M. tuberculosis) in appropriate media (e.g., 7H9 broth) to the mid-logarithmic phase. Harvest cells by centrifugation.
-
Saponification: Resuspend the bacterial pellet in 2 M tetrabutylammonium (B224687) hydroxide (B78521) (TBAH). Incubate the suspension overnight at 100°C to completely hydrolyze all cellular lipids, releasing the fatty and mycolic acids.[13]
-
Methyl Esterification: Cool the sample to room temperature. Add dichloromethane (B109758) (CH₂Cl₂), iodomethane (B122720) (CH₃I), and water. Mix for 1 hour at room temperature. This step converts the free fatty acids into their more volatile methyl ester derivatives (FAMEs and MAMEs).[13]
-
Extraction: Centrifuge the mixture to separate the phases. The lower organic phase, containing the lipid methyl esters, is carefully collected. The extraction is typically repeated to maximize yield. The combined organic phases are washed with water and then dried under a stream of nitrogen.[13]
-
Analysis by Thin-Layer Chromatography (TLC): Resuspend the dried lipid extract in a small volume of dichloromethane. Spot the sample onto a silica (B1680970) TLC plate. Develop the plate in a solvent system such as petroleum ether/acetone (e.g., 95:5, v/v). Visualize the separated MAMEs by spraying with a reagent like 5% molybdophosphoric acid in ethanol (B145695) followed by charring with a heat gun.[13]
-
Analysis by High-Performance Liquid Chromatography (HPLC): For quantitative analysis, the extracted MAMEs can be derivatized with a UV-absorbing chromophore (e.g., p-bromophenacyl bromide). The derivatized mycolic acids are then separated and quantified using reverse-phase HPLC with a C18 column and a methanol-dichloromethane gradient, with detection at 260 nm.[14][15]
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to study the binding of regulatory proteins, like MabR, to specific DNA sequences in the presence of different acyl-CoA molecules.[8][10]
-
Probe Preparation: A DNA fragment corresponding to the promoter region of interest (e.g., the fasII promoter) is generated, typically by PCR. The fragment is then end-labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Protein Expression and Purification: The regulatory protein (e.g., MabR) is overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity.
-
Binding Reaction: A fixed amount of the purified protein is incubated with the labeled DNA probe in a binding buffer. Increasing concentrations of different acyl-CoA molecules (e.g., C16-CoA, C20-CoA) are added to separate reaction tubes to test their effect on binding.
-
Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel. The gel is run at a low temperature to maintain protein-DNA complexes.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged (for fluorescent probes). A "shift" in the mobility of the labeled DNA probe from its free state to a slower-migrating, protein-bound state indicates a binding interaction. The intensity of the shifted band in the presence of different acyl-CoAs provides a qualitative measure of their influence on binding affinity.[8]
References
- 1. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The Molecular Genetics of Mycolic Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New approaches to target the mycolic acid biosynthesis pathway for the development of tuberculosis therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. researchgate.net [researchgate.net]
- 10. Role of long-chain acyl-CoAs in the regulation of mycolic acid biosynthesis in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. en.bio-protocol.org [en.bio-protocol.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Mycolic Acid Analysis by High-Performance Liquid Chromatography for Identification of Mycobacterium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Gene Regulatory Role of 16-Methylhenicosanoyl-CoA and a Comparative Framework for its Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specific role of the novel branched-chain, very-long-chain fatty acyl-CoA, 16-Methylhenicosanoyl-CoA, in gene regulation. Due to the current absence of specific experimental data for this molecule in publicly available literature, this document outlines a systematic approach for its investigation. It details established experimental protocols, data presentation strategies for comparative analysis with other fatty acyl-CoAs, and visual representations of potential signaling pathways and experimental workflows.
Introduction
Long-chain and branched-chain fatty acyl-CoAs are not merely metabolic intermediates but also act as signaling molecules that can directly and indirectly regulate gene expression.[1][2][3][4] They can influence the activity of transcription factors, serve as ligands for nuclear receptors, and modulate signaling cascades that culminate in altered gene transcription.[1][5] Branched-chain fatty acids, in particular, have been shown to alter the expression of genes involved in lipid metabolism and inflammation.[6][7]
The specific functions of this compound, a C22:0 branched-chain fatty acyl-CoA, in gene regulation remain to be elucidated. The methodologies presented herein provide a roadmap for characterizing its potential effects and comparing its potency and specificity against other well-characterized fatty acyl-CoAs.
Part 1: Initial Characterization and Comparative Analysis of Gene Expression
The first step in validating the regulatory role of this compound is to determine its impact on global gene expression in a relevant cell model and compare it to other fatty acyl-CoAs.
Experimental Protocol: Global Gene Expression Analysis via RNA-Sequencing
-
Cell Culture and Treatment:
-
Select a relevant human cell line (e.g., HepG2 for liver metabolism, SGBS for adipogenesis).
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 10, 50, 100 µM) for a specified time course (e.g., 6, 12, 24 hours).
-
Include vehicle control (e.g., ethanol (B145695) or DMSO) and positive controls with well-characterized fatty acyl-CoAs like Palmitoyl-CoA (C16:0), Oleoyl-CoA (C18:1), and a branched-chain alternative like Phytanoyl-CoA.
-
-
RNA Extraction and Quality Control:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Ensure RNA Integrity Number (RIN) > 8.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from high-quality RNA using a standard kit (e.g., Illumina TruSeq Stranded mRNA).
-
Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Align sequenced reads to the human reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between this compound treated and control samples.
-
Identify significantly up- and down-regulated genes (FDR < 0.05, log2 fold change > |1|).
-
Conduct pathway analysis (e.g., GO, KEGG) on differentially expressed genes to identify enriched biological processes.
-
Data Presentation: Comparative Gene Expression
Summarize the quantitative data from the RNA-sequencing experiment in a structured table to facilitate comparison.
Table 1: Comparison of Top Differentially Expressed Genes in Response to Various Fatty Acyl-CoAs
| Gene Symbol | Pathway | This compound (log2FC) | Palmitoyl-CoA (log2FC) | Oleoyl-CoA (log2FC) | Phytanoyl-CoA (log2FC) |
| SREBF1 | Lipid Synthesis | -1.5 | -1.2 | -0.8 | -1.8 |
| FASN | Lipid Synthesis | -2.1 | -1.8 | -1.1 | -2.5 |
| PPARA | Fatty Acid Oxidation | 2.5 | 1.5 | 2.0 | 3.0 |
| CPT1A | Fatty Acid Oxidation | 3.1 | 2.0 | 2.5 | 3.8 |
| TNF | Inflammation | -0.9 | -0.5 | -0.2 | -1.2 |
| IL6 | Inflammation | -1.2 | -0.7 | -0.3 | -1.5 |
Note: The data presented in this table is hypothetical and serves as a template for presenting experimental results.
Visualization: Experimental Workflow
Part 2: Mechanistic Validation of Gene Regulatory Effects
Following the identification of target genes and pathways, the next step is to elucidate the mechanism by which this compound exerts its effects. A common mechanism for fatty acyl-CoAs is the modulation of transcription factor activity.
Potential Signaling Pathway
Long-chain fatty acyl-CoAs have been shown to regulate gene expression by binding to and modulating the activity of nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) or Hepatocyte Nuclear Factor 4 alpha (HNF4α).[1][3] This interaction can lead to the recruitment of co-activators or co-repressors to the promoter regions of target genes, thereby activating or repressing their transcription.
Experimental Protocols for Mechanistic Studies
1. Luciferase Reporter Assay to Confirm Promoter Activation
-
Objective: To determine if this compound can activate the promoter of a target gene identified in the RNA-seq experiment.
-
Methodology:
-
Clone the promoter region of the target gene (e.g., CPT1A) upstream of a luciferase reporter gene in an expression vector.
-
Co-transfect the reporter construct and a control vector (e.g., Renilla luciferase for normalization) into the chosen cell line.
-
Treat the transfected cells with this compound, control fatty acyl-CoAs, and a vehicle control.
-
After incubation, lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
-
2. Electrophoretic Mobility Shift Assay (EMSA) for DNA-Protein Binding
-
Objective: To assess if this compound enhances the binding of a specific transcription factor to the promoter of a target gene.
-
Methodology:
-
Synthesize a short DNA probe corresponding to the putative transcription factor binding site in the target gene's promoter and label it (e.g., with biotin (B1667282) or a radioactive isotope).
-
Prepare nuclear extracts from cells treated with this compound or a vehicle control.
-
Incubate the labeled probe with the nuclear extracts in a binding reaction.
-
Separate the protein-DNA complexes from the free probe using non-denaturing polyacrylamide gel electrophoresis.
-
Visualize the bands. A "shift" in the mobility of the labeled probe indicates protein binding.
-
3. Chromatin Immunoprecipitation (ChIP)-qPCR
-
Objective: To confirm the in vivo binding of a transcription factor to a target gene promoter in response to this compound treatment.
-
Methodology:
-
Treat cells with this compound or a vehicle control.
-
Cross-link protein-DNA complexes within the cells using formaldehyde.
-
Lyse the cells and shear the chromatin into smaller fragments by sonication.
-
Immunoprecipitate the transcription factor of interest using a specific antibody.
-
Reverse the cross-links and purify the co-precipitated DNA.
-
Use quantitative PCR (qPCR) to measure the enrichment of the target gene's promoter DNA in the immunoprecipitated sample compared to a negative control region and an input control.
-
Data Presentation: Mechanistic Validation
Table 2: Comparative Analysis of Promoter Activation and Transcription Factor Binding
| Assay | Target Gene | This compound | Palmitoyl-CoA | Oleoyl-CoA | Phytanoyl-CoA |
| Luciferase Assay | CPT1A Promoter | 5.2-fold increase | 3.1-fold increase | 4.0-fold increase | 6.5-fold increase |
| EMSA | CPT1A Promoter | +++ (strong shift) | ++ (moderate shift) | ++ (moderate shift) | ++++ (very strong shift) |
| ChIP-qPCR | CPT1A Promoter | 8.5-fold enrichment | 4.2-fold enrichment | 6.1-fold enrichment | 10.2-fold enrichment |
Note: The data presented in this table is hypothetical and serves as a template for presenting experimental results.
Visualization: Logical Relationship of Mechanistic Assays
Conclusion
This guide provides a structured and comprehensive approach for researchers to investigate the role of this compound in gene regulation. By employing a combination of global transcriptomics and targeted mechanistic studies, and by consistently comparing its effects to other relevant fatty acyl-CoAs, a clear and objective understanding of its specific functions can be established. The provided templates for data presentation and visualizations are intended to facilitate clear communication of findings within the scientific and drug development communities.
References
- 1. Long-chain acyl-CoA-dependent regulation of gene expression in bacteria, yeast and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 4. Acyl‐CoA‐binding proteins: bridging long‐chain acyl‐CoA metabolism to gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Control of gene expression by fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Biochemical Validation of Acyl-CoA Binding to Transcriptional Regulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biochemical validation of long-chain acyl-CoA binding to transcriptional regulators. Due to the limited availability of specific data on 16-Methylhenicosanoyl-CoA, this document focuses on well-characterized long-chain acyl-CoAs and their interactions with key transcriptional regulators as a representative model. We will delve into the experimental data, detailed protocols for validation, and visual representations of the underlying molecular mechanisms and experimental workflows.
Data Presentation: Comparing Binding Affinities
The binding affinity of a ligand to a protein is a critical parameter for understanding the strength and specificity of their interaction. The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction.
The following table summarizes the binding affinities of various long-chain acyl-CoAs to the Escherichia coli transcriptional regulator FadR. FadR is a well-studied transcription factor that regulates fatty acid metabolism in response to the intracellular concentration of long-chain acyl-CoAs.[1][2] Binding of an acyl-CoA to FadR leads to a conformational change that inhibits its ability to bind to DNA, thereby derepressing the genes involved in fatty acid degradation.[3][4]
| Acyl-CoA Ligand | Chain Length and Unsaturation | Dissociation Constant (Kd) in nM |
| Myristoyl-CoA | C14:0 | 59 - 68 |
| Palmitoyl-CoA | C16:0 | 369 |
| Oleoyl-CoA | C18:1 | 45 - 63 |
Data sourced from DiRusso et al. (1998), obtained via Isothermal Titration Calorimetry.[3]
Experimental Protocols: Methods for Biochemical Validation
Several biophysical techniques can be employed to validate and quantify the binding of acyl-CoAs to transcriptional regulators. The choice of method often depends on the specific characteristics of the interacting molecules and the information required.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[5][6] This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[5][7]
Methodology:
-
Sample Preparation:
-
The transcriptional regulator (e.g., FadR) is purified and dialyzed extensively against a suitable buffer.
-
The acyl-CoA ligand is dissolved in the same dialysis buffer to minimize heat changes due to buffer mismatch.
-
All solutions are degassed prior to the experiment to prevent the formation of air bubbles.[8]
-
-
ITC Experiment:
-
The protein solution is loaded into the sample cell of the calorimeter.
-
The acyl-CoA solution is loaded into the injection syringe.
-
A series of small, precisely measured injections of the acyl-CoA solution are made into the protein solution.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per mole of injectant.
-
The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (in this case, the acyl-CoA) to a ligand (the transcriptional regulator) immobilized on a sensor surface.[9][10] It provides real-time data on the association and dissociation of the complex, allowing for the determination of kinetic parameters (ka and kd) in addition to the equilibrium dissociation constant (Kd).[9][11]
Methodology:
-
Sensor Chip Preparation:
-
The transcriptional regulator is immobilized onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
The surface is then blocked to prevent non-specific binding.
-
-
SPR Experiment:
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
Different concentrations of the acyl-CoA solution are injected over the surface.
-
The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored in real-time.
-
After the association phase, the running buffer is flowed over the surface to monitor the dissociation of the complex.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd to ka.
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[12][13] For this application, a fluorescently labeled acyl-CoA analog would be required.
Methodology:
-
Reagent Preparation:
-
A fluorescently labeled acyl-CoA analog (the tracer) is synthesized or obtained commercially.
-
The transcriptional regulator is purified and prepared in a suitable buffer.
-
-
FP Experiment:
-
A fixed concentration of the fluorescently labeled acyl-CoA is incubated with increasing concentrations of the transcriptional regulator in a microplate.
-
The plate is excited with polarized light, and the fluorescence emission is measured in both the parallel and perpendicular planes relative to the excitation plane.
-
-
Data Analysis:
-
The fluorescence polarization value is calculated for each well.
-
The data is plotted as polarization versus the concentration of the transcriptional regulator.
-
The resulting binding curve is fitted to a suitable equation to determine the Kd.
-
Mandatory Visualization
Signaling Pathway of FadR Regulation
Caption: Regulation of fatty acid metabolism by the transcriptional regulator FadR.
Experimental Workflow for Isothermal Titration Calorimetry (ITC)
Caption: Workflow for determining binding parameters using Isothermal Titration Calorimetry.
Experimental Workflow for Surface Plasmon Resonance (SPR)
Caption: Workflow for analyzing biomolecular interactions using Surface Plasmon Resonance.
References
- 1. The Escherichia coli FadR transcription factor: Too much of a good thing? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid metabolism regulator protein FadR - Wikipedia [en.wikipedia.org]
- 3. Fatty acyl-CoA binding domain of the transcription factor FadR. Characterization by deletion, affinity labeling, and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The structural basis of acyl coenzyme A‐dependent regulation of the transcription factor FadR | The EMBO Journal [link.springer.com]
- 5. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 7. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. nicoyalife.com [nicoyalife.com]
- 10. criver.com [criver.com]
- 11. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
Cross-Validation of Analytical Methods for 16-Methylhenicosanoyl-CoA Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two primary analytical methods for the quantification of 16-Methylhenicosanoyl-CoA: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a very-long-chain fatty acyl-CoA, the analysis of this compound presents unique challenges that are addressed differently by these two powerful techniques. This document outlines the experimental protocols, presents a comparative summary of performance characteristics, and provides visualizations to aid in methodological decisions.
Comparative Performance of Analytical Methods
The choice between GC-MS and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the need to analyze the intact molecule versus its fatty acid component. The following table summarizes the key performance characteristics of each method, with representative data derived from the analysis of very-long-chain fatty acids (VLCFAs) and other acyl-CoAs.
| Performance Characteristic | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Analyte Form | 16-Methylhenicosanoic acid (after hydrolysis and derivatization) | Intact this compound |
| Limit of Detection (LOD) | 1.69 μg/mL[1] | <0.058 μmol/L[2] |
| Limit of Quantification (LOQ) | 5.14 μg/mL[1] | 0.085 μmol/L[2] |
| **Linearity (R²) ** | >0.99[1][3] | >0.99[2] |
| Precision (%CV) | <11.3% (inter-day)[1][3] | <5.5% (total)[2] |
| Accuracy (% Recovery) | 90-110% (typical) | 92-106%[2] |
| Sample Throughput | Lower (due to derivatization) | Higher (direct analysis) |
| Structural Information | Fragmentation pattern of the fatty acid methyl ester | Fragmentation of the intact acyl-CoA, confirming both the fatty acid and CoA portions |
Experimental Protocols
Detailed and robust experimental protocols are critical for accurate and reproducible quantification. Below are representative methodologies for both GC-MS and LC-MS/MS analysis of long-chain acyl-CoAs and their corresponding fatty acids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS allows for the direct analysis of the intact this compound molecule, offering high specificity and sensitivity.
1. Sample Preparation (Acyl-CoA Extraction)
-
Objective: To extract acyl-CoAs from the biological matrix while preserving their integrity.
-
Procedure:
-
Homogenize the tissue or cell sample in a cold extraction solvent, such as a mixture of acetonitrile (B52724), methanol (B129727), and water (2:2:1 v/v/v).[4]
-
Include an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample) in the extraction solvent.
-
Vortex the mixture vigorously and centrifuge at a high speed (e.g., 18,000 x g) for 15 minutes at 4°C to pellet proteins and cellular debris.[5]
-
Transfer the supernatant containing the acyl-CoAs to a new tube.
-
The extract can be concentrated by evaporation under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.[6]
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate this compound from other analytes and quantify it using mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.[7]
-
Mobile Phase: A gradient elution is typically employed, using a combination of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 200-500 µL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred for the analysis of acyl-CoAs.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high selectivity and sensitivity.[9] This involves monitoring a specific precursor ion (the molecular ion of this compound) and one or more of its characteristic product ions.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis requires the hydrolysis of the acyl-CoA to its corresponding fatty acid, followed by derivatization to increase its volatility.
1. Sample Preparation (Hydrolysis and Derivatization)
-
Objective: To release the 16-methylhenicosanoic acid from the CoA moiety and convert it into a volatile derivative (fatty acid methyl ester - FAME).
-
Procedure:
-
Hydrolysis: Treat the sample with a strong base (e.g., methanolic sodium hydroxide) to cleave the thioester bond of the acyl-CoA, releasing the free fatty acid.
-
Esterification (Derivatization): Convert the free fatty acid to its methyl ester using a derivatizing agent such as boron trifluoride in methanol (BF3-methanol) or methanolic HCl.[10][11][12]
-
Add the derivatization reagent to the sample and heat at a controlled temperature (e.g., 60°C) for a specific time.[13]
-
-
Extraction: After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.[10]
-
Collect the organic layer containing the FAMEs and, if necessary, concentrate it before GC-MS analysis.
-
2. GC-MS Analysis
-
Objective: To separate the 16-methylhenicosanoate methyl ester from other FAMEs and identify and quantify it based on its retention time and mass spectrum.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A capillary column with a polar stationary phase (e.g., a wax-type or cyano-substituted column) is typically used for the separation of FAMEs.
-
Carrier Gas: Helium is commonly used as the carrier gas.[3]
-
Temperature Program: A temperature gradient is employed to ensure the elution of a wide range of FAMEs.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) is the standard ionization technique for GC-MS analysis of FAMEs.
-
Detection Mode: The mass spectrometer can be operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for targeted quantification to enhance sensitivity.[3]
-
Visualizing the Workflow and Comparison
To better illustrate the processes and comparisons, the following diagrams are provided.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the analysis of molecules like this compound. LC-MS/MS offers the significant advantage of analyzing the intact acyl-CoA, providing higher specificity and throughput. It is generally the preferred method for targeted quantification of acyl-CoAs in biological matrices. GC-MS, while requiring a more involved sample preparation process, remains a robust and reliable method for the analysis of the fatty acid component, particularly when analyzing a broader profile of fatty acids. The choice of method should be guided by the specific research question, available instrumentation, and the desired level of analytical detail. Cross-validation between these methods, where feasible, can provide the highest level of confidence in the quantitative data.
References
- 1. Simultaneous determination of 22 fatty acids in total parenteral nutrition (TPN) components by gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of 22 fatty acids in total parenteral nutrition (TPN) components by gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00407D [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 11. Derivatization techniques for free fatty acids by GC [restek.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Metabolic Effects of Branched-Chain vs. Straight-Chain Acyl-CoAs in Mycobacteria
For Researchers, Scientists, and Drug Development Professionals
The metabolic flexibility of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is a key factor in its ability to establish and maintain chronic infections. A critical aspect of this adaptability lies in its capacity to utilize a variety of host-derived nutrients, particularly fatty acids. The catabolism of these fatty acids yields acyl-coenzyme A (acyl-CoA) thioesters, which serve as central metabolic intermediates. The structure of these acyl-CoAs—specifically whether they are straight-chain or branched-chain—has profound and distinct consequences for mycobacterial physiology, lipid synthesis, and gene regulation. This guide provides a detailed comparison of the metabolic fates and downstream effects of these two classes of acyl-CoAs, supported by experimental data and detailed methodologies.
Central Metabolism: Divergent Fates of Acetyl-CoA and Propionyl-CoA
Mycobacteria primarily encounter two types of acyl-CoAs derived from fatty acid catabolism: acetyl-CoA from the β-oxidation of even-chain, straight-chain fatty acids, and propionyl-CoA from odd-chain and branched-chain fatty acids. While acetyl-CoA is a ubiquitous two-carbon donor that fuels central carbon metabolism and the synthesis of straight-chain fatty acids, the three-carbon propionyl-CoA enters distinct and specialized metabolic pathways. The accumulation of propionyl-CoA can be toxic to the bacterium, necessitating efficient metabolic processing.[1]
Mycobacterium tuberculosis possesses two primary pathways to metabolize propionyl-CoA:
-
The Methylcitrate Cycle (MCC): This pathway converts propionyl-CoA and oxaloacetate into pyruvate (B1213749) and succinate, which can then enter the tricarboxylic acid (TCA) cycle.[2]
-
The Methylmalonyl Pathway (MMP): This vitamin B12-dependent pathway converts propionyl-CoA into succinyl-CoA, another TCA cycle intermediate.[3]
The choice between these pathways is influenced by factors such as the availability of vitamin B12.
Impact on Lipid Synthesis: Building Blocks for Virulence
The nature of the available acyl-CoA pool directly influences the composition of the mycobacterial cell envelope, a complex and dynamic structure crucial for virulence and protection from host immune responses.
Straight-chain acyl-CoAs (primarily acetyl-CoA) are the foundational building blocks for the de novo synthesis of straight-chain fatty acids by the Fatty Acid Synthase-I (FAS-I) system. These are subsequently elongated by the FAS-II system to produce the long-chain mycolic acids that are characteristic of the mycobacterial cell wall.[4]
Branched-chain acyl-CoAs (primarily propionyl-CoA) serve as precursors for the synthesis of methyl-branched lipids, which are potent virulence factors. Propionyl-CoA is converted to methylmalonyl-CoA, the extender unit for the synthesis of:
-
Phthiocerol Dimycocerosates (PDIMs): These complex lipids are located in the outer membrane and are essential for Mtb virulence, playing a role in preventing phagolysosomal fusion in infected macrophages.[5]
-
Sulfolipids (SLs): These are another class of methyl-branched lipids implicated in modulating the host immune response.[5]
The availability of propionyl-CoA, often derived from host cholesterol or odd-chain fatty acids during infection, leads to an upregulation in the synthesis of these virulence-associated lipids.[3]
Quantitative Data Presentation
The following tables summarize the quantitative effects of different acyl-CoA precursors on mycobacterial lipid composition and enzyme activity.
| Lipid Class | Relative Abundance (% of Total Lipids) after Growth on Propionate[6] | Relative Abundance (% of Total Lipids) after Growth on Acetate[7] |
| Phthiocerol Dimycocerosates (PDIMs) | Increased | Baseline |
| Sulfolipids (SLs) | Increased | Baseline |
| Mycolic Acids | Unchanged | Unchanged |
| Triacylglycerols (TAGs) | Increased | Increased |
Table 1: Influence of Carbon Source on the Relative Abundance of Major Lipid Classes in M. tuberculosis
| Enzyme | Substrate | Apparent Km (µM)[8] | Vmax (µmol min-1 mg-1)[8] |
| Acyl-CoA Carboxylase (M. bovis BCG) | Propionyl-CoA | 70 | 5.5 |
| Acyl-CoA Carboxylase (M. bovis BCG) | Acetyl-CoA | - | Broad activity profile |
| Fatty Acyl-AMP Ligase (FAAL) | Straight-chain fatty acids | Varies with chain length | - |
| Fatty Acyl-CoA Synthetase (FACL6) | Oleic Acid (C18:1) | - | Higher preference |
| Fatty Acyl-CoA Synthetase (FACL6) | Palmitic Acid (C16:0) | - | Lower preference |
Table 2: Kinetic Parameters of Key Enzymes in Mycobacterial Fatty Acid Metabolism
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Lipid Extraction and Analysis by Thin-Layer Chromatography (TLC)
This protocol is adapted from established methods for the analysis of mycobacterial lipids.[9]
a. Total Lipid Extraction:
-
Harvest mycobacterial cells from culture by centrifugation.
-
Wash the cell pellet with phosphate-buffered saline (PBS).
-
Resuspend the pellet in a mixture of chloroform (B151607):methanol (1:2, v/v) and incubate with stirring for at least 4 hours.
-
Add chloroform and water to the mixture to achieve a final ratio of chloroform:methanol:water of 2:1:0.8 (v/v/v) to induce phase separation.
-
Centrifuge to separate the phases. The lower organic phase contains the total lipids.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
b. Thin-Layer Chromatography (TLC):
-
Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).
-
Spot the lipid extract onto a silica (B1680970) gel TLC plate.
-
Develop the TLC plate in a solvent system appropriate for the lipids of interest (e.g., petroleum ether:diethyl ether, 90:10, v/v for apolar lipids).
-
Visualize the separated lipids by staining with a suitable reagent (e.g., phosphomolybdic acid) and heating.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Lipidomics
This protocol provides a general framework for the analysis of the mycobacterial lipidome.[8][10]
-
Sample Preparation: Extract total lipids as described above. Resuspend the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., isopropanol:acetonitrile (B52724):water).
-
Chromatographic Separation: Use a reverse-phase C18 column for separation. The mobile phases typically consist of a gradient of acetonitrile and water with additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.
-
Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in both positive and negative ion modes to detect a wider range of lipid species.
-
Data Analysis: Identify lipids based on their accurate mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS). Compare the data against lipid databases for annotation.
13C-Metabolic Flux Analysis
This technique allows for the quantitative analysis of metabolic pathways in vivo.[11][12]
-
Culture Conditions: Grow mycobacteria in a defined medium with a 13C-labeled carbon source (e.g., [13C]acetate or [13C]propionate).
-
Harvesting and Hydrolysis: Harvest cells in the mid-exponential phase. Hydrolyze the biomass to release proteinogenic amino acids.
-
Derivatization and GC-MS Analysis: Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Data Analysis: Determine the mass isotopomer distribution of the amino acids. Use this data in metabolic models to calculate the intracellular metabolic fluxes.
Construction of Gene Deletion Mutants
Creating targeted gene knockouts is essential for understanding the function of specific metabolic enzymes.[1][13]
-
Construct a Suicide Vector: Clone the upstream and downstream flanking regions of the target gene into a suicide vector containing a selectable marker (e.g., antibiotic resistance) and a counter-selectable marker (e.g., sacB).
-
Electroporation: Introduce the suicide vector into mycobacterial cells via electroporation.
-
Selection of Single Crossovers: Select for transformants that have integrated the plasmid into the chromosome via homologous recombination using the selectable marker.
-
Selection of Double Crossovers: Culture the single-crossover mutants in the absence of the selective antibiotic and then plate on a medium containing the counter-selective agent (e.g., sucrose (B13894) for sacB). This selects for cells that have undergone a second recombination event, resulting in the deletion of the target gene.
-
Verification: Confirm the gene deletion by PCR and Southern blotting.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows.
Caption: Divergent metabolic fates of straight-chain and branched-chain acyl-CoAs in mycobacteria.
Caption: General experimental workflow for the analysis of mycobacterial lipids.
Conclusion
The metabolic processing of straight-chain versus branched-chain acyl-CoAs in mycobacteria represents a critical node in the regulation of its physiology and virulence. While acetyl-CoA primarily fuels central metabolism and the synthesis of the core mycolic acid layer, propionyl-CoA is shunted towards pathways that both detoxify this metabolite and generate key methyl-branched virulence lipids. A thorough understanding of these differential effects, supported by robust experimental data, is paramount for the development of novel anti-tubercular strategies that target the metabolic vulnerabilities of this formidable pathogen. The experimental protocols and workflows provided in this guide offer a starting point for researchers to further investigate these complex and vital metabolic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Commonalities of Mycobacterium tuberculosis Transcriptomes in Response to Defined Persisting Macrophage Stresses [frontiersin.org]
- 3. Cholesterol catabolism by Mycobacterium tuberculosis requires transcriptional and metabolic adaptations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography [jove.com]
- 10. Lipidomic analyses of Mycobacterium tuberculosis based on accurate mass measurements and the novel “Mtb LipidDB” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 13. Construction of unmarked deletion mutants in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 16-Methylhenicosanoyl-CoA: A Comparative Guide to Biomarkers in Specific Metabolic States
Introduction: The identification of precise and reliable biomarkers is paramount for the early diagnosis, prognostic evaluation, and therapeutic monitoring of metabolic diseases. In the realm of fatty acid oxidation disorders (FAODs), there is a continuous search for biomarkers that can offer a more accurate reflection of the underlying metabolic dysregulation than currently established markers. This guide provides a comparative analysis of very-long-chain acyl-CoAs (VLCACoAs), with a focus on the potential, though currently under-researched, biomarker 16-methylhenicosanoyl-CoA. Due to the limited specific data on this compound, this document will use the broader class of VLCACoAs as a proxy for comparison against established and emerging biomarkers for related metabolic states, particularly long-chain fatty acid oxidation disorders.
Biomarker Comparison for Fatty Acid Oxidation Disorders
The gold standard for newborn screening of FAODs has been the measurement of acylcarnitines in dried blood spots.[1][2] However, these markers can be influenced by diet and fasting states, leading to potential inaccuracies.[1] This has spurred research into alternative and complementary biomarkers with improved specificity and prognostic value.
Very-Long-Chain Acyl-CoAs (VLCACoAs)
VLCACoAs are the direct substrates for several enzymes in the mitochondrial beta-oxidation pathway.[3] A defect in one of these enzymes leads to the accumulation of the specific acyl-CoA. This makes them highly specific indicators of the precise metabolic block. For instance, in Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, the accumulation of very-long-chain acyl-CoAs is a primary pathogenic event.[4] While their direct measurement in tissues offers a clear picture of the metabolic state, the intracellular and transient nature of acyl-CoAs makes their quantification in easily accessible samples like blood challenging.[5]
Acylcarnitines
Acylcarnitines are formed from their corresponding acyl-CoAs and are readily transported out of the cell, making them detectable in blood and urine.[6][7] This has made them the cornerstone of newborn screening for FAODs.[1][2] For example, elevated C14:1-carnitine is a classic marker for VLCAD deficiency.[1] However, their levels can be influenced by factors other than the specific genetic defect, sometimes leading to false positives in screening.[8]
Novel Lipid Biomarkers
Recent research has identified promising new lipid biomarkers with high specificity for certain FAODs.
-
Lysophosphatidylcholine(14:1) (LPC(14:1)) : This lipid has been identified as a specific and sensitive biomarker for severe VLCAD deficiency.[1][9] Studies have shown that its levels in plasma have a stronger inverse correlation with VLCAD enzyme activity compared to the traditional C14:1-carnitine marker.[1]
-
S-(3-hydroxyacyl)cysteamines : These molecules are hypothesized to be degradation products of accumulated 3-hydroxyacyl-CoAs and are significantly increased in Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency.[1][9][10]
Protein Biomarkers of Mitochondrial Stress
Systemic metabolic stress resulting from FAODs can also be monitored through protein biomarkers.
-
Growth Differentiation Factor 15 (GDF15) and Fibroblast Growth Factor 21 (FGF21) : These are stress-responsive cytokines that are secreted in response to mitochondrial dysfunction.[11][12] Elevated levels of GDF15 and FGF21 are observed in various metabolic disorders, including those affecting fatty acid oxidation, and are associated with the body's attempt to adapt to the metabolic stress.[13][14][15]
Data Presentation: Comparison of Biomarkers for FAODs
| Biomarker Class | Specific Examples | Associated Disease(s) | Advantages | Disadvantages/Challenges |
| Very-Long-Chain Acyl-CoAs | C14-CoA, C16-CoA, etc. | VLCADD, LCHADD, CPT2D | Highly specific to the enzymatic block; direct measure of substrate accumulation. | Primarily intracellular, difficult to measure in blood; low stability. |
| Acylcarnitines | C14:1-carnitine, OH-C16:0-carnitine | VLCADD, LCHADD, MTPD, CPT2D | Well-established for newborn screening; detectable in dried blood spots. | Can be influenced by diet, fasting, and exercise; may have false positives.[1] |
| Novel Lipid Biomarkers | LPC(14:1) | Severe VLCADD | Better correlation with disease severity than C14:1-carnitine.[1] | Relatively new, requires further validation in larger cohorts. |
| S-(3-hydroxyacyl)cysteamines | LCHADD | Highly specific for LCHADD.[1][9][10] | Still in the research phase; mechanism of formation needs further elucidation. | |
| Protein Biomarkers | GDF15, FGF21 | General mitochondrial stress, including FAODs | Reflect systemic metabolic stress; potential for monitoring disease progression and therapeutic response. | Not specific to FAODs; elevated in other metabolic and age-related conditions.[15] |
Experimental Protocols
Quantification of Acyl-CoAs by LC-MS/MS
This protocol is adapted from methodologies for the quantification of short and medium-chain acyl-CoAs and can be applied to very-long-chain species with appropriate modifications.[5]
-
Sample Preparation:
-
Homogenize frozen tissue samples in a suitable buffer containing internal standards (e.g., 13C-labeled acyl-CoAs).
-
Perform protein precipitation using an organic solvent like acetonitrile.
-
Centrifuge to pellet the precipitated protein and collect the supernatant containing the acyl-CoAs.
-
The extract can be further purified using solid-phase extraction (SPE) if necessary.[5]
-
-
LC-MS/MS Analysis:
-
Use a reversed-phase chromatography column suitable for separating long-chain, hydrophobic molecules.
-
Employ a gradient elution with solvents such as ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) in water and acetonitrile.
-
Detect the acyl-CoAs using a tandem mass spectrometer in positive ion mode.
-
Quantification is typically achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions. A common transition for acyl-CoAs is the neutral loss of 507 m/z, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety.[5]
-
Analysis of Acylcarnitines from Dried Blood Spots
This is a standard protocol for newborn screening.
-
Sample Preparation:
-
Punch a small disc from the dried blood spot card.
-
Place the disc in a well of a microtiter plate.
-
Add a methanol (B129727) solution containing stable isotope-labeled internal standards of various acylcarnitines.
-
Agitate to extract the acylcarnitines.
-
Evaporate the methanol and reconstitute the sample in a solvent suitable for injection.
-
-
Flow Injection Tandem Mass Spectrometry (FIA-MS/MS):
-
Inject the sample into the mass spectrometer without chromatographic separation.
-
Use precursor ion scanning or MRM to detect and quantify the different acylcarnitine species based on their mass-to-charge ratios.
-
Mandatory Visualization
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 7. lipotype.com [lipotype.com]
- 8. Long-Chain Fatty Acids Disorders: Biomarker Insights from Metabolomics - Creative Proteomics [creative-proteomics.com]
- 9. Tracer-based lipidomics enables the discovery of disease-specific candidate biomarkers in mitochondrial β-oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disease-specific biomarkers in mitochondrial β-oxidation disorders | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Hepatocyte-specific GDF15 overexpression improves high-fat diet-induced obesity and hepatic steatosis in mice via hepatic FGF21 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 15. researchgate.net [researchgate.net]
Bridging the Gap: Extrapolating In Vivo Relevance from In Vitro Insights on 16-Methylhenicosanoyl-CoA
For researchers, scientists, and drug development professionals, understanding the translation of in vitro findings to in vivo realities is a critical step in assessing the therapeutic potential of novel molecules. This guide provides a comparative framework for 16-Methylhenicosanoyl-CoA, a methylated very-long-chain fatty acyl-CoA. Due to the limited direct research on this specific molecule, this guide draws upon established knowledge of analogous branched-chain and very-long-chain fatty acyl-CoAs to project its potential in vivo relevance and offers a roadmap for its experimental validation.
While direct experimental data for this compound is not yet available in published literature, its structural characteristics as a methyl-branched very-long-chain fatty acyl-CoA (VLCFA) allow for informed comparisons with well-studied straight-chain and other branched-chain fatty acyl-CoAs. These comparisons are crucial for hypothesis generation and designing pivotal in vivo experiments.
Comparative Analysis: Branched-Chain vs. Straight-Chain Fatty Acyl-CoAs
The introduction of a methyl group on the acyl chain, as seen in this compound, can significantly alter the physicochemical and biological properties of the molecule compared to its straight-chain counterpart, henicosanoyl-CoA. These differences are foundational to predicting its in vivo behavior.
| Feature | Straight-Chain Acyl-CoAs (e.g., Henicosanoyl-CoA) | Methyl-Branched Acyl-CoAs (e.g., this compound) | In Vivo Implication |
| Metabolic Processing | Primarily undergoes β-oxidation in mitochondria. | May require initial α-oxidation in peroxisomes to resolve the methyl branch before subsequent β-oxidation[1][2]. | Altered metabolic fate and potential for accumulation in certain tissues if α-oxidation is impaired. |
| Membrane Integration | Tightly packs into lipid bilayers, increasing membrane rigidity. | The methyl branch creates a kink in the acyl chain, disrupting packing and increasing membrane fluidity[3][4]. | Potential modulation of membrane-dependent cellular processes, such as signal transduction and protein function. |
| Receptor Binding | Generally weaker ligands for nuclear receptors. | CoA thioesters of branched-chain fatty acids are potent ligands for nuclear receptors like PPARα[5][6]. | Potential for regulating gene expression related to lipid metabolism and inflammation. |
| Cellular Signaling | Indirectly influences signaling through metabolic flux. | Can directly act as signaling molecules, influencing pathways involved in inflammation and metabolism[5][7]. | May have direct effects on cellular signaling cascades independent of its role as a metabolic intermediate. |
Postulated Signaling Pathway Involvement
Based on the known functions of other branched-chain fatty acyl-CoAs, this compound is hypothesized to activate the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.
Experimental Protocols for In Vivo Validation
To substantiate the in vivo relevance of in vitro observations with this compound, a series of targeted experiments are necessary.
Pharmacokinetic and Tissue Distribution Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its precursor fatty acid.
Methodology:
-
Synthesize a radiolabeled or stable isotope-labeled version of 16-methylhenicosanoic acid.
-
Administer the labeled compound to a cohort of laboratory animals (e.g., mice or rats) via oral gavage or intravenous injection.
-
Collect blood, urine, feces, and various tissue samples (liver, adipose, brain, muscle) at predetermined time points.
-
Extract lipids and acyl-CoAs from the collected samples.
-
Analyze the extracts using Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) to quantify the parent compound and its metabolites[8][9].
In Vivo Target Engagement and Pharmacodynamic Studies
Objective: To confirm the engagement of this compound with its putative target (e.g., PPARα) and assess its downstream effects.
Methodology:
-
Treat animals with 16-methylhenicosanoic acid or a suitable vehicle control for a defined period.
-
Isolate tissues of interest (e.g., liver).
-
Perform quantitative real-time PCR (qRT-PCR) or RNA-sequencing to measure the expression levels of known PPARα target genes (e.g., ACOX1, CPT1A, CYP4A1)[5].
-
Conduct Western blot analysis to assess changes in the protein levels of these target genes.
-
Utilize co-immunoprecipitation from liver homogenates to assess the recruitment of co-regulatory proteins to PPARα[6].
Experimental Workflow Diagram
Conclusion
While direct experimental evidence for this compound remains to be established, a robust comparative analysis based on its molecular structure provides a strong foundation for predicting its in vivo functions. The proposed experimental framework offers a clear path to validating these hypotheses and elucidating the therapeutic potential of this novel branched-chain very-long-chain fatty acyl-CoA. The key to confirming its in vivo relevance lies in a systematic investigation of its metabolic fate, target engagement, and downstream pharmacodynamic effects.
References
- 1. [alpha-Oxidation of 3-methyl-branched fatty acids: unraveling of a pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of methyl-branched fatty acids on the structure of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Quantitative Comparison of Long-Chain Acyl-CoA Levels in Mycobacterial Species
For Researchers, Scientists, and Drug Development Professionals
Mycolic acids are very long-chain fatty acids that are characteristic components of the mycobacterial cell wall, contributing significantly to its impermeability and to the virulence of pathogenic species like Mycobacterium tuberculosis.[1][2] The biosynthesis of these complex lipids involves two main fatty acid synthase systems: FAS-I, which produces C16-C18 and C24-C26 fatty acids, and FAS-II, which elongates these precursors to the final meromycolic chain length.[1][3] Long-chain acyl-CoAs are the activated forms of these fatty acids and serve as critical substrates in this biosynthetic pathway.[4][5]
Quantitative Analysis of Long-Chain Acyl-CoAs
The quantification of specific long-chain acyl-CoAs like 16-Methylhenicosanoyl-CoA in different mycobacterial species requires sensitive and specific analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful method for this purpose.
Table 1: Key Methodologies for Quantitative Analysis of Long-Chain Acyl-CoAs in Mycobacteria
| Step | Method | Description |
| 1. Cell Culture and Harvest | Standard Mycobacterial Culture | Grow different mycobacterial species to the desired growth phase (e.g., mid-log phase) under controlled conditions. Harvest cells by centrifugation. |
| 2. Metabolite Extraction | Solvent Extraction | Rapidly quench metabolic activity and extract acyl-CoAs using a suitable solvent system, such as a mixture of isopropanol (B130326), water, and acetic acid, followed by solid-phase extraction for purification. |
| 3. Separation | Ultra-Performance Liquid Chromatography (UPLC) | Separate the extracted acyl-CoAs using a reverse-phase UPLC column with a binary gradient, for instance, using ammonium (B1175870) hydroxide (B78521) in water and acetonitrile.[4] |
| 4. Quantification | Tandem Mass Spectrometry (MS/MS) | Quantify the separated long-chain acyl-CoAs using selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[4][6] |
| 5. Data Analysis | Isotope Dilution | Use stable isotope-labeled internal standards for accurate quantification. The concentration of each acyl-CoA is determined by comparing its peak area to that of the corresponding internal standard. |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Mycobacterial Cells
This protocol is a generalized procedure based on established methods for acyl-CoA extraction.
-
Cell Lysis: Resuspend the mycobacterial cell pellet in a suitable lysis buffer. Disrupt the cells using bead beating or sonication to release the intracellular contents.
-
Solvent Extraction: Add a mixture of isopropanol and water to the cell lysate. Vortex thoroughly to ensure proper mixing.
-
Phase Separation: Centrifuge the mixture to separate the phases. The acyl-CoAs will be in the supernatant.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to purify and concentrate the acyl-CoAs from the supernatant. Elute the acyl-CoAs with an appropriate solvent, such as methanol (B129727) containing a small amount of ammonium hydroxide.
-
Sample Preparation for LC-MS/MS: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase of the LC-MS/MS analysis.
Protocol 2: Quantification of Long-Chain Acyl-CoAs by UPLC-MS/MS
This protocol outlines the general steps for quantifying long-chain acyl-CoAs using UPLC-MS/MS.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% ammonium hydroxide.
-
Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a short run time (e.g., 5-10 minutes) to elute the long-chain acyl-CoAs.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions: Monitor specific precursor-to-product ion transitions for each target long-chain acyl-CoA and its corresponding stable isotope-labeled internal standard.
-
Visualizing the Workflow and Biosynthetic Pathway
To aid in the experimental design and understanding of the biochemical context, the following diagrams illustrate the general workflow for long-chain acyl-CoA quantification and the mycolic acid biosynthesis pathway.
Caption: Experimental workflow for the quantitative comparison of long-chain acyl-CoAs.
Caption: Simplified mycolic acid biosynthesis pathway in mycobacteria.
References
- 1. The Molecular Genetics of Mycolic Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Validating Gene Targets of 16-Methylhenicosanoyl-CoA: A Comparative Guide Using Knockout Mutants
For Researchers, Scientists, and Drug Development Professionals
Abstract:
The identification of novel bioactive lipids and their downstream gene targets is a critical area of research for understanding cellular signaling and developing new therapeutic agents. 16-Methylhenicosanoyl-CoA is a long-chain fatty acyl-CoA that, for the purposes of this guide, will be treated as a hypothetical novel signaling molecule to illustrate the robust methodologies available for gene target validation. This guide provides a comparative framework for validating putative gene targets regulated by a novel lipid, using knockout mutants as the gold standard for loss-of-function studies. We present detailed experimental protocols, comparative data tables, and signaling pathway diagrams to facilitate the design and implementation of such validation studies.
While specific gene targets for this compound are not yet established in publicly available literature, this guide serves as a comprehensive resource for the validation process of any newly identified lipid-regulated gene.
Hypothetical Gene Targets and Experimental Overview
Let us hypothesize that through transcriptomic studies (e.g., RNA-seq) on cells treated with this compound, two potential gene targets have been identified: Gene A, a putative transcription factor, and Gene B, an enzyme implicated in a metabolic pathway. To validate that these genes are indeed regulated by this compound and are crucial for its downstream effects, a loss-of-function approach using knockout (KO) cell lines is essential.
This guide will compare the cellular phenotype and gene expression profiles of wild-type (WT) cells with CRISPR-Cas9 generated Gene A KO and Gene B KO cell lines, both in the presence and absence of this compound.
Comparative Data Analysis
The following tables summarize hypothetical quantitative data from experiments comparing WT, Gene A KO, and Gene B KO cells.
Table 1: Gene Expression Analysis by qRT-PCR
| Cell Line | Treatment | Target Gene | Relative mRNA Expression (Fold Change vs. WT untreated) |
| Wild-Type | Untreated | Gene A | 1.0 |
| This compound | Gene A | 4.5 ± 0.3 | |
| Untreated | Gene B | 1.0 | |
| This compound | Gene B | 3.2 ± 0.2 | |
| Gene A KO | Untreated | Gene A | Not Detected |
| This compound | Gene A | Not Detected | |
| Untreated | Gene B | 1.1 ± 0.1 | |
| This compound | Gene B | 1.2 ± 0.1 | |
| Gene B KO | Untreated | Gene A | 0.9 ± 0.1 |
| This compound | Gene A | 4.3 ± 0.4 | |
| Untreated | Gene B | Not Detected | |
| This compound | Gene B | Not Detected |
Table 2: Protein Level Analysis by Western Blot (Densitometry)
| Cell Line | Treatment | Target Protein | Relative Protein Abundance (vs. WT untreated) |
| Wild-Type | Untreated | Protein A | 1.0 |
| This compound | Protein A | 3.8 ± 0.4 | |
| Untreated | Protein B | 1.0 | |
| This compound | Protein B | 2.9 ± 0.3 | |
| Gene A KO | Untreated | Protein A | Not Detected |
| This compound | Protein A | Not Detected | |
| Untreated | Protein B | 1.0 ± 0.2 | |
| This compound | Protein B | 1.1 ± 0.1 | |
| Gene B KO | Untreated | Protein A | 0.9 ± 0.1 |
| This compound | Protein A | 3.6 ± 0.5 | |
| Untreated | Protein B | Not Detected | |
| This compound | Protein B | Not Detected |
Table 3: Functional Assay - Metabolic Product of Enzyme B
| Cell Line | Treatment | Concentration of Metabolic Product (µM) |
| Wild-Type | Untreated | 5.2 ± 0.5 |
| This compound | 15.8 ± 1.2 | |
| Gene A KO | Untreated | 5.5 ± 0.6 |
| This compound | 6.1 ± 0.7 | |
| Gene B KO | Untreated | 0.1 ± 0.05 |
| This compound | 0.1 ± 0.04 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
CRISPR-Cas9 Mediated Gene Knockout
The CRISPR-Cas9 system is a powerful tool for generating gene knockouts.[1][2][3] This protocol outlines the generation of stable knockout cell lines.
-
gRNA Design and Synthesis: Design two to three single guide RNAs (sgRNAs) targeting the initial exons of Gene A and Gene B to induce frameshift mutations.[2][4]
-
Vector Construction: Clone the designed sgRNA sequences into a Cas9 expression vector.
-
Transfection: Deliver the CRISPR-Cas9 components into the target cells using methods such as lipid-mediated transfection or electroporation.[2]
-
Selection and Clonal Isolation: Select for transfected cells, if a selection marker is present. Isolate single cells into 96-well plates to establish clonal populations.[1][5]
-
Validation of Knockout:
-
Genomic DNA PCR and Sequencing: Extract genomic DNA from clonal populations. Amplify the targeted region by PCR and sequence the amplicons to confirm the presence of insertions or deletions (indels).[6][7]
-
qRT-PCR and Western Blot: Confirm the absence of gene expression at the mRNA and protein levels as described in the protocols below.[6][7]
-
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the levels of specific messenger RNA (mRNA), providing a measure of gene expression.[8][9][10]
-
RNA Isolation: Isolate total RNA from wild-type and knockout cells (treated and untreated with this compound) using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[9][11]
-
Real-Time PCR: Perform real-time PCR using a qPCR instrument, cDNA template, gene-specific primers for Gene A and Gene B, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative gene expression using the ΔΔCt method.[11]
Western Blotting
Western blotting is a technique used to detect and quantify specific proteins in a sample.[12][13][14]
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Protein A and Protein B overnight at 4°C.[14]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the hypothetical signaling pathway and the experimental workflow.
Caption: Hypothetical signaling pathway for this compound.
Caption: Experimental workflow for gene target validation using knockout mutants.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. assaygenie.com [assaygenie.com]
- 3. cd-genomics.com [cd-genomics.com]
- 4. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
- 6. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. elearning.unite.it [elearning.unite.it]
- 10. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 11. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 16-Methylhenicosanoyl-CoA
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized biochemicals like 16-Methylhenicosanoyl-CoA are paramount to ensuring a secure and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, synthesized from general best practices for biochemical and laboratory chemical waste management.
Core Principle: Safety and Compliance
The fundamental principle of laboratory waste disposal is to mitigate risks to personnel and the environment while adhering to all local, state, and federal regulations. Always treat unknown substances as potentially hazardous.
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE. This includes, but is not limited to:
-
Nitrile gloves
-
Safety glasses or goggles
-
A laboratory coat
-
-
Waste Identification and Segregation:
-
Classify the waste stream. This compound, as a biochemical reagent, should be treated as chemical waste.
-
Do not mix this compound with other waste types such as biological, radioactive, or general laboratory trash. Keep it in a dedicated and clearly labeled waste container.
-
-
Containerization:
-
Use a leak-proof, sealable container compatible with the chemical nature of this compound.[1] The original container, if in good condition, is often the best choice.[2]
-
Label the container clearly as "Hazardous Waste" and specify the contents: "this compound". Include the date of disposal.[3]
-
Do not fill the container to more than 90% of its capacity to prevent spills and allow for expansion.[1]
-
-
Storage Prior to Disposal:
-
Arranging for Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[4]
-
Provide them with a full description of the waste material.
-
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found, the general procedures outlined above are derived from standard laboratory chemical waste management guidelines. These guidelines are typically developed based on regulations from bodies such as the Environmental Protection Agency (EPA) and institutional EHS offices.
Quantitative Data Summary
No specific quantitative data for the disposal of this compound (e.g., concentration limits for drain disposal) was found. As a precautionary measure, it should not be disposed of down the sink.
| Parameter | Guideline | Source |
| Container Fill Level | Do not exceed 90% capacity | [1] |
| Storage Time | Varies by jurisdiction (e.g., up to 90 days in some regions) | [1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 16-Methylhenicosanoyl-CoA
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 16-Methylhenicosanoyl-CoA, including detailed operational and disposal plans to foster a secure research environment.
Immediate Safety and Handling Protocols
This compound is a coenzyme A derivative intended for research use only.[1][2] Due to the absence of specific toxicity data, it should be handled with the standard precautions for a potentially hazardous substance.
Personal Protective Equipment (PPE):
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. Research has shown that wearing gloves can reduce exposure by at least 98% during mixing and application of chemicals.[3]
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Nitrile or Butyl Rubber | Provides resistance to a variety of chemicals and a good grip for safe handling of lab equipment.[4] |
| Eye Protection | Safety Goggles or Face Shield | ANSI Z87.1-rated | Protects against splashes and aerosols that can cause serious eye damage.[4] |
| Body Protection | Laboratory Coat | Flame-resistant, long-sleeved | Prevents skin contact with the chemical. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | Recommended when handling the substance in powdered form or when generating aerosols to avoid inhalation. |
Engineering Controls:
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][6]
Hygiene Practices:
-
Avoid all direct contact with the substance.
-
Wash hands thoroughly with soap and water after handling.
-
Do not eat, drink, or smoke in the laboratory.[6]
-
Remove contaminated clothing and PPE before leaving the work area.
Step-by-Step Operational Plan
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the product in a tightly sealed container in a cool, dry, and well-ventilated area, following the supplier's recommendations.[2][5]
Preparation of Solutions:
-
Wear all required PPE as detailed in the table above.
-
Conduct all weighing and solution preparation inside a chemical fume hood.
-
Use a dedicated set of spatulas and weighing boats.
-
To minimize dust, handle the solid form of the compound with care.
-
When dissolving, add the solvent slowly to the compound.
Handling and Experimental Use:
-
Ensure all lab equipment is clean and functioning correctly.
-
Clearly label all containers with the chemical name and any known hazards.
-
Keep the amount of substance in use to a minimum.
-
In case of a spill, follow the emergency procedures outlined below.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste material, including unused product and contaminated disposables (e.g., gloves, pipette tips), in a designated and clearly labeled hazardous waste container.
-
-
Container Disposal:
-
Do not reuse empty containers.
-
Rinse empty containers three times with a suitable solvent. The rinsate should be collected as hazardous waste.
-
-
Final Disposal:
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial receipt to final disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 4. leelinework.com [leelinework.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemos.de [chemos.de]
- 7. dtsc-ssfl.com [dtsc-ssfl.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
